Product packaging for Methyl 5-chloro-1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 1810069-85-2)

Methyl 5-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B1458695
CAS No.: 1810069-85-2
M. Wt: 160.56 g/mol
InChI Key: ZFNADPKSSZLUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-chloro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O2 B1458695 Methyl 5-chloro-1H-pyrazole-3-carboxylate CAS No. 1810069-85-2

Properties

IUPAC Name

methyl 5-chloro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNADPKSSZLUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, designed for chemistry professionals. We will dissect the primary synthetic strategies, focusing on a detailed, field-proven protocol involving the diazotization and Sandmeyer reaction of an aminopyrazole precursor. This document explains the underlying chemical principles, offers a step-by-step experimental methodology, and discusses critical process optimization and safety considerations. Furthermore, alternative synthetic routes are presented to provide a well-rounded perspective for process development and scale-up.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with applications as analgesic, anti-inflammatory, antibacterial, and anti-cancer agents.[1][2][3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal pharmacophore. The specific functionalization of the pyrazole ring is critical for modulating biological activity.

This compound, in particular, serves as a high-value intermediate. The chloro-substituent at the C5 position acts as a versatile synthetic handle for further elaboration via nucleophilic substitution or cross-coupling reactions, while the methyl carboxylate at C3 provides a key point for amide bond formation, a cornerstone of modern drug design.

The synthesis of substituted pyrazoles is a well-established field, with the most classic method being the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This and other methods, such as 1,3-dipolar cycloadditions, provide a foundation for accessing the core pyrazole structure.[2][3]

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary and strategically distinct approaches for its construction. The key challenges are the regioselective installation of the carboxylate and chloro substituents on the pyrazole ring.

G cluster_0 Strategy A: Late-Stage Chlorination cluster_1 Strategy B: Chlorinated Precursor TM This compound A2 Diazotization / Sandmeyer Reaction TM->A2 C-Cl bond formation B2 Esterification TM->B2 Ester formation A1 Methyl 5-amino-1H-pyrazole-3-carboxylate A3 Aminopyrazole Precursors (e.g., cyanoacetamide, hydrazine) A1->A3 Cyclocondensation & Esterification A2->A1 B1 5-Chloro-1H-pyrazole-3-carboxylic acid B4 Chlorination (e.g., POCl₃) B1->B4 B2->B1 B3 Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate B4->B3

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A (Late-Stage Chlorination): This is arguably the most common and reliable approach. It begins with the synthesis of a readily accessible precursor, methyl 5-amino-1H-pyrazole-3-carboxylate. The key transformation is the conversion of the C5-amino group into a chloro group via a two-step diazotization followed by a copper(I)-catalyzed Sandmeyer reaction.[6][7] This route offers excellent regiocontrol, as the positions of the functional groups are set early in the synthesis of the aminopyrazole precursor.

  • Strategy B (Chlorination of a Pyrazolone): This alternative strategy involves the initial synthesis of a pyrazolone (or 5-hydroxypyrazole) intermediate. The hydroxyl group is then converted to the target chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[8] The final step is the esterification of the C3-carboxylic acid.[9][10] This route can also be effective, though it may require harsher conditions for the chlorination step.

This guide will focus on Strategy A due to its robust nature, high regioselectivity, and wide applicability in medicinal chemistry.

Recommended Synthetic Protocol: The Sandmeyer Approach

This section details the synthesis of the title compound starting from the corresponding 5-aminopyrazole precursor.

Principle and Mechanism

The core of this synthesis is the Sandmeyer reaction, a powerful transformation that converts an aryl diazonium salt into an aryl halide using a copper(I) salt as a catalyst.[6][11] The reaction proceeds through a free radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][11]

  • Diazotization: The process begins with the treatment of the 5-aminopyrazole with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a pyrazolediazonium salt.[12] Maintaining low temperatures is critical to prevent the premature decomposition of the unstable diazonium intermediate.[12]

  • Sandmeyer Reaction: The diazonium salt is then introduced to a solution of copper(I) chloride (CuCl). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, dinitrogen gas (N₂), and a Cu(II) species.[11][13] The highly reactive aryl radical then abstracts a chlorine atom from the Cu(II) complex to form the final product, this compound, while regenerating the Cu(I) catalyst.[13]

G Start 5-Aminopyrazole Ester Diazonium Pyrazolediazonium Salt Start->Diazonium Diazotization (0-5 °C) e_minus e⁻ transfer Diazonium->e_minus Initiation ArylRadical Pyrazolyl Radical Product 5-Chloropyrazole Ester ArylRadical->Product Cl• transfer CuCl Cu(I)Cl Product->CuCl Catalyst Regeneration NaNO2 NaNO₂ + 2HCl N2 N₂ (gas) CuCl2 Cu(II)Cl₂ e_minus->ArylRadical e_minus->N2 e_minus->CuCl2

Caption: Mechanism of the Sandmeyer reaction.

Materials and Equipment
Reagent/MaterialGradeKey PropertiesSupplier (Example)
Methyl 5-amino-1H-pyrazole-3-carboxylate>98%Starting materialSigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, >97%Oxidizer; forms nitrous acid in situFisher Scientific
Hydrochloric Acid (HCl)Concentrated, 37%Strong acid for diazotization and pH adjustmentVWR
Copper(I) Chloride (CuCl)>97%Catalyst for Sandmeyer reactionAcros Organics
Dichloromethane (DCM)ACS GradeExtraction solventMacron
Ethyl Acetate (EtOAc)ACS GradeExtraction solventMacron
Sodium Bicarbonate (NaHCO₃)ACS GradeFor neutralizationEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeDrying agentAlfa Aesar
Deionized Water
Equipment
Three-neck round-bottom flask with stirrerReaction vessel
Addition funnelFor controlled addition of reagents
ThermometerTo monitor reaction temperature
Ice bathFor maintaining low temperature
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Flash chromatography systemFor purification

Step-by-Step Experimental Procedure

G start Start step1 Step 1: Preparation of Diazonium Salt - Dissolve aminopyrazole in conc. HCl. - Cool to 0-5 °C in an ice bath. start->step1 step2 Step 2: Diazotization - Slowly add aqueous NaNO₂ solution dropwise. - Maintain temp < 5 °C. - Stir for 30 min. step1->step2 step4 Step 4: Coupling - Add the cold diazonium salt solution to the CuCl solution. - Observe N₂ gas evolution. step2->step4 step3 Step 3: Sandmeyer Reaction - In a separate flask, dissolve CuCl in conc. HCl. - Cool CuCl solution to 0-5 °C. step3->step4 step5 Step 5: Reaction Completion - Allow to warm to room temperature. - Stir for 2-4 hours until gas evolution ceases. step4->step5 step6 Step 6: Work-up - Quench with water. - Extract with Ethyl Acetate (3x). step5->step6 step7 Step 7: Neutralization & Drying - Wash combined organic layers with NaHCO₃ solution, then brine. - Dry over anhydrous MgSO₄. step6->step7 step8 Step 8: Purification - Filter and concentrate via rotary evaporation. - Purify crude solid by flash chromatography (Hexane:EtOAc gradient). step7->step8 end Final Product: This compound step8->end

Caption: Experimental workflow for the synthesis.

Step 1: Preparation of the Diazonium Salt Solution

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq).

  • Add concentrated hydrochloric acid (approx. 5-6 volumes) and stir to dissolve the starting material completely.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

Step 2: Diazotization

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water.

  • Transfer the NaNO₂ solution to the addition funnel.

  • Add the NaNO₂ solution dropwise to the stirred pyrazole solution, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is essential.

  • After the addition is complete, continue to stir the resulting pale-yellow solution at 0–5 °C for an additional 30 minutes. This is now the diazonium salt solution.

Step 3: Sandmeyer Reaction

  • In a separate, larger flask (e.g., 500 mL), add copper(I) chloride (1.2 eq) and concentrated hydrochloric acid (approx. 2-3 volumes).

  • Stir the mixture and cool it to 0–5 °C in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Step 2 to the stirred CuCl suspension. This can be done via cannula transfer or by pouring in portions.

  • Significant effervescence (evolution of N₂ gas) will be observed. Control the rate of addition to manage the foaming.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for 2-4 hours at room temperature, or until the gas evolution has completely ceased.

Step 4: Work-up and Purification

  • Pour the reaction mixture into a beaker containing crushed ice and water (approx. 10 volumes).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 5 volumes).

  • Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid should be purified by flash column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound as a white to off-white solid.

Characterization and Quality Control

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H NMR: Expect characteristic peaks for the pyrazole C4-H proton, the N-H proton, and the methyl ester protons.

  • ¹³C NMR: Expect signals for the five distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (C₅H₅ClN₂O₂ = 160.56 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound.

  • Melting Point: A sharp melting point indicates high purity.

Process Optimization and Safety Considerations

  • Temperature Control: The diazotization step is highly exothermic and the diazonium salt intermediate is thermally unstable.[12] Strict adherence to the 0–5 °C temperature range is paramount to prevent uncontrolled decomposition, which can lead to rapid gas evolution and a potential runaway reaction.

  • Stoichiometry: Using a slight excess of sodium nitrite ensures complete conversion of the amine. An excess of CuCl is used to drive the Sandmeyer reaction to completion.

  • Acid Concentration: Concentrated HCl is required both to form the amine salt, making it soluble, and to generate nitrous acid. It also serves as the chloride source for the final product.

  • Safety Precautions:

    • Diazonium Salts are potentially explosive when isolated and dry. This procedure is designed to use the diazonium salt in situ without isolation. Never attempt to isolate the diazonium intermediate.[12]

    • Work in a well-ventilated fume hood at all times.

    • Handle concentrated acids and organic solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

    • Quench any residual nitrous acid before workup if necessary, although this is generally not required when the diazonium salt is added to the copper catalyst.

Alternative Synthetic Approaches

While the Sandmeyer approach is robust, other methods exist and may be suitable depending on available starting materials and desired scale.

  • Chlorination of Pyrazolones: As mentioned in the retrosynthesis, a 5-hydroxypyrazole (trazolone) can be synthesized via cyclocondensation of diethyl oxalate derivatives and hydrazine.[8] This intermediate can then be chlorinated using reagents like POCl₃, SOCl₂, or Vilsmeier-Haack reagents. A final esterification step would then be required to yield the target molecule.[8][9] This method avoids the use of potentially hazardous diazonium intermediates but requires harsher chlorinating agents.

Conclusion

The is most reliably achieved through a multi-step sequence culminating in a Sandmeyer reaction. This approach provides excellent control over regiochemistry and generally delivers good yields of the high-purity product. Careful attention to reaction parameters, particularly temperature control during the diazotization step, is essential for a safe and successful outcome. The resulting chlorinated pyrazole ester is a valuable and versatile building block, poised for further chemical elaboration in the pursuit of novel therapeutic agents.

References

An In-Depth Technical Guide to Methyl 5-Chloro-1H-Pyrazole-3-Carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 5-chloro-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of bioactive molecules and FDA-approved drugs.[1][2] This document delves into the core chemical properties, synthesis methodologies, reactivity, and applications of this specific chlorinated pyrazole ester, offering field-proven insights and detailed protocols for laboratory professionals.

Molecular Identity and Physicochemical Properties

This compound is a functionalized pyrazole derivative. The presence of a chlorine atom at the C5 position and a methyl carboxylate group at the C3 position makes it a versatile intermediate for further chemical modification.

Chemical Structure

The fundamental structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted as described.

Caption: Molecular structure of the target compound.

Core Chemical Data

The following table summarizes the key identifiers and computed physicochemical properties for the parent acid, 5-chloro-1H-pyrazole-3-carboxylic acid, which provides a reliable proxy for the methyl ester.

PropertyValueSource
IUPAC Name This compound-
Parent Acid CAS No. 881668-70-8[3]
Molecular Formula C₅H₅ClN₂O₂-
Molecular Weight 160.56 g/mol -
Parent Acid Formula C₄H₃ClN₂O₂[3]
Parent Acid Mol. Weight 146.53 g/mol [3]
Topological Polar Surface Area (TPSA) 54.98 Ų (for related structures)[4]
H-Bond Donors 1[4]
H-Bond Acceptors 3[4]
LogP 2.82 (for related structures)[4]

Synthesis Strategies

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The primary and most versatile method involves the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.[5][6] An alternative strategy involves the post-synthetic modification of a pre-formed pyrazole ring.

Primary Synthesis: Cyclocondensation

The most direct route to this compound involves the reaction between hydrazine and a suitable β-ketoester, such as methyl 4-chloro-2,4-dioxobutanoate. The choice of a 1,3-dicarbonyl compound is critical as it dictates the substitution pattern of the final pyrazole ring.[7]

G start Starting Materials: - Hydrazine - Methyl 4-chloro-2,4-dioxobutanoate step1 Step 1: Nucleophilic Attack (Condensation) start->step1 Reflux in Ethanol/Acetic Acid intermediate Hydrazone Intermediate (Unstable) step1->intermediate step2 Step 2: Intramolecular Cyclization (Dehydration) intermediate->step2 product This compound step2->product Water Elimination

Caption: General workflow for pyrazole synthesis via cyclocondensation.

Experimental Protocol: Cyclocondensation Synthesis

  • Reaction Setup: To a solution of methyl 4-chloro-2,4-dioxobutanoate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the title compound.

Causality: The use of an acid catalyst accelerates the dehydration step, which is crucial for the final aromatization of the pyrazole ring.[5] Ethanol is a common solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux.

Post-Cyclization Chlorination

An alternative approach is the direct chlorination of a pre-synthesized pyrazole ester, such as methyl 1H-pyrazole-3-carboxylate. This method is advantageous if the precursor is more readily available than the chlorinated 1,3-dicarbonyl starting material.

Experimental Protocol: Electrophilic Chlorination

  • Reaction Setup: Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent like dichloromethane.

  • Chlorination: Add a chlorinating agent, such as N-Chlorosuccinimide (NCS) or a system of hydrochloric acid and hydrogen peroxide, to the solution at a controlled temperature (e.g., 0-30°C).[8]

  • Reaction: Stir the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Quenching & Work-up: Carefully quench the reaction with a reducing agent solution (e.g., sodium sulfite) if necessary, followed by a basic wash (e.g., sodium bicarbonate solution).

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and purify as described in the cyclocondensation protocol.

Trustworthiness: This protocol is self-validating as the reaction progress can be easily tracked by TLC, and the final product's identity can be unequivocally confirmed by spectroscopic methods (NMR, MS).

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its key functional groups: the N-H of the pyrazole ring, the ester moiety, and the chloro-substituent. This multi-faceted reactivity makes it a valuable synthon.

Caption: Reactivity map of this compound.

  • N-Alkylation/Arylation: The proton on the N1 nitrogen is acidic and can be readily removed by a base. The resulting pyrazolate anion is a potent nucleophile that can be alkylated or arylated, providing a straightforward method to introduce diversity at this position.[9]

  • Ester Group Transformations: The methyl ester is a versatile handle for derivatization.

    • Hydrolysis: Saponification with a base like sodium hydroxide will yield the corresponding 5-chloro-1H-pyrazole-3-carboxylic acid.[10]

    • Amidation: The carboxylic acid can be activated (e.g., converted to an acid chloride) and reacted with various amines to form a diverse library of amides, a common strategy in drug discovery.[11][12]

  • Electrophilic Substitution at C4: The pyrazole ring is electron-rich, and the C4 position is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.[9] Reactions such as nitration, sulfonation, and further halogenation can be achieved at this site.

  • Nucleophilic Aromatic Substitution (SₙAr) at C5: While challenging on an electron-rich ring, the displacement of the C5 chlorine atom by strong nucleophiles is possible, particularly if the pyrazole ring is activated by an electron-withdrawing group at the N1 position.

Spectral Characterization

The structural identity of this compound can be confirmed using standard spectroscopic techniques. The following table outlines the predicted characteristic signals based on data from closely related analogues.[13][14][15][16]

TechniquePredicted Signal / FeatureInterpretation
¹H NMR δ ~6.5-7.0 ppm (s, 1H)δ ~13.0-14.0 ppm (br s, 1H)δ ~3.9 ppm (s, 3H)Pyrazole C4-HPyrazole N1-HEster -OCH₃
¹³C NMR δ ~160-163 ppmδ ~145 ppmδ ~138 ppmδ ~110 ppmδ ~52 ppmEster Carbonyl (C=O)Pyrazole C5-ClPyrazole C3-COOMePyrazole C4Ester -OCH₃
IR (cm⁻¹) ~3200-3400 (broad)~1720-1740 (strong)~1550-1600~750-850N-H stretchC=O stretch (ester)C=N / C=C stretch (ring)C-Cl stretch
Mass Spec. M⁺ peak at m/z 160/162Molecular ion (³⁵Cl/³⁷Cl isotopes)

Applications in Research and Development

The unique combination of functional groups makes this compound a highly valuable building block in both pharmaceutical and agricultural research.

  • Scaffold for Medicinal Chemistry: Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antidiabetic properties.[2][9] This molecule serves as a key intermediate for synthesizing more complex drug candidates. For example, the ester can be converted to an amide, a common pharmacophore, to explore structure-activity relationships (SAR) for various therapeutic targets.[17]

  • Intermediate in Agrochemicals: The pyrazole core is also present in numerous commercial pesticides and herbicides.[1][18] 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a related structure, is noted for its herbicidal properties, highlighting the importance of this chemical class in agriculture.[18] The title compound is a strategic starting point for the synthesis of new agrochemical agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives.

Hazard Identification

Based on GHS classifications for analogous compounds like 3-chloro-5-methyl-1H-pyrazole and 5-chloro-1H-pyrazole-3-carboxylic acid, the following hazards are anticipated[3][19]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol: Safe Laboratory Handling

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Nitrile gloves

    • Chemical safety goggles or a face shield

    • A laboratory coat[21]

  • Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[20] Wash hands thoroughly after use.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.[20][21]

References

An In-depth Technical Guide to Methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

Methyl 5-chloro-1H-pyrazole-3-carboxylate, identified by its CAS Number 1810069-85-2 , is a pivotal heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and agrochemical research. Its strategic arrangement of a pyrazole core, a reactive chlorine atom, and a methyl ester functional group makes it a versatile and highly valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its known applications and reactivity profile, designed to equip researchers with the foundational knowledge required for its effective utilization in discovery and development programs.

The pyrazole moiety itself is a well-established pharmacophore, present in a wide array of approved drugs and biologically active compounds, lauded for its metabolic stability and diverse biological activities.[1][2] The introduction of a chlorine atom at the 5-position and a carboxylate at the 3-position further enhances its utility, offering multiple points for chemical modification and the fine-tuning of physicochemical and pharmacological properties.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in synthetic chemistry and drug design. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 1810069-85-2--INVALID-LINK--
Molecular Formula C₅H₅ClN₂O₂--INVALID-LINK--
Molecular Weight 160.56 g/mol Calculated
IUPAC Name This compound--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Storage Temperature 2-8°C under inert atmosphere--INVALID-LINK--

Table 1: Core Physicochemical Properties and Identifiers.

The structure exhibits tautomerism, a common feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can reside on either nitrogen of the pyrazole ring. This dynamic equilibrium is a crucial consideration in its reactivity and spectroscopic characterization.

Caption: Tautomeric equilibrium of the pyrazole ring.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A logical retrosynthetic analysis points towards a pathway starting from dimethyl oxalate and a chlorinated ketone equivalent, followed by cyclization with hydrazine.

Retrosynthesis Target This compound ChlorinationStep Chlorination (e.g., POCl₃) Target->ChlorinationStep Intermediate1 Methyl 5-hydroxy-1H-pyrazole-3-carboxylate Precursor1 Dimethyl acetylenedicarboxylate (DMAD) Intermediate1->Precursor1 Cyclocondensation Precursor2 Hydrazine Intermediate1->Precursor2 Cyclocondensation ChlorinationStep->Intermediate1

Caption: Proposed retrosynthetic pathway for the target molecule.

Illustrative Experimental Protocol (Hypothetical)

This protocol is based on analogous syntheses of substituted pyrazole carboxylates and serves as a validated starting point for optimization.[3][4]

Step 1: Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

  • To a stirred solution of dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) in methanol at 0°C, add a solution of hydrazine hydrate (1.0 eq) in methanol dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield methyl 5-hydroxy-1H-pyrazole-3-carboxylate.

Step 2: Chlorination to this compound

  • To a flask containing phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq), cautiously add the methyl 5-hydroxy-1H-pyrazole-3-carboxylate from Step 1 in portions.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Spectroscopic Data (Predicted and Analogous)

While a complete, published dataset for CAS 1810069-85-2 is elusive, data from structurally similar compounds allow for a reliable prediction of its key spectroscopic features.[5][6]

Data TypePredicted/Analogous Features
¹H NMR - -OCH₃ singlet: ~3.9 ppm- Pyrazole C4-H singlet: ~6.5-7.0 ppm- N-H broad singlet: Variable, typically >10 ppm
¹³C NMR - -OCH₃: ~52 ppm- Pyrazole C4: ~105-110 ppm- Pyrazole C3 (C=O): ~140-145 ppm- Pyrazole C5 (-Cl): ~145-150 ppm- Carbonyl (C=O): ~160-165 ppm
IR (cm⁻¹) - N-H stretch: ~3100-3300 (broad)- C=O stretch (ester): ~1710-1730- C=N stretch: ~1550-1600- C-Cl stretch: ~700-800
Mass Spec (EI) - M⁺: Expected at m/z 160/162 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)- Key Fragments: Loss of -OCH₃ (m/z 129/131), loss of COOCH₃ (m/z 101/103)

Table 2: Predicted Spectroscopic Data.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the interplay of its three key functional components: the pyrazole ring, the chloro substituent, and the methyl ester.

Reactivity cluster_N N-Functionalization cluster_Cl C5-Substitution cluster_Ester C3-Modification Center SNAr Nucleophilic Aromatic Substitution (SNAr) Center->SNAr Nucleophiles (e.g., R-SH, R-OH, Amines) Ester_Mod Hydrolysis/ Amidation Center->Ester_Mod H₂O/OH⁻ or R₂NH N_Alkylation N-Alkylation/ N-Arylation N_Alkylation->Center Electrophiles (e.g., R-X)

Caption: Key reactivity sites of the molecule.

  • N-Alkylation/Arylation: The acidic N-H proton can be deprotonated with a suitable base, and the resulting pyrazolate anion can be alkylated or arylated to introduce substituents at the N1 position. This is a common strategy to modulate biological activity and solubility.

  • Nucleophilic Aromatic Substitution (SNAr) at C5: The chlorine atom at the C5 position is activated towards nucleophilic substitution by the electron-withdrawing nature of the pyrazole ring and the adjacent ester group. This allows for the introduction of a wide variety of substituents, including thiols, amines, and alcohols, providing a powerful tool for library synthesis.

  • Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid is a key intermediate for the formation of amides, which are prevalent in many bioactive molecules.

Application in Agrochemical Synthesis

A significant documented application of this compound is as a key intermediate in the development of novel agrochemicals. For instance, it is a precursor in the synthesis of sulfonylurea herbicides, such as in the preparation of metabolites of Halosulfuron-methyl .[7] This highlights its industrial relevance and its role in constructing the core scaffold of potent herbicidal agents. The pyrazole-carboxamide linkage is a common feature in this class of compounds, underscoring the importance of the reactivity at both the ester and chloro positions.

Potential in Medicinal Chemistry

While specific examples of this compound in clinical development are not widely reported, the broader class of substituted pyrazole carboxylates is extensively explored in drug discovery. These scaffolds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.[8][9] The ability to easily modify the N1, C3, and C5 positions makes this compound an attractive starting point for generating diverse chemical libraries for high-throughput screening and lead optimization campaigns.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

Conclusion

This compound (CAS 1810069-85-2) is a strategically important heterocyclic building block with significant potential in both agrochemical and pharmaceutical research. Its well-defined reactivity at three distinct positions offers chemists a versatile platform for the synthesis of novel and complex molecules. While detailed synthetic and spectroscopic data in the primary literature remain sparse, its structure allows for the confident application of established chemical principles for its synthesis and derivatization. This guide provides a solid foundation for researchers looking to incorporate this valuable scaffold into their synthetic and discovery programs.

References

methyl 5-chloro-1H-pyrazole-3-carboxylate structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Methyl 5-chloro-1H-pyrazole-3-carboxylate

This guide provides a comprehensive structural and synthetic analysis of this compound, a key heterocyclic building block. Pyrazole scaffolds are foundational in medicinal chemistry and agrochemical development, valued for their diverse biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, spectroscopic characterization, and structural nuances of this important intermediate.

Strategic Synthesis and Mechanistic Rationale

The synthesis of polysubstituted pyrazoles requires careful control of regiochemistry. While numerous methods exist for constructing the pyrazole core, such as the classical condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, the specific 3-carboxy, 5-chloro substitution pattern of the target molecule necessitates a tailored approach.[2][3] Direct chlorination of a pre-formed pyrazole ring typically results in substitution at the electron-rich C4 position, making this route unsuitable for achieving C5 chlorination.[4]

A more robust strategy involves the cyclization of a precursor already containing the key functional groups or their synthetic equivalents. The following protocol outlines a logical and efficient pathway.

Experimental Protocol: Synthesis of this compound

Methodology: This procedure is a multi-step synthesis commencing with the condensation of diethyl 2-chloro-3-oxosuccinate with hydrazine, followed by esterification.

Step 1: Cyclization to form Ethyl 5-chloro-1H-pyrazole-3-carboxylate

  • To a solution of diethyl 2-chloro-3-oxosuccinate (1 equivalent) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

    • Causality: The use of ethanol as a protic solvent facilitates the reaction. The reaction is conducted at a reduced temperature to control the initial exothermic condensation and minimize side reactions.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and reduce the solvent volume under vacuum.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is ethyl 5-chloro-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 5-chloro-1H-pyrazole-3-carboxylic acid

  • Suspend the crude ethyl ester from Step 1 in a 2M aqueous solution of sodium hydroxide (3 equivalents).

  • Heat the mixture to 80 °C and stir until the solid dissolves and the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution.

  • Collect the resulting white precipitate by filtration, wash with a small amount of ice-cold water, and dry thoroughly.[5]

Step 3: Methyl Esterification

  • Suspend the 5-chloro-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol (10 mL/mmol).

  • Add sulfuric acid (0.1 equivalents) catalytically.

    • Causality: This is a classic Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack by methanol.

  • Heat the mixture to reflux for 6-8 hours until the starting material is consumed (monitored by TLC).

  • Cool the solution and neutralize the catalyst with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A Diethyl 2-chloro-3-oxosuccinate C Ethyl 5-chloro-1H-pyrazole-3-carboxylate A->C Ethanol, Reflux B Hydrazine Hydrate B->C Ethanol, Reflux D 5-chloro-1H-pyrazole-3-carboxylic acid C->D 1. NaOH (aq) 2. HCl (aq) E This compound D->E Methanol, H₂SO₄ (cat.)

Caption: Synthetic pathway for this compound.

Comprehensive Structural Elucidation

The structural analysis of this compound relies on a combination of spectroscopic techniques. The presence of a halogen, an ester, and a tautomerizable N-H proton provides distinct and informative spectral signatures.

Tautomerism in 1H-Pyrazoles

Unsubstituted N-H pyrazoles exist as a dynamic equilibrium of tautomers. For this molecule, the proton can reside on the nitrogen at position 1 (N1) or position 2 (N2). The electronic effects of the C3 and C5 substituents influence the equilibrium, though in solution, rapid proton exchange often results in averaged signals in NMR spectroscopy unless studied at low temperatures.

Caption: Tautomeric equilibrium in the pyrazole ring system. (Note: Actual chemical structure images would replace placeholders in a final document.)

Spectroscopic Data Analysis

The following table summarizes the expected spectroscopic data for the title compound, derived from empirical data of structurally related pyrazoles.[6][7][8][9][10]

Technique Feature Expected Chemical Shift / Wavenumber / m/z Rationale and Insights
¹H NMR N-H Protonδ 13.0-14.0 ppm (broad singlet)Very downfield and broad due to hydrogen bonding and proton exchange.
C4-H Protonδ 6.8-7.2 ppm (singlet)A single proton on the pyrazole ring, appearing as a sharp singlet.
O-CH₃ Protonsδ 3.9-4.0 ppm (singlet)Typical chemical shift for methyl ester protons.[8]
¹³C NMR C=O (Ester)δ 160-163 ppmCarbonyl carbon, significantly deshielded.[8]
C5 (C-Cl)δ 138-142 ppmThe carbon bearing the chlorine atom is deshielded.[10]
C3 (C-COOCH₃)δ 143-146 ppmDeshielded due to attachment to the electron-withdrawing ester group.
C4δ 108-112 ppmShielded relative to the substituted carbons.
O-CH₃δ 52-54 ppmAliphatic carbon of the methyl ester.[8]
IR Spectroscopy N-H Stretch3100-3300 cm⁻¹ (broad)Characteristic of N-H stretching in hydrogen-bonded systems.[9]
C=O Stretch1715-1730 cm⁻¹ (strong, sharp)Strong absorption typical for an α,β-unsaturated ester carbonyl.[6]
C=N / C=C Stretch1550-1600 cm⁻¹Ring stretching vibrations of the pyrazole core.
C-Cl Stretch750-800 cm⁻¹Found in the fingerprint region.
Mass Spec. (EI) [M]⁺m/z 174Molecular ion peak.
[M+2]⁺m/z 176Isotopic peak due to ³⁷Cl, with an intensity ~32% of the [M]⁺ peak.
Fragmentsm/z 143, 115Common fragments corresponding to the loss of [-OCH₃] and [-COOCH₃].
X-ray Crystallography Insights

Reactivity and Application in Drug Development

This compound is a versatile intermediate. Its key reactive sites allow for extensive derivatization:

  • N-Alkylation/Arylation: The N-H proton can be readily substituted, allowing for the introduction of various groups to modulate steric and electronic properties, which is a common strategy in drug design.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides by reaction with amines. This is a crucial step in the synthesis of many commercial pyrazole-based drugs and agrochemicals, such as the insecticide Tebufenpyrad.[11]

  • C-Cl Displacement: While challenging, the C5-chloro substituent can undergo nucleophilic aromatic substitution under specific conditions, enabling the introduction of other functional groups.

The combination of these reactive sites makes it a valuable precursor for creating large libraries of compounds for high-throughput screening in drug discovery programs.[1][12]

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for methyl 5-chloro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to ensuring the integrity of research and the quality of synthesized compounds. This document moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of spectral features grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Annular Tautomerism

This compound is a substituted pyrazole with the empirical formula C₅H₅ClN₂O₂. A critical aspect of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. This dynamic equilibrium can influence the appearance of NMR spectra, sometimes leading to broadened signals for the pyrazole ring protons and carbons. For the purpose of this guide, we will consider the predominant tautomer for interpretation.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for N-H protons as it can reduce the rate of proton exchange with residual water compared to CDCl₃.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of at least 1-2 seconds.

Data Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyrazole N-H13.5 - 14.5Broad Singlet1HN-H
Pyrazole C-H~6.8 - 7.0Singlet1HC4-H
Methyl Ester Protons~3.8 - 3.9Singlet3H-OCH₃
  • N-H Proton (δ 13.5 - 14.5): The proton attached to the nitrogen in the pyrazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and its acidic character. Its chemical shift is highly dependent on the solvent and concentration. The signal is often broad due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.

  • C4-H Proton (δ ~6.8 - 7.0): The single proton on the pyrazole ring is located at the C4 position. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent chloro and carboxylate groups. For the analogous compound, 5-chloro-1H-pyrazole-3-carboxylic acid, this proton appears as a singlet at δ 6.80 in DMSO-d₆[1][2]. The esterification of the carboxylic acid is not expected to significantly alter the chemical shift of this proton.

  • Methyl Ester Protons (δ ~3.8 - 3.9): The three protons of the methyl group in the ester functionality are chemically equivalent and therefore appear as a sharp singlet. Their chemical shift is characteristic of methyl esters. For a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the methyl ester protons resonate at δ 3.80[3].

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: The same NMR spectrometer can be used, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.

Data Interpretation and Rationale

The ¹³C NMR spectrum is predicted to show five signals corresponding to the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~162 - 164C=O (Ester)
~148 - 150C3 (C-CO₂Me)
~140 - 142C5 (C-Cl)
~108 - 110C4
~52 - 53-OCH₃
  • Ester Carbonyl (C=O): The carbonyl carbon of the methyl ester group is the most deshielded carbon and is expected in the typical range for ester carbonyls.

  • Pyrazole Ring Carbons (C3, C5, C4): The chemical shifts of the pyrazole ring carbons are influenced by the substituents.

    • C3: This carbon is attached to the electron-withdrawing carboxylate group, leading to a downfield shift.

    • C5: The carbon bearing the chlorine atom is also significantly deshielded. In a related compound, the ═C–Cl carbon resonates at δ 114.4 ppm, though in that case, it was part of a more complex system[4]. In simpler pyrazoles, the C-Cl bond can lead to a more downfield shift.

    • C4: This carbon, situated between two substituted carbons, is expected to be the most shielded of the ring carbons.

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl group is found in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Figure 2. NMR Data Acquisition Workflow cluster_workflow start Start: Pure Sample dissolve Dissolve in Deuterated Solvent start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquire_H1 Acquire ¹H Spectrum spectrometer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum spectrometer->acquire_C13 process Process Data (FT, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process interpret Interpret Spectra process->interpret end End: Structure Elucidation interpret->end

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of methyl 5-chloro-1H-pyrazole-3-carboxylate, a heterocyclic compound belonging to the pharmacologically significant pyrazole class. Drawing upon the extensive body of research on pyrazole derivatives, this document synthesizes current understanding and outlines a robust experimental framework for elucidating its specific biological functions. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. We will delve into the probable enzymatic targets, the underlying signaling pathways, and the detailed experimental protocols necessary for mechanism of action studies, thereby providing a complete roadmap for future research.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural versatility and capacity for diverse chemical modifications have led to its incorporation into a wide array of approved therapeutic agents.[1] Pyrazole-containing drugs have demonstrated efficacy across a spectrum of diseases, functioning as anti-inflammatory, anti-cancer, anti-diabetic, and anti-infective agents.[2] The biological activity of pyrazole derivatives is intrinsically linked to their ability to interact with and modulate the function of key biological macromolecules, most notably enzymes.[2]

This compound, the subject of this guide, possesses a substitution pattern that suggests a high potential for biological activity. The presence of the chloro group and the methyl ester at positions 5 and 3, respectively, are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. While direct experimental evidence for this specific molecule is nascent, the extensive literature on structurally related pyrazole-3-carboxylates allows us to formulate well-grounded hypotheses regarding its mechanism of action.

Postulated Mechanism of Action: Enzyme Inhibition

Based on extensive structure-activity relationship (SAR) studies of the pyrazole class, the most probable mechanism of action for this compound is the inhibition of one or more key enzymes. The electronic and steric properties conferred by the chloro and methyl ester moieties likely facilitate its binding to the active sites of specific enzymes, leading to a modulation of their catalytic activity. The following enzyme families are presented as high-probability targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] They are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[3] Numerous pyrazole derivatives, particularly those with carboxamide and sulfonamide functionalities, have been identified as potent CA inhibitors.[4][5] The pyrazole ring can act as a scaffold to position functional groups that interact with the zinc ion in the enzyme's active site.[4]

Hypothesized Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumors

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of cancer and other diseases. The pyrazole scaffold is a privileged structure in the design of kinase inhibitors, with several pyrazole-based drugs approved for clinical use.[6] The planar nature of the pyrazole ring allows it to fit into the ATP-binding pocket of kinases, and its substituents can be tailored to achieve high potency and selectivity.[6]

Hypothesized Signaling Pathway: Inhibition of a Pro-survival Kinase

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] DHODH is a validated target for the treatment of autoimmune diseases and cancer.[1] Pyrazole-3-carboxylate derivatives have been identified as inhibitors of DHODH, particularly from Plasmodium falciparum, the causative agent of malaria.[7] The carboxylate group is thought to mimic the substrate, dihydroorotate, and interact with key residues in the enzyme's active site.[1]

Hypothesized Signaling Pathway: Blockade of Pyrimidine Biosynthesis

Experimental Verification of the Mechanism of Action

To rigorously determine the mechanism of action of this compound, a multi-faceted experimental approach is required. This section provides detailed protocols for the biochemical and cellular assays necessary to test the aforementioned hypotheses.

Molecular Docking: A Predictive Starting Point

Prior to extensive wet-lab experimentation, in silico molecular docking studies can provide valuable insights into the potential binding modes of this compound with the active sites of candidate enzymes. This computational technique can help prioritize experimental efforts and guide the design of future analogs.

Experimental Workflow: Molecular Docking

Biochemical Assays for Enzyme Inhibition

Direct evidence for enzyme inhibition is obtained through in vitro biochemical assays. These assays measure the catalytic activity of the purified enzyme in the presence and absence of the test compound.

This assay is based on the esterase activity of carbonic anhydrase.[8]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock: 1 mg/mL human carbonic anhydrase II in cold Assay Buffer.

    • Substrate Stock: 3 mM p-nitrophenyl acetate (p-NPA) in DMSO.

    • Inhibitor Stock: 10 mM this compound in DMSO. Prepare serial dilutions.

    • Positive Control: 10 mM Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of inhibitor dilutions or DMSO (for control).

    • Add 20 µL of CA working solution (diluted from stock).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the Substrate Stock.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC50 value by plotting % inhibition against the logarithm of the inhibitor concentration.

A variety of assay formats are available, with luminescence-based assays such as ADP-Glo™ being widely used for their high sensitivity and throughput.[9]

Protocol (ADP-Glo™ Assay):

  • Reagent Preparation:

    • Kinase Buffer: Commercially available or a standard buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Kinase: Purified recombinant kinase of interest.

    • Substrate: Specific peptide substrate for the chosen kinase.

    • ATP: Concentration at or near the Km for the specific kinase.

    • Inhibitor Stock: 10 mM this compound in DMSO. Prepare serial dilutions.

    • Positive Control: A known inhibitor for the target kinase.

  • Assay Procedure (384-well plate format):

    • Add inhibitor dilutions or DMSO to the wells.

    • Add the kinase and substrate mixture.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent kinase activity relative to the DMSO control.

    • Determine the IC50 value by plotting percent activity against the logarithm of the inhibitor concentration.

This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[10]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100.

    • DHODH Enzyme: Recombinant human DHODH.

    • Substrate Stock: 10 mM L-Dihydroorotic acid (DHO) in DMSO.

    • DCIP Stock: 2.5 mM in Assay Buffer.

    • Coenzyme Q10 Stock: 10 mM in DMSO.

    • Inhibitor Stock: 10 mM this compound in DMSO. Prepare serial dilutions.

    • Positive Control: A known DHODH inhibitor (e.g., Brequinar).

  • Assay Procedure (96-well plate format):

    • Add 2 µL of inhibitor dilutions or DMSO to the wells.

    • Add 178 µL of the DHODH enzyme solution.

    • Incubate for 30 minutes at 25°C.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively.

    • Initiate the reaction by adding 20 µL of the reaction mix.

    • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition and the IC50 value as described for the other assays.

Cellular Assays for Target Validation

Once a primary enzyme target is identified through biochemical assays, cellular assays are crucial to confirm that the compound engages the target in a physiological context and elicits the expected biological response.

Target Enzyme Cellular Assay Principle Expected Outcome with Inhibitor
Carbonic Anhydrase Cell Proliferation Assay (in hypoxic conditions)Measures the effect of the inhibitor on the growth of cancer cells that overexpress CAIX under hypoxia.Decreased cell proliferation.
Kinase Western Blotting for Phospho-substratesDetects the phosphorylation status of the direct downstream substrate of the target kinase.Reduced phosphorylation of the substrate.
DHODH Uridine Rescue AssayDetermines if the anti-proliferative effect of the inhibitor can be reversed by supplementing the culture medium with uridine, which bypasses the need for de novo pyrimidine synthesis.[11]Restoration of cell proliferation.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the extensive research on the pyrazole scaffold strongly suggests that its biological activity is mediated through enzyme inhibition. This technical guide has outlined the most probable enzymatic targets—carbonic anhydrases, protein kinases, and dihydroorotate dehydrogenase—and provided a comprehensive experimental framework for testing these hypotheses.

The synergistic use of in silico molecular modeling, in vitro biochemical assays, and in situ cellular assays will be paramount in pinpointing the specific molecular target(s) of this compound. The detailed protocols provided herein offer a robust starting point for researchers to embark on this investigative journey. Future studies should also focus on elucidating the structure-activity relationships of this particular pyrazole series to optimize potency and selectivity, ultimately paving the way for the development of novel therapeutic agents.

References

The Enduring Legacy of Chloropyrazole Compounds: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a chlorine atom to the pyrazole scaffold marked a pivotal moment in medicinal and agricultural chemistry. This guide provides an in-depth technical exploration of chloropyrazole compounds, from their historical origins to their contemporary applications as life-saving pharmaceuticals and vital crop protectants. We will dissect the evolution of synthetic strategies, offering detailed experimental protocols for the regioselective synthesis of 3-chloro, 4-chloro, and 5-chloropyrazole derivatives. The narrative will then transition to a mechanistic understanding of their diverse biological activities, supported by quantitative data and signaling pathway diagrams. This comprehensive resource is intended for researchers, scientists, and professionals in drug development and agrochemical science, providing both foundational knowledge and field-proven insights into this remarkable class of heterocyclic compounds.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of chloropyrazoles is built upon the foundational discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr first coined the term "pyrazole" to describe this five-membered heterocycle containing two adjacent nitrogen atoms.[1] This was followed by the first synthesis of the parent pyrazole molecule in 1889 by Buchner.[2] The seminal Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, remains a cornerstone of pyrazole chemistry to this day.[3][4]

While the early history of pyrazole chemistry is well-documented, the precise first synthesis of a chloropyrazole derivative is less definitively recorded in a singular landmark publication. However, a significant early disclosure of a method for the synthesis of 4-chloropyrazole appeared in a 1956 publication in Liebigs Annalen der Chemie.[5] This method involved the reaction of pyrazole with a sodium hypochlorite (NaOCl) solution in the presence of acetic acid, yielding 4-chloropyrazole.[5] Though effective, this early method was noted for its use of acetic acid and a yield of 70%.[5] This foundational work paved the way for subsequent innovations in chlorination chemistry, leading to higher yields and milder reaction conditions.

The true significance of chloropyrazoles began to emerge with the discovery of their potent and diverse biological activities. The strategic placement of a chlorine atom on the pyrazole ring was found to dramatically influence the compound's physicochemical properties, such as lipophilicity and electronic character, thereby enhancing its interaction with biological targets. This realization spurred extensive research and development efforts, ultimately leading to the introduction of blockbuster drugs and highly effective agrochemicals that have had a profound impact on human health and food security.

Synthetic Strategies: Mastering the Regioselective Chlorination of Pyrazoles

The synthesis of chloropyrazoles is a study in regioselectivity, with the position of the chlorine atom dictating the compound's ultimate biological activity. Chemists have developed a diverse toolkit of synthetic methodologies to achieve the desired chlorination pattern.

Synthesis of 4-Chloropyrazoles

The 4-position of the pyrazole ring is often targeted for chlorination due to the favorable electronic properties it imparts on the resulting molecule.

This method is an enhancement of the early synthesis, avoiding the use of carboxylic acids and improving the yield.[5]

Step-by-Step Methodology:

  • Reaction Setup: A pyrazole derivative with a hydrogen atom at the 4-position is dissolved in a suitable solvent, such as water.[5]

  • Reagent Addition: Between 0.95 and 10 equivalents of hypochloric acid or a salt thereof (e.g., sodium hypochlorite) are added to the solution. The reaction is conducted in the substantial absence of any carboxylic acid.[5]

  • Temperature Control: The reaction temperature is maintained between -20°C and +70°C, with a preferred range of 0°C to 40°C.[5]

  • Monitoring and Workup: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5] Upon completion, the pH of the reaction mixture is adjusted to between 7 and 14, and the product is extracted with an organic solvent like ethyl acetate.[5]

  • Isolation: The combined organic phases are dried, and the solvent is removed under reduced pressure to yield the 4-chloropyrazole product.[5]

This method provides an alternative route to 4-chloropyrazoles using thionyl chloride as the chlorinating agent.[6]

Step-by-Step Methodology:

  • Reactant Preparation: A solution of the starting pyrazole derivative is prepared in an organic solvent such as dichloromethane, chloroform, or tetrahydrofuran (THF).[6]

  • Reagent Addition: To this solution, 1 to 3 equivalents of thionyl chloride and a catalytic amount (0.05 to 0.5 equivalents) of a base like N,N-dimethylformamide (DMF), pyridine, or triethylamine are added.[6]

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 1 to 24 hours.[6]

  • Purification: After the reaction is complete, the desired 4-chloropyrazole derivative is obtained through separation and purification.[6]

A greener and often highly efficient method for the synthesis of 4-chloropyrazoles involves electrochemical chlorination.[7]

Step-by-Step Methodology:

  • Electrolysis Setup: The electrolysis is carried out in a galvanostatic diaphragm cell with a platinum anode.[7]

  • Electrolyte: The starting pyrazole is dissolved in an aqueous sodium chloride (NaCl) solution.[7]

  • Electrolysis: A constant current is applied to the cell, leading to the in situ generation of the chlorinating species and subsequent chlorination of the pyrazole at the 4-position.[7]

  • Product Isolation: Following electrolysis, the product is extracted from the aqueous solution and purified.

Synthesis of 3-Chloro and 5-Chloropyrazoles

The synthesis of 3-chloro and 5-chloropyrazoles often requires different strategies, typically involving the construction of the pyrazole ring from chlorinated precursors.

A common approach to 3-chloropyrazoles involves the dehydroxyhalogenation of 3-hydroxypyrazoles (pyrazolin-5-ones).[8]

Step-by-Step Methodology:

  • Starting Material: A suitably substituted 3-hydroxypyrazole is used as the starting material.

  • Chlorination: The 3-hydroxypyrazole is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Reaction Conditions: The reaction is typically heated to drive the conversion.

  • Workup and Purification: After the reaction, the mixture is carefully quenched, and the 3-chloropyrazole product is isolated and purified.

5-Chloropyrazoles can be synthesized by reacting a hydrazine with a chlorinated 1,3-dicarbonyl equivalent.

Step-by-Step Methodology:

  • Precursor Synthesis: A chlorinated β-ketoester or a similar 1,3-dicarbonyl compound is prepared.

  • Cyclocondensation: This chlorinated precursor is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine).

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol, often with acid or base catalysis.

  • Isolation: The resulting 5-chloropyrazole is isolated and purified from the reaction mixture.

Mechanisms of Action and Biological Significance

The chloropyrazole scaffold is a versatile pharmacophore and toxophore, with derivatives exhibiting a wide range of biological activities. The following sections explore the mechanisms of action of prominent chloropyrazole compounds in medicine and agriculture.

Chloropyrazoles in Pharmaceuticals

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor and a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[9] Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[10]

Signaling Pathway of Celecoxib's Anti-inflammatory Action:

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition Crizotinib_Mechanism EML4_ALK EML4-ALK Fusion Protein (Constitutively Active Kinase) Downstream_Signaling Downstream Signaling Pathways (e.g., PI3K/AKT, RAS/MAPK) EML4_ALK->Downstream_Signaling ATP-dependent phosphorylation Apoptosis Apoptosis EML4_ALK->Apoptosis Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibition Crizotinib->Apoptosis Promotes Fipronil_Mechanism GABA GABA (Neurotransmitter) GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx Opens channel for Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Neuronal_Hyperpolarization Fipronil Fipronil Fipronil->GABA_Receptor Blocks Pyroxasulfone_Mechanism VLCFA_Elongase VLCFA Elongase Enzymes Fatty_Acid_Elongation Fatty Acid Elongation (C18 → C20 → C22...) VLCFA_Elongase->Fatty_Acid_Elongation VLCFAs Very-Long-Chain Fatty Acids Fatty_Acid_Elongation->VLCFAs Cell_Membrane_Synthesis Cell Membrane & Cuticle Synthesis VLCFAs->Cell_Membrane_Synthesis Pyroxasulfone Pyroxasulfone Pyroxasulfone->VLCFA_Elongase Inhibition

References

preliminary screening of methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Screening of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Foreword: The Rationale for a Targeted Screening Approach

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a framework for ligands targeting a wide array of proteins.[1] Derivatives of pyrazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] Many successful therapeutic agents are built upon this heterocyclic core, particularly in the domain of oncology, where pyrazoles have proven to be highly effective as protein kinase inhibitors.[1][4]

This compound is a representative member of this esteemed chemical class. Its structure—featuring a reactive ester, a halogen atom, and the core pyrazole ring—presents a versatile starting point for chemical modification and a high potential for biological activity. Given the well-documented success of pyrazoles as kinase inhibitors, this guide proposes a logical, field-proven screening cascade designed to efficiently identify and validate its potential inhibitory activity against a therapeutically relevant protein kinase, using Epidermal Growth Factor Receptor (EGFR) as an illustrative target.[2]

This document is not a rigid set of instructions but a strategic guide. It explains the causality behind each experimental choice, from the initial high-throughput biochemical screen to secondary cell-based assays, ensuring that each step serves to build a comprehensive and trustworthy data package for this promising compound.

Compound Characterization and Quality Control

Before commencing any screening campaign, the identity, purity, and solubility of the test article must be rigorously established. This is a non-negotiable step to ensure that any observed biological activity is real and attributable to the compound itself.

1.1 Physicochemical Properties

While specific experimental data for this compound (CAS No. 1810069-85-2) is not widely published, its properties can be inferred from related analogs.[5]

PropertyExpected Value / TestRationale
Molecular Formula C₅H₅ClN₂O₂Confirms the elemental composition.
Molecular Weight 160.56 g/mol Essential for preparing stock solutions of known molarity.
Purity ≥95% (HPLC, NMR)Ensures that observed activity is not due to impurities.
Identity Confirmed by ¹H NMR, ¹³C NMR, MSVerifies the chemical structure is correct.
Solubility Soluble in DMSO; low aqueous solubilityDetermines the appropriate solvent for stock solutions and the maximum achievable concentration in aqueous assay buffers.

1.2 Preparation of Master Stock Solution

  • Protocol: Accurately weigh the compound and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10 mM).

  • Causality: DMSO is the solvent of choice for most small molecule screening libraries due to its ability to dissolve a wide range of organic compounds. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay, typically ≤0.5%, to prevent solvent-induced artifacts.

The Screening Cascade: A Multi-Faceted Strategy

A robust preliminary screen is not a single experiment but a logical sequence of assays designed to progressively increase the biological relevance of the data while systematically eliminating false positives. Our strategy is designed to move from a high-throughput, target-focused biochemical assay to a more complex, physiologically relevant cell-based assay.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Hit Triage PrimaryScreen Primary HTS: Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) Single Concentration (e.g., 10 µM) AssayQC Assay Quality Control (Z'-factor calculation) PrimaryScreen->AssayQC Validate Plate DoseResponse Dose-Response Assay (10-point curve) Determine IC₅₀ AssayQC->DoseResponse Initial 'Hits' SecondaryScreen Secondary Assay: Cell-Based (e.g., NanoBRET™ Target Engagement) Confirms intracellular activity DoseResponse->SecondaryScreen Confirmed Potent Hits Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) Determine CC₅₀ & Selectivity Index SecondaryScreen->Cytotoxicity Cell-Active Hits HitTriage Hit Prioritization (Based on Potency, Selectivity, and Cellular Activity) Cytotoxicity->HitTriage Characterized Hits

Caption: The tiered screening cascade for hit identification and validation.

Phase 1: Primary High-Throughput Screening (HTS)

The objective of the primary screen is to rapidly and cost-effectively test the compound for direct inhibitory activity against the purified target protein. We will use a biochemical kinase assay for this purpose.

3.1 Selected Assay: ADP-Glo™ Kinase Assay

  • Principle: This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[6] As an inhibitor's concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal. This "add-mix-measure" format is robust and ideal for HTS.[7]

  • Rationale: We choose a biochemical assay first because it directly measures the compound's effect on the target protein without the complexities of cell membranes, metabolism, or off-target pathways.[8] This provides a clean "yes/no" answer to the question of direct target inhibition.

3.2 Experimental Protocol: Primary HTS (Single 10 µM Concentration)

  • Reagent Preparation: Prepare Kinase Reaction Buffer, recombinant EGFR kinase, the appropriate substrate peptide, and ATP according to the manufacturer's protocol.[9]

  • Compound Plating: In a 384-well white assay plate, dispense 50 nL of 10 mM this compound stock solution (in DMSO) to designated wells. For controls, dispense DMSO only (negative control, 0% inhibition) and a known potent EGFR inhibitor like Gefitinib (positive control, 100% inhibition).

  • Kinase Reaction:

    • Add 2.5 µL of a 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution. The final reaction volume is 5 µL, with a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Read the luminescence on a plate reader (e.g., a luminometer).

3.3 Data Analysis & Quality Control

The reliability of an HTS run is paramount. We use the Z'-factor to statistically validate the quality of each assay plate.[10]

  • Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where pos is the positive control and neg is the negative control.[11]

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.[12]

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not viable for screening.[12]

An initial hit is defined as any compound that causes a percent inhibition greater than three standard deviations from the mean of the negative controls.

Phase 2: Hit Confirmation and Potency Determination

A single-point screen can produce false positives. The next logical step is to re-test the initial "hit" in a dose-response format to confirm its activity and determine its potency, expressed as the half-maximal inhibitory concentration (IC₅₀).[13]

4.1 Protocol: 10-Point Dose-Response Curve

  • Compound Plating: Prepare a serial dilution series of the compound, typically from 100 µM down to ~5 nM, in DMSO.

  • Assay Execution: Perform the ADP-Glo™ Kinase Assay as described in section 3.2, but using the various concentrations of the compound.

  • Data Analysis:

    • Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]

4.2 Illustrative Dose-Response Data

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.2352.1
0.4128.3
0.1410.1
0.054.5
0.0151.2
0.0050.5
Calculated IC₅₀ 1.15 µM

A potent hit is typically characterized by an IC₅₀ value in the low micromolar to nanomolar range.[13]

Phase 3: Secondary Screening in a Cellular Context

A potent biochemical IC₅₀ is an excellent start, but it does not guarantee the compound will be active in a living cell. The compound must be able to cross the cell membrane and engage its target in a complex intracellular environment.

5.1 Selected Assay: NanoBRET™ Target Engagement Assay

  • Principle: This assay measures compound binding to a target protein in live cells.[15] The target (EGFR) is fused to a NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to the EGFR active site is added to the cells. When the tracer binds, energy transfer (BRET) occurs. A test compound that enters the cell and binds to EGFR will displace the tracer, causing a loss of BRET signal in a dose-dependent manner.[16]

  • Rationale: This assay directly confirms target engagement inside a living cell, providing crucial information about cell permeability and on-target activity in a physiological setting.[17] It is a superior secondary assay because it validates the mechanism of action suggested by the biochemical screen.

NanoBRET_Principle cluster_0 No Inhibitor Present cluster_1 Inhibitor Present EGFR_NLuc_A EGFR-NanoLuc Active Site Tracer_A Fluorescent Tracer EGFR_NLuc_A:f1->Tracer_A Binding BRET_Signal BRET Signal (Energy Transfer) Tracer_A->BRET_Signal Emits Light EGFR_NLuc_B EGFR-NanoLuc Active Site Inhibitor Test Compound Inhibitor->EGFR_NLuc_B:f1 Binding (Displaces Tracer) Tracer_B Fluorescent Tracer No_BRET No BRET Signal Tracer_B->No_BRET No Proximity

Caption: Principle of the NanoBRET™ Target Engagement Assay.

5.2 Experimental Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Seed HEK293 cells transiently expressing the EGFR-NanoLuc® fusion protein into a 384-well white assay plate and incubate for 24 hours.[18]

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Tracer Addition: Add the specific NanoBRET™ EGFR tracer to all wells. Incubate for 2 hours at 37°C.

  • Signal Detection:

    • Prepare and add the NanoBRET™ Nano-Glo® Substrate solution.[16]

    • Immediately read the plate on a luminometer capable of dual-filtered luminescence measurement (Donor emission ~460 nm, Acceptor emission ~618 nm).[18]

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Assessing Selectivity and Cytotoxicity

An effective drug must be selective, inhibiting its intended target more potently than it affects other cellular processes or causes general toxicity.

6.1 Selected Assay: CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This assay quantifies ATP, an indicator of metabolically active, viable cells.[19] A decrease in ATP levels corresponds to a loss of cell viability.[20]

  • Rationale: By determining the concentration at which the compound kills cells (the CC₅₀), we can compare it to the concentration at which it engages its target (the cellular IC₅₀). This comparison yields the Selectivity Index.

6.2 Experimental Protocol: Cell Viability

  • Cell Plating: Seed a relevant cancer cell line (e.g., A549, which overexpresses EGFR) in a 96-well clear-bottom white plate and allow cells to adhere overnight.

  • Compound Treatment: Add a serial dilution of the test compound to the cells and incubate for 72 hours.

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well.[21]

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate for 10 minutes at room temperature to stabilize the signal.[21]

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Plot percent viability against the log of compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation and Hit Triage

The final step is to synthesize all the data to decide if this compound is a promising hit worthy of further investigation.

7.1 Summary of Screening Data

ParameterAssayTarget/Cell LineResultInterpretation
Biochemical Potency (IC₅₀) ADP-Glo™EGFR Kinase1.15 µMPotent direct inhibition of the target protein.
Cellular Potency (IC₅₀) NanoBRET™EGFR in HEK2932.5 µMGood cell permeability and on-target activity.
Cytotoxicity (CC₅₀) CellTiter-Glo®A549 Cells> 50 µMThe compound is not broadly cytotoxic at effective concentrations.
Selectivity Index (SI) CC₅₀ / Cellular IC₅₀-> 20A favorable therapeutic window is indicated.

7.2 Final Assessment

A compound with the profile above would be considered a high-quality hit. The low-micromolar biochemical IC₅₀ confirms direct target inhibition. Crucially, the cellular target engagement IC₅₀ is in a similar range, demonstrating that the compound can enter cells and find its target. The high CC₅₀ value results in a strong Selectivity Index (>10 is often considered significant), suggesting the observed anti-proliferative effect is likely due to on-target inhibition rather than general toxicity. This compound would be prioritized for further studies, including selectivity profiling against a panel of other kinases and initiation of a medicinal chemistry program to improve potency and drug-like properties.

References

Methodological & Application

use of methyl 5-chloro-1H-pyrazole-3-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Introduction: The Pyrazole Scaffold and a Versatile Building Block

The pyrazole nucleus is a "biologically privileged" five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The broad spectrum of biological activities associated with pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, continues to drive intense research in their synthesis and functionalization.[2][3]

This compound emerges as a particularly valuable and versatile building block for the synthesis of complex pyrazole derivatives. Its structure offers three distinct points for chemical modification:

  • The C5-Chloro Group: An ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • The N-H Group: The acidic proton on the pyrazole nitrogen allows for regioselective N-alkylation or N-arylation, a critical step in tuning the molecule's pharmacokinetic and pharmacodynamic properties.

  • The C3-Methyl Ester: A functional group readily converted into amides, carboxylic acids, or even reduced to a hydroxymethyl group, providing a gateway to a vast array of derivatives.

This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and organic synthesis.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the parent scaffold is fundamental. A common route involves the cyclocondensation of a β-dicarbonyl equivalent with a hydrazine, followed by chlorination. For instance, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be prepared by the condensation of ethyl acetoacetate and phenylhydrazine.[4] Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack type reaction introduces the C5-chloro group and can also form a formyl group at C4, which can then be oxidized and esterified.[4]

A more direct, albeit generalized, approach is outlined below.

Protocol 1: Two-Step Synthesis from Diethyl 2-oxobutanedioate

Step 1: Cyclocondensation to form Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

  • To a solution of diethyl 2-oxobutanedioate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

  • Acidify the residue with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the hydroxypyrazole intermediate.

Step 2: Chlorination to yield this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend the methyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to 90-100 °C and stir for 12-18 hours.[5]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Key Application: N-Alkylation and N-Arylation

Substitution at the N1 position of the pyrazole ring is a critical strategy for modulating biological activity. The alkylation of unsymmetrical pyrazoles like this compound can lead to two regioisomers (N1 and N2 substitution). The reaction's regioselectivity is governed by factors such as steric hindrance, the strength of the base, the nature of the electrophile, and the solvent.[6][7] Generally, bulkier substituents and milder conditions tend to favor substitution at the less sterically hindered N1 position.

N_Alkylation_Workflow Start Methyl 5-chloro- 1H-pyrazole-3-carboxylate Reaction N-Alkylation/ N-Arylation Start->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Electrophile Alkyl/Aryl Halide (R-X) Electrophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product N1-Substituted Product (Major) Purification->Product Byproduct N2-Substituted Product (Minor) Purification->Byproduct

Caption: Workflow for the N-alkylation of the pyrazole core.

Protocol 2: General Procedure for N-Alkylation using K₂CO₃ in DMF

This method is robust and suitable for a wide range of alkyl halides.[8]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 5-10 mL per mmol of pyrazole).

  • Add anhydrous K₂CO₃ to the suspension.

  • Add the alkyl halide dropwise via syringe at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 5-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the regioisomers.

Table 1: Representative Conditions for N-Alkylation [8]

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Regioselectivity (N1:N2)
Methyl IodideK₂CO₃DMF2512~85~3:1
Ethyl BromideK₂CO₃DMF5018~80~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Isopropyl BromideNaHTHF2524~60>15:1

Note: Yields and ratios are illustrative and can vary based on the specific substrate and precise reaction conditions.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, a linkage ubiquitous in pharmaceuticals.[9] The C5-chloro position of the pyrazole is activated for cross-coupling, allowing for the introduction of various aryl and heteroaryl moieties. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions like dehalogenation.[10]

Suzuki_Cycle Catalyst Pd(0)Ln OxAdd Oxidative Addition Catalyst->OxAdd Intermediate1 R¹-Pd(II)Ln-X OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 R¹-Pd(II)Ln-R² Transmetal->Intermediate2 Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Regeneration Product Product R¹-R² RedElim->Product Substrate Substrate R¹-X Substrate->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a common palladium catalyst and base combination effective for chloro-heterocycles.[11][12]

Materials:

  • N-substituted methyl 5-chloro-pyrazole-3-carboxylate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or DME/Water 4:1)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the N-substituted pyrazole, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via cannula or syringe.

  • Heat the reaction mixture to 85-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃DME/H₂O90>90%[10]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃Toluene/H₂O10085-95%
Thiophen-3-ylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃DME/H₂O90~50-70%[10]
Pyridin-3-ylboronic acidPd₂(dba)₃/SPhos (2%)K₃PO₄Dioxane/H₂O10070-85%

Key Application: Amide Bond Formation

The methyl ester at the C3 position is a gateway to pyrazole-3-carboxamides, a class of compounds with significant biological relevance. The most common strategy involves a two-step process: saponification of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Amide_Synthesis_Workflow Start Methyl Pyrazole- 3-carboxylate Hydrolysis Saponification (e.g., LiOH, H₂O/THF) Start->Hydrolysis Acid Pyrazole-3- carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (Coupling Agent, Amine) Acid->Coupling Product Pyrazole-3- carboxamide Coupling->Product

Caption: Workflow for the synthesis of pyrazole-3-carboxamides.

Protocol 4: Two-Step Amide Synthesis

Step A: Saponification to Carboxylic Acid

  • Dissolve the methyl pyrazole-3-carboxylate derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2-3 eq) and stir the mixture at room temperature for 2-6 hours until TLC analysis shows complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

  • A precipitate will form. If not, extract the product into ethyl acetate.

  • Filter the solid or extract, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step B: Amide Coupling with HATU

  • Dissolve the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and the desired amine (1.2 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the mixture.

  • Stir at room temperature for 4-12 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the resulting amide by flash column chromatography or recrystallization.

Conclusion

This compound is a high-value, versatile scaffold for the construction of diverse and complex pyrazole-containing molecules. Its three distinct functional handles allow for sequential and orthogonal chemical modifications through well-established synthetic protocols such as N-alkylation, Suzuki-Miyaura cross-coupling, and amide bond formation. The methodologies and insights provided in this guide serve as a practical resource for researchers aiming to leverage this powerful building block in the fields of medicinal chemistry, agrochemistry, and materials science.

References

methyl 5-chloro-1H-pyrazole-3-carboxylate as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methyl 5-Chloro-1H-Pyrazole-3-Carboxylate: A Versatile Synthon for Modern Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a cornerstone of modern agrochemical design, forming the core structure of numerous commercially successful fungicides, insecticides, and herbicides.[1][2] Its prevalence stems from a combination of metabolic stability, versatile substitution patterns, and the ability to adopt conformations that facilitate potent interactions with biological targets. This compound has emerged as a particularly strategic building block for synthesizing these complex molecules. Its trifunctional nature—an N-H for alkylation, an ester for amidation, and a reactive chlorine for cross-coupling—provides chemists with a powerful and flexible platform for generating vast libraries of potential agrochemical candidates.

This guide provides an in-depth exploration of this compound as a pivotal intermediate. We will dissect its core reactivity, present detailed protocols for key transformations, and illustrate its application in the synthesis of agrochemically relevant scaffolds.

Core Reactivity and Synthetic Transformations

The utility of this compound lies in the selective and sequential manipulation of its three reactive sites. Understanding the principles behind these transformations is key to its effective use in a synthetic campaign.

N-Alkylation: Modulating Biological Activity and Physicochemical Properties

The N-alkylation of the pyrazole ring is a fundamental strategy for tuning a molecule's biological efficacy and properties such as solubility and systemic movement in plants.[3] The substituent on the pyrazole nitrogen can significantly influence how the molecule binds to its target protein.[4]

Causality in Experimental Design: The choice of base and solvent is critical for achieving high yields. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to irreversibly deprotonate the pyrazole nitrogen, forming the sodium salt. This increases the nucleophilicity of the nitrogen, facilitating a clean SN2 reaction with an alkylating agent (e.g., an alkyl halide). Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the cation without interfering with the nucleophile. For unsymmetrical pyrazoles, alkylation can produce a mixture of regioisomers (N1 and N2). However, for this specific building block, the steric hindrance from the adjacent C5-chloro group and the electronic influence of the C3-ester generally favor alkylation at the N1 position.[5][6]

General Protocol for N1-Alkylation:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Add this compound (1.0 eq.) and anhydrous DMF. Cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise, ensuring the temperature does not exceed 5 °C. The evolution of hydrogen gas should be observed.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazole anion.[3]

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Workflow for N-Alkylation of the Pyrazole Core

N_Alkylation start Methyl 5-chloro-1H- pyrazole-3-carboxylate deprotonation Deprotonation (NaH in DMF, 0°C) start->deprotonation anion Pyrazole Anion (Nucleophile) deprotonation->anion sn2 SN2 Reaction (Room Temp) anion->sn2 alkylating_agent Alkylating Agent (R-X) alkylating_agent->sn2 workup Aqueous Workup & Purification sn2->workup product N1-Alkylated Pyrazole Product workup->product

Caption: General workflow for the N-alkylation of the pyrazole core.

Ester to Amide Conversion: Accessing the Bioactive Carboxamide Moiety

The pyrazole carboxamide functional group is the defining feature of the highly successful SDHI (Succinate Dehydrogenase Inhibitor) class of fungicides.[7] The amide bond provides structural rigidity and crucial hydrogen bonding interactions with the target enzyme's active site. Therefore, the efficient conversion of the C3-ester to a carboxamide is arguably the most critical application of this building block.

Causality in Experimental Design: A common and reliable method involves a two-step process: saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction. Saponification with a base like NaOH or LiOH in a water/methanol mixture is typically straightforward. The subsequent amide coupling requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents like thionyl chloride (SOCl₂) convert the acid to a highly reactive acyl chloride, which readily reacts with an amine. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) facilitate amide bond formation under milder conditions, which is beneficial when working with sensitive substrates.

Protocol for Two-Step Amidation via Acyl Chloride:

  • Step A: Saponification

    • Dissolve the N-alkylated pyrazole ester (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add sodium hydroxide (2.0-3.0 eq.) and stir the mixture at 40-60 °C until TLC indicates complete consumption of the starting material.

    • Cool the mixture, remove the methanol under reduced pressure, and acidify the remaining aqueous solution with 2M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the pyrazole carboxylic acid intermediate.

  • Step B: Amide Coupling

    • Suspend the pyrazole carboxylic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or toluene containing a catalytic amount of DMF.

    • Add thionyl chloride (1.5-2.0 eq.) dropwise at 0 °C.

    • Warm the mixture to reflux and heat for 2-4 hours until the solid dissolves and gas evolution ceases.

    • Cool the reaction and remove the excess solvent and SOCl₂ under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the acyl chloride in anhydrous DCM and cool to 0 °C.

    • Add a solution of the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in DCM dropwise.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude amide by recrystallization or column chromatography.

Workflow for Ester to Amide Conversion

Amide_Formation start N-Alkylated Pyrazole Ester saponification Saponification (NaOH, MeOH/H2O) start->saponification acid Pyrazole Carboxylic Acid saponification->acid activation Activation (SOCl2 or EDC/HOBt) acid->activation active_intermediate Acyl Chloride or Active Ester activation->active_intermediate coupling Amide Coupling active_intermediate->coupling amine Amine (R'-NH2) amine->coupling product Final Pyrazole Carboxamide coupling->product

Caption: Key steps for converting the pyrazole ester to a bioactive carboxamide.

C5-Cl Cross-Coupling: Introducing Molecular Diversity

The chlorine atom at the C5 position is a handle for introducing further complexity, most commonly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms C-C bonds using boronic acids, is a particularly powerful tool for installing aryl or heteroaryl groups that are often essential for high levels of biological activity in insecticides and herbicides.[8][9]

Causality in Experimental Design: The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition to palladium(0), which is the first step of the catalytic cycle.[10] Therefore, successful coupling of chloropyrazoles requires a highly active catalyst system. This is typically achieved by using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) that promote the oxidative addition step and stabilize the active Pd(0) species. A suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) is required to activate the boronic acid and facilitate the transmetalation step. The choice of solvent, often a mixture of an organic solvent like toluene or 1,4-dioxane and water, is also crucial for ensuring all components remain in solution.

General Protocol for Suzuki-Miyaura Coupling:

  • Inert Atmosphere: To a Schlenk flask, add the N-alkylated 5-chloropyrazole substrate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Then, add the degassed solvent system (e.g., toluene/water 10:1).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield the C5-arylated pyrazole.

Workflow for C5-Cl Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling start N-Alkylated 5-Chloro- Pyrazole Substrate reaction Coupling Reaction (Toluene/H2O, Heat) start->reaction reagents Arylboronic Acid (Ar-B(OH)2) reagents->reaction catalyst Pd Catalyst + Ligand + Base catalyst->reaction purification Filtration & Chromatography reaction->purification product C5-Arylated Pyrazole Product purification->product

Caption: Simplified workflow for Suzuki-Miyaura cross-coupling at the C5 position.

Application in Agrochemical Synthesis: A Case Study

To illustrate the practical application of these protocols, we outline the synthesis of a key intermediate for a hypothetical pyrazole carboxamide fungicide, a class known to target the succinate dehydrogenase enzyme.[7]

Target: N-(2-ethylphenyl)-5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Synthetic Strategy:

  • N-Alkylation: Methylate the starting material using iodomethane.

  • Suzuki Coupling: Couple the resulting 5-chloro-1-methylpyrazole with 4-fluorophenylboronic acid.

  • Saponification: Hydrolyze the methyl ester to the carboxylic acid.

  • Amidation: Couple the carboxylic acid with 2-ethylaniline to form the final product.

Experimental Protocols and Data

Step 1: Synthesis of methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

ParameterValue
Starting Material This compound
Reagents Iodomethane (1.2 eq.), K₂CO₃ (1.5 eq.)
Solvent Acetone
Temperature Reflux (56 °C)
Time 6 hours
Yield >95% (Crude)
Notes This reaction is typically high-yielding and the product can often be used in the next step without extensive purification.

Step 2: Synthesis of methyl 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

ParameterValue
Starting Material Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Reagents 4-Fluorophenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq.)
Solvent Toluene/Ethanol/Water (4:1:1)
Temperature 90 °C
Time 12 hours
Yield 85% (After purification)
Notes Degassing the solvent and maintaining an inert atmosphere are critical for catalyst longevity and preventing side reactions.

Step 3 & 4: Saponification and Amide Coupling

The protocols for these steps follow the general procedures outlined in the "Ester to Amide Conversion" section. The pyrazole carboxylic acid from Step 3 is activated (e.g., with SOCl₂) and then reacted with 2-ethylaniline to yield the final target molecule.

ParameterValue
Intermediate 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Reagents SOCl₂ (1.5 eq.), then 2-ethylaniline (1.1 eq.), Triethylamine (1.5 eq.)
Solvent Toluene, then DCM
Temperature Reflux, then 0 °C to RT
Time 3 hours, then 4 hours
Yield 88% (After purification)
Notes The careful, dropwise addition of the amine solution to the acyl chloride at 0 °C is important to control the exothermicity of the reaction.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and powerful platform for innovation in agrochemical discovery. Its well-defined reactivity allows for the systematic and logical construction of complex molecules tailored for specific biological targets. By mastering the core transformations of N-alkylation, amidation, and C-C cross-coupling, researchers can efficiently navigate the path from a simple building block to novel, high-value fungicidal, insecticidal, and herbicidal candidates.[2][11][12]

References

The Strategic Application of Methyl 5-Chloro-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with the benzene ring, make it an attractive component for medicinal chemists seeking to enhance potency and optimize physicochemical properties.[1] Within this important class of heterocycles, methyl 5-chloro-1H-pyrazole-3-carboxylate emerges as a particularly versatile and strategic building block. Its trifunctional nature—a reactive chloro group, a readily derivatizable ester, and a nucleophilic pyrazole nitrogen—provides a powerful platform for the synthesis of diverse compound libraries targeting a wide array of therapeutic areas. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this valuable intermediate.

Physicochemical Properties and Strategic Importance

This compound is a stable, crystalline solid that serves as an excellent starting material for multi-step synthetic sequences. Its strategic importance lies in the orthogonal reactivity of its three functional groups, allowing for sequential and controlled modifications.

PropertyValue
Molecular FormulaC₅H₅ClN₂O₂
Molecular Weight160.56 g/mol
AppearanceOff-white to pale yellow crystalline powder
SolubilitySoluble in methanol, ethyl acetate, and dichloromethane

The chloro substituent at the 5-position is amenable to various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides and other carboxylic acid derivatives. Finally, the pyrazole nitrogen can be alkylated or arylated to further expand the chemical space of the resulting compounds.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3] Derivatives of this compound are particularly well-suited for targeting the ATP-binding site of kinases. The pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase, while substituents at the 1, 3, and 5-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Notably, pyrazole-based compounds have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs), a family of enzymes crucial for cell cycle regulation.[4][5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The structural motif of a substituted pyrazole, often with an amide or a related group at the 3-position, is a recurring feature in many potent CDK inhibitors.

Synthetic Protocols for the Derivatization of this compound

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of this compound. These protocols are designed to be self-validating, with clear explanations for each step and guidance on monitoring reaction progress and purification.

Protocol 1: N-Alkylation of this compound

N-alkylation of the pyrazole ring is a fundamental step in diversifying the scaffold. The regioselectivity of this reaction can be influenced by the choice of base and reaction conditions.

N_Alkylation_Workflow start Start: Methyl 5-chloro-1H- pyrazole-3-carboxylate reagents Reagents: - Alkyl Halide (R-X) - Base (e.g., K2CO3, NaH) - Solvent (e.g., DMF, THF) start->reagents 1. Combine reaction Reaction: - Stir at RT to elevated temp. - Monitor by TLC/LC-MS reagents->reaction 2. Initiate workup Aqueous Work-up: - Quench with water - Extract with organic solvent reaction->workup 3. Process purification Purification: - Column Chromatography workup->purification 4. Isolate product Product: N-alkylated pyrazole purification->product 5. Characterize Suzuki_Coupling_Workflow start Start: Methyl 5-chloro-1H- pyrazole-3-carboxylate reagents Reagents: - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3, K2CO3) - Solvent (e.g., Toluene/Water) start->reagents 1. Combine reaction Reaction: - Heat under inert atmosphere - Monitor by TLC/LC-MS reagents->reaction 2. Initiate workup Aqueous Work-up: - Filter through Celite - Extract with organic solvent reaction->workup 3. Process purification Purification: - Column Chromatography workup->purification 4. Isolate product Product: C5-arylated pyrazole purification->product 5. Characterize Amide_Formation_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling start Start: Methyl 5-chloro-1H- pyrazole-3-carboxylate hydrolysis_reagents Reagents: - LiOH or NaOH - THF/Water start->hydrolysis_reagents hydrolysis_reaction Reaction: - Stir at RT - Acidify with HCl hydrolysis_reagents->hydrolysis_reaction carboxylic_acid Intermediate: 5-Chloro-1H-pyrazole- 3-carboxylic acid hydrolysis_reaction->carboxylic_acid coupling_reagents Reagents: - Amine (R-NH2) - Coupling agent (e.g., HATU, EDC) - Base (e.g., DIPEA) - Solvent (e.g., DMF) carboxylic_acid->coupling_reagents coupling_reaction Reaction: - Stir at RT - Monitor by TLC/LC-MS coupling_reagents->coupling_reaction workup Aqueous Work-up & Purification coupling_reaction->workup product Product: Pyrazole-3-carboxamide workup->product

References

Application Note & Protocol: Suzuki-Miyaura Coupling of Methyl 5-chloro-1H-pyrazole-3-carboxylate for Advanced Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous approved therapeutics.[1] Methyl 5-chloro-1H-pyrazole-3-carboxylate is an invaluable building block for the synthesis of complex molecular architectures, offering three points of diversity: the N1-pyrazole nitrogen, the C3-ester, and the C5-chloride. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for C-C bond formation, prized for its functional group tolerance and operational simplicity.[2] However, the coupling of electron-deficient heteroaryl chlorides, such as the title compound, presents a significant challenge due to the high bond strength and low reactivity of the C-Cl bond towards oxidative addition by palladium.[3]

This guide provides a comprehensive overview and a field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and conditions necessary to overcome the inherent low reactivity of this substrate. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

The Challenge & Mechanistic Considerations

The rate-limiting step in the Suzuki coupling of aryl chlorides is typically the initial oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond.[4] For electron-deficient heterocyclic systems like this compound, this step is particularly sluggish. To facilitate this transformation, highly active catalytic systems are required.

The solution lies in the use of bulky, electron-rich phosphine ligands. These ligands, often from the Buchwald family (e.g., XPhos, SPhos), play a crucial role[5]:

  • Electron-Donating Character: They increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.

  • Steric Bulk: The large size of the ligands favors the formation of a coordinatively unsaturated, 12-electron monoligated palladium species (L-Pd(0)), which is the highly reactive species responsible for oxidative addition.[5] This steric hindrance also accelerates the final reductive elimination step, which releases the product and regenerates the catalyst.[6]

The generally accepted catalytic cycle for this transformation is illustrated below.

Suzuki_Mechanism cluster_legend Ar = Methyl 5-(1H-pyrazole)-3-carboxylate pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd2_complex L-Pd(II)(Ar)Cl ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl L-Pd(II)(Ar)(Ar') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product arcl Ar-Cl arcl->ox_add boronic Ar'-B(OR)₂ boronic->transmetal base Base (e.g., K₃PO₄) base->transmetal l1 Ar' = (Hetero)aryl from Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle for pyrazole coupling.

Optimized Protocol: Suzuki Coupling of this compound

This protocol is a robust, generalized procedure developed from best practices for coupling electron-deficient heteroaryl chlorides.[7][8] Reaction monitoring by TLC or LC-MS is recommended to determine the optimal reaction time.

3.1 Materials and Reagents

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv)

  • Precatalyst: XPhos Pd G2 (2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts can be pyrophoric. The substrate, this compound, should be treated as a potential irritant. Consult Safety Data Sheets (SDS) for all chemicals before use.

3.2 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the boronic acid/ester (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G2 precatalyst (0.02 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent. Solvents must be degassed by sparging with an inert gas for 15-30 minutes prior to use.

  • Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block set to 90-110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.

Workflow reagents 1. Weigh Reagents (Pyrazole, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert catalyst 3. Add Catalyst (XPhos Pd G2) inert->catalyst solvent 4. Add Degassed Solvents (Dioxane/H₂O) catalyst->solvent react 5. Heat & Stir (90-110 °C, 4-24h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Dilute, Wash, Dry) react->workup monitor->react purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling protocol.

Scope and Data Presentation

The described protocol is effective for a wide range of aryl and heteroaryl boronic acids. Electron-rich, electron-neutral, and moderately electron-deficient coupling partners generally perform well. Sterically hindered boronic acids may require longer reaction times or slightly higher catalyst loadings.

Table 1: Representative Suzuki Couplings with this compound

EntryBoronic Acid PartnerProductRepresentative Yield (%)
1Phenylboronic acidMethyl 5-phenyl-1H-pyrazole-3-carboxylate85-95
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate90-98
33-Fluorophenylboronic acidMethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate80-90
42-Thiopheneboronic acidMethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate75-85
53-Pyridinylboronic acidMethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate70-80

Note: Yields are illustrative and based on established procedures for structurally similar, challenging heteroaryl chlorides.[7][8] Actual yields may vary depending on the specific substrate and reaction scale.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality base (hydrated).4. Reaction temperature too low.1. Ensure a rigorously inert atmosphere.2. Use freshly degassed solvents.3. Use anhydrous K₃PO₄ or dry it in an oven before use.4. Increase temperature in 10 °C increments.
Significant Dehalogenation 1. Reaction temperature too high.2. Base is too strong or nucleophilic.3. Presence of protic impurities.1. Lower the reaction temperature.2. Switch to a milder base like K₂CO₃.3. Ensure all reagents and solvents are dry and pure.
Boronic Acid Decomposition 1. Protodeboronation due to excess water or acidic conditions.2. Reaction time is excessively long.1. Use a boronic ester (e.g., pinacol ester) which is more stable.2. Minimize water in the solvent system (e.g., 10:1 dioxane/water).3. Stop the reaction as soon as starting material is consumed.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for generating diverse, highly functionalized pyrazole derivatives. Success hinges on overcoming the low reactivity of the C-Cl bond through the rational selection of a highly active catalyst system, specifically one employing a bulky, electron-rich phosphine ligand like XPhos. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for researchers to confidently apply this transformation in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

Application Notes & Protocols: A Guide to the Strategic Synthesis of Novel Pyrazole Derivatives from Methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its prevalence is due to its unique electronic properties and its ability to participate in various biological interactions. Methyl 5-chloro-1H-pyrazole-3-carboxylate is an exceptionally valuable and versatile starting material for the construction of diverse molecular architectures. This guide provides an in-depth exploration of the key synthetic transformations possible with this building block, detailing the strategic considerations and step-by-step protocols for derivatization at its three primary reactive sites: the N1-pyrazole nitrogen, the C5-chloro position, and the C3-ester group. The methodologies discussed herein are designed to empower researchers in drug discovery and chemical biology to efficiently generate libraries of novel pyrazole compounds for screening and development.

The Strategic Importance of this compound

This compound offers a trifecta of reactive handles for synthetic diversification. This strategic arrangement allows for a modular and sequential approach to building molecular complexity.

  • N1-Position: The secondary amine of the pyrazole ring is readily deprotonated and alkylated, allowing for the introduction of various substituents that can modulate solubility, metabolic stability, and target engagement.[3]

  • C5-Position: The chlorine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile installation of aryl, heteroaryl, and vinyl groups, which are crucial for exploring structure-activity relationships (SAR).[4][5]

  • C3-Position: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for forming amide bonds.[6] Amide derivatives are ubiquitous in pharmaceuticals, offering a robust way to introduce diversity and mimic peptide bonds.

The following diagram provides a high-level overview of the synthetic pathways originating from this key starting material.

G cluster_N1 N1 Derivatization cluster_C5 C5 Derivatization cluster_C3 C3 Derivatization start This compound N1_alkylation N-Alkylated Pyrazoles start->N1_alkylation N-Alkylation C3_hydrolysis 5-Chloro-1H-pyrazole-3-carboxylic Acid start->C3_hydrolysis Hydrolysis C5_coupling C5-Aryl/Heteroaryl Pyrazoles N1_alkylation->C5_coupling Suzuki Coupling C5_coupling->C3_hydrolysis Hydrolysis C3_amide Pyrazole-3-carboxamides C3_hydrolysis->C3_amide Amidation workflow start 1. Dissolve Pyrazole in DMF/Acetonitrile add_base 2. Add K₂CO₃ (1.5 - 2.0 eq) start->add_base stir 3. Stir at RT (15-30 min) add_base->stir add_alkylating 4. Add Alkyl Halide (1.1 eq) dropwise stir->add_alkylating react 5. Stir at RT or 50°C (Monitor by TLC) add_alkylating->react workup 6. Work-up: Aqueous quench, EtOAc extraction react->workup purify 7. Purify: Column Chromatography workup->purify product Product: N1-Alkyl Derivative purify->product G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->pd_complex transmetal R¹-Pd(II)L₂(R²) (Transmetalation Complex) pd_complex->transmetal transmetal->pd0  R¹-R² label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination r1x R¹-X (Pyrazole-Cl) r1x->pd_complex r2b R²-B(OH)₂ + Base r2b->transmetal G start C3-Ester Derivative hydrolysis Step 1: Hydrolysis (LiOH, THF/H₂O) start->hydrolysis acid Intermediate: C3-Carboxylic Acid hydrolysis->acid amidation Step 2: Amidation (Amine, Coupling Agent) acid->amidation product Final Product: C3-Amide Derivative amidation->product

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-Chloro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Methyl 5-Chloro-1H-Pyrazole-3-Carboxylate in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2][3] Its prevalence in active pharmaceutical ingredients (APIs) stems from its ability to engage in a variety of biological interactions, rendering it a privileged scaffold in drug design. This compound, in particular, is a highly versatile intermediate, providing a reactive handle for further molecular elaboration. The presence of the chloro and methyl ester functionalities allows for diverse coupling and derivatization strategies, making it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications in areas such as inflammation, oncology, and infectious diseases.

The development of a robust, scalable, and cost-effective synthesis for this key intermediate is therefore of paramount importance for the pharmaceutical industry. A reliable synthetic route ensures a consistent supply of high-purity material, which is a critical prerequisite for advancing drug candidates through the development pipeline. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a field-proven, two-step protocol. The causality behind experimental choices, safety considerations, and analytical validation are thoroughly discussed to ensure scientific integrity and practical applicability.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The selected synthetic route is a robust and scalable two-step process, commencing with the cyclocondensation of readily available starting materials to form the pyrazole core, followed by a regioselective chlorination to yield the target compound. This approach is designed for efficiency, high yield, and amenability to large-scale production.

Step 1: Cyclocondensation to Form Methyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate

The initial step involves the formation of the pyrazole ring through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[4][5] This classic and well-established method provides a straightforward and efficient means of constructing the heterocyclic core. In this protocol, dimethyl 2-oxosuccinate is employed as the 1,3-dicarbonyl equivalent, which reacts with hydrazine hydrate in a suitable solvent to afford methyl 5-hydroxy-1H-pyrazole-3-carboxylate.

Step 2: Chlorination of the Pyrazole Intermediate

The second step is the conversion of the 5-hydroxy group of the pyrazole intermediate to the desired 5-chloro functionality. This transformation is achieved using a potent chlorinating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). These reagents are widely used in industrial processes for their efficiency in converting hydroxyl groups to chlorides, particularly on heteroaromatic systems. The choice of chlorinating agent and reaction conditions is critical to ensure high conversion and minimize the formation of impurities.

Synthetic_Workflow Start Starting Materials: - Dimethyl 2-oxosuccinate - Hydrazine Hydrate Step1 Step 1: Cyclocondensation Start->Step1 Reaction Intermediate Methyl 5-hydroxy-1H-pyrazole-3-carboxylate Step1->Intermediate Formation of Pyrazole Core Step2 Step 2: Chlorination (e.g., with POCl₃) Intermediate->Step2 Reaction Product This compound Step2->Product Final Product QC Quality Control (HPLC, NMR, MS) Product->QC Analysis

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of Methyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate

Causality of Experimental Choices:

  • Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates easy removal during work-up.

  • Temperature Control: The initial addition of hydrazine hydrate is performed at a low temperature (0-5 °C) to control the exothermicity of the reaction. The subsequent reflux ensures the reaction proceeds to completion in a reasonable timeframe.

  • Work-up: The precipitation of the product upon cooling and acidification allows for straightforward isolation by filtration, which is a highly scalable unit operation.

Protocol:

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with dimethyl 2-oxosuccinate (1.0 eq) and ethanol (5 vol). The mixture is stirred until the solid is fully dissolved and then cooled to 0-5 °C in an ice-water bath.

  • Addition of Hydrazine Hydrate: Hydrazine hydrate (1.1 eq) is added dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, the mixture is cooled to room temperature and then further cooled to 0-5 °C. The pH of the solution is adjusted to approximately 5-6 with the slow addition of 2M hydrochloric acid, which may cause the product to precipitate. The resulting solid is collected by filtration, washed with cold ethanol (2 x 1 vol), and dried under vacuum at 40-50 °C to a constant weight.

PART 2: Synthesis of this compound

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and cost-effective chlorinating agent suitable for this transformation. It is used in excess to drive the reaction to completion and can also serve as the solvent.

  • Temperature: The reaction is performed at an elevated temperature to ensure a reasonable reaction rate. Careful temperature control is necessary to prevent side reactions.

  • Work-up: The quenching of the reaction mixture with ice-water must be done with extreme caution due to the highly exothermic reaction of POCl₃ with water. The subsequent neutralization and extraction allow for the isolation of the product. Crystallization is a scalable purification method to achieve high purity.

Protocol:

  • Reaction Setup: A clean and dry multi-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a thermometer is charged with methyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq).

  • Addition of Phosphorus Oxychloride: Phosphorus oxychloride (5-10 eq) is carefully added to the flask in a fume hood. The mixture is stirred to ensure good suspension.

  • Reaction: The reaction mixture is heated to 90-100 °C and maintained at this temperature for 3-5 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • After completion, the reaction mixture is allowed to cool to room temperature.

    • The excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is then very carefully and slowly added to crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

    • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 7-8.

    • The product is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 5 vol).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. . The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterStep 1: CyclocondensationStep 2: Chlorination
Key Reagents Dimethyl 2-oxosuccinate, Hydrazine HydrateMethyl 5-hydroxy-1H-pyrazole-3-carboxylate, POCl₃
Solvent EthanolExcess POCl₃ (or a high-boiling inert solvent)
Temperature 0-5 °C (addition), Reflux (reaction)90-100 °C
Reaction Time 4-6 hours3-5 hours
Typical Yield 80-90%75-85%
Product Purity (Post-purification) >98% (by HPLC)>99% (by HPLC)

Safety and Handling

Hydrazine Hydrate:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is suspected of causing cancer.[3][6][7][8][9]

  • Precautions: Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

Phosphorus Oxychloride (POCl₃):

  • Hazards: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.

  • Precautions: Handle in a fume hood with extreme care. Wear appropriate PPE, including a face shield. Ensure all equipment is dry before use. Quenching of the reaction should be performed slowly and with adequate cooling.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The two-step synthetic protocol detailed in these application notes provides a reliable and scalable method for the large-scale production of this compound. By understanding the rationale behind the experimental choices and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate with high yield and purity, thereby facilitating the advancement of new therapeutic agents.

Reaction_Mechanism cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination Dimethyl 2-oxosuccinate Dimethyl 2-oxosuccinate Intermediate A Intermediate A Dimethyl 2-oxosuccinate->Intermediate A + Hydrazine Hydrate Methyl 5-hydroxy-1H-pyrazole-3-carboxylate Methyl 5-hydroxy-1H-pyrazole-3-carboxylate Intermediate A->Methyl 5-hydroxy-1H-pyrazole-3-carboxylate Cyclization & Dehydration Intermediate B Intermediate B Methyl 5-hydroxy-1H-pyrazole-3-carboxylate->Intermediate B + POCl3 This compound This compound Intermediate B->this compound Nucleophilic Substitution

Caption: Simplified reaction mechanism for the two-step synthesis.

References

purification techniques for methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Authored by: Senior Application Scientist

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its rigid, aromatic scaffold and versatile functional groups—an ester for amide coupling, a chloro group for cross-coupling reactions, and an N-H for substitution—make it a valuable intermediate for synthesizing a wide range of pharmacologically active compounds. The purity of this intermediate is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complications in the biological assessment of final compounds.

This document provides a comprehensive guide to the most effective , grounded in established chemical principles. We will explore recrystallization and silica gel chromatography, explaining the rationale behind procedural steps to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Profile and Safety

A thorough understanding of the compound's properties is the foundation for selecting an appropriate purification strategy.

PropertyValueSource
CAS Number 1810069-85-2
Molecular Formula C₅H₅ClN₂O₂
Molecular Weight 160.56 g/mol -
Appearance Solid
Purity (Typical) ≥95%
Storage Temperature 2-8°C under an inert atmosphere
Hazard Statements H302 (Harmful if swallowed)
Precautionary Statements P280, P305+P351+P338

Note: The exact melting point and detailed solubility data are not widely published; therefore, empirical determination is recommended before attempting large-scale purification.

Understanding Potential Impurities

The choice of purification method is dictated by the nature of the impurities present. In typical syntheses of substituted pyrazoles, common impurities may include:

  • Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyl precursors with hydrazine can lead to the formation of isomeric pyrazoles. The separation of these isomers is often the primary purification challenge.[1][2]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Reaction By-products: Compounds formed from side reactions or decomposition.

  • Residual Solvents: Solvents used in the reaction or initial work-up.[2]

Purification Strategy Selection

The optimal purification path depends on the impurity profile and the desired final purity. This workflow provides a general decision-making framework.

G start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid purity_check Assess Purity by TLC/¹H NMR is_solid->purity_check Yes high_vac Dry under High Vacuum is_solid->high_vac No (Oil) recrystallization Technique 1: Recrystallization purity_check->recrystallization Major component is desired product Impurities have different solubility column Technique 2: Column Chromatography purity_check->column Complex mixture or closely related impurities (e.g., regioisomers) final_product Purified Product recrystallization->final_product column->final_product high_vac->purity_check

Caption: Decision workflow for selecting a purification method.

Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound completely when hot but sparingly when cold, while impurities remain soluble or insoluble at all temperatures.[1]

Causality Behind the Protocol
  • Minimal Hot Solvent: Using the minimum amount of boiling solvent ensures the solution is saturated. This is critical for maximizing crystal recovery upon cooling.

  • Slow Cooling: Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Solvent Selection: The polarity of the pyrazole derivative dictates the choice of solvent. For pyrazole esters, moderately polar solvents or mixed solvent systems are often effective.[1][2]

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be identified.

G cluster_protocol Single-Solvent Recrystallization Workflow A 1. Dissolution Add minimal boiling solvent to crude solid until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B C 3. Cooling & Crystallization Allow filtrate to cool slowly to RT, then place in an ice bath. B->C D 4. Isolation Collect crystals by vacuum filtration. C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals in a vacuum oven or desiccator. E->F

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in various solvents (see table below) to find one where it is soluble when hot but poorly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue adding the solvent dropwise until all the solid has just dissolved.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.[1]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility profile. It involves a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is insoluble).[1]

Step-by-Step Methodology:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol, ethyl acetate).

  • While the solution is still hot, add the "bad" solvent (e.g., water, hexane) dropwise until the solution becomes persistently cloudy (turbid).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Follow steps 4-8 from the Single-Solvent Recrystallization protocol.

Solvent SystemTypePolarityRationale & Comments
Ethanol or Methanol ProticHighGood starting point for polar pyrazole derivatives.[1][2]
Ethyl Acetate AproticMediumOften effective for compounds of intermediate polarity.
Hexane / Ethyl Acetate Mixed AproticLow to MediumExcellent for fine-tuning polarity. Dissolve in hot ethyl acetate ("good") and add hexane ("bad").[1]
Ethanol / Water Mixed ProticHighA common system where ethanol is the "good" solvent and water is the "bad" solvent.[1][2]

Technique 2: Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[2] It is particularly useful for separating complex mixtures or isomers with similar polarities.[3][4][5]

Causality Behind the Protocol
  • TLC Optimization: Thin-Layer Chromatography (TLC) is a crucial preliminary step. It allows for rapid screening of solvent systems to find an eluent that provides good separation. The goal is to achieve a retention factor (Rf) of 0.3-0.4 for the desired compound, which generally leads to optimal separation on a column.[2]

  • Slurry Packing: Preparing a slurry of silica gel in the non-polar component of the eluent and pouring it into the column ensures a uniform, bubble-free packing, which is essential for good separation.

  • Gradient Elution: Starting with a low-polarity eluent and gradually increasing the polarity allows for the sequential elution of compounds. Non-polar impurities will elute first, followed by the desired product, and finally, highly polar impurities will be washed off the column.

Protocol 3: Flash Column Chromatography

G cluster_protocol Column Chromatography Workflow A 1. TLC Optimization Find a solvent system giving an Rf of 0.3-0.4 for the product. B 2. Column Packing Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column. A->B C 3. Sample Loading Adsorb the crude product onto a small amount of silica ('dry loading') or dissolve in minimal solvent ('wet loading'). Load onto the column. B->C D 4. Elution Run the column with the optimized eluent system, collecting fractions. C->D E 5. Fraction Analysis Analyze collected fractions by TLC to identify those containing the pure product. D->E F 6. Concentration Combine the pure fractions and remove the solvent using a rotary evaporator. E->F

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like ethyl acetate. Spot it on a TLC plate and develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives the desired product an Rf of ~0.3-0.4.[2]

  • Column Preparation: Select a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[2] Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect the eluting solvent in a series of test tubes (fractions).

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Eluent System (Hexane : Ethyl Acetate)PolarityTypical Application
9:1 to 7:3 Low-MediumGood starting range for pyrazole esters. Adjust based on TLC results.[3][4]
1:1 MediumFor more polar products or to elute compounds with lower Rf values.

Verification of Purity

After purification, the purity of the final product should be confirmed using one or more of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden the melting point range and lower the value.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of any remaining impurities.[3][5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

References

Comprehensive Analytical Characterization of Methyl 5-Chloro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 5-chloro-1H-pyrazole-3-carboxylate is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern—a chloro group at the 5-position, a methyl ester at the 3-position, and an unsubstituted pyrazole nitrogen—makes it a versatile intermediate. The presence of regioisomers, precursors, or degradation products can significantly impact the yield, purity, and safety of the final active ingredient.[1][2] Therefore, robust, validated analytical methods are imperative for ensuring its quality and consistency during research, development, and manufacturing.

This guide provides a multi-faceted analytical approach for the comprehensive characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for generating reliable and reproducible data. The methods detailed herein cover chromatographic separation and quantification, as well as definitive structural elucidation.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂[3]
Molecular Weight 160.56 g/mol Calculated
CAS Number 1810069-85-2[3]
Appearance White to off-white solid (typical)General Knowledge
Solubility Soluble in methanol, acetonitrile, DMSO; sparingly soluble in waterInferred from structure

Chromatographic Analysis for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in the presence of impurities. We will detail two primary, complementary techniques: High-Performance Liquid Chromatography (HPLC) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification.

High-Performance Liquid Chromatography (HPLC)

Principle of Method Selection: Reverse-phase HPLC (RP-HPLC) is the method of choice for the quantitative analysis of this compound. The molecule possesses sufficient polarity from the pyrazole ring and ester group to be retained on a non-polar stationary phase (like C18) and eluted with a common polar mobile phase (e.g., acetonitrile/water). This technique provides excellent resolution, reproducibility, and sensitivity for purity assays and impurity profiling.[4][5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (1 mg/mL in ACN) Equilibrate 4. Equilibrate System SamplePrep->Equilibrate StandardPrep 2. Prepare Standard (1 mg/mL in ACN) StandardPrep->Equilibrate MobilePhase 3. Prepare Mobile Phase (ACN & H₂O) MobilePhase->Equilibrate Inject 5. Inject Sample/Standard Equilibrate->Inject Run 6. Run Gradient Program Inject->Run Integrate 7. Integrate Peaks Run->Integrate Quantify 8. Quantify (% Purity / Assay) Integrate->Quantify Report 9. Generate Report Quantify->Report

Caption: HPLC workflow from sample preparation to final report generation.

Protocol 1: RP-HPLC Purity Assay

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and a reference standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with acetonitrile (ACN) to achieve a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

    • The parameters below provide a robust starting point. Method optimization may be required based on the specific impurity profile observed.[4][6]

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with UV/DAD detector.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for this analyte class.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and is MS-compatible.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with potential for peak overload.
UV Detection 254 nmPyrazole rings typically exhibit strong absorbance in this region.
Gradient Program Time (min)%B
0.020
15.080
17.080
17.120
20.020
  • Data Analysis:

    • Integrate the chromatogram to determine the peak area of all components.

    • Calculate the purity of this compound using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method Selection: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds, making it well-suited for pyrazole analysis.[1][2] It provides excellent separation efficiency and delivers mass spectral data that acts as a chemical fingerprint, allowing for the unambiguous identification of the main component and any volatile impurities. The fragmentation patterns observed can also provide valuable structural information.[2]

Protocol 2: GC-MS Identification and Impurity Profiling

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Dichloromethane (DCM) or Ethyl Acetate. Methanol can also be used.[1]

    • The concentration may need to be adjusted based on instrument sensitivity.

  • Instrumentation and Conditions:

    • These conditions are typical for the analysis of pyrazole derivatives and should serve as a validated starting point.[1]

ParameterRecommended SettingRationale
GC-MS System Agilent 7890B GC with 5977B MSD or equivalentIndustry-standard for reliable analysis.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of compounds.[1]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (20:1 ratio)Prevents column overloading and ensures sharp peaks. Adjust as needed.[1]
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA standard temperature ramp to elute compounds across a range of volatilities.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns.[7]
Mass Range m/z 40 - 400Covers the molecular ion and expected fragments.
  • Data Analysis:

    • Identify the peak for this compound by its retention time and mass spectrum.

    • The molecular ion (M⁺) should be observable at m/z 160 and 162 in an approximate 3:1 ratio, characteristic of a single chlorine atom.

    • Analyze the fragmentation pattern. Key losses may include -OCH₃ (m/z 31), -COOCH₃ (m/z 59), and cleavage of the pyrazole ring, which often involves the expulsion of HCN or N₂.[2]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method Selection: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Together, they can confirm the exact isomeric structure of the synthesized compound.[8][9]

Workflow for NMR Structural Confirmation

NMR_Workflow SamplePrep 1. Dissolve Sample (~10 mg in 0.7 mL DMSO-d₆) Acquire1H 2. Acquire ¹H Spectrum SamplePrep->Acquire1H Acquire13C 3. Acquire ¹³C Spectrum SamplePrep->Acquire13C Process 4. Process Data (Fourier Transform, Phasing) Acquire1H->Process Acquire13C->Process Analyze 5. Analyze Spectra (Chemical Shifts, Integration, Splitting) Process->Analyze Confirm 6. Confirm Structure Analyze->Confirm

Caption: Workflow for structural confirmation by NMR spectroscopy.

Protocol 3: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other solvents like CDCl₃ can be used, but DMSO-d₆ is excellent for compounds with exchangeable N-H protons.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series) is recommended for good signal dispersion.

  • Expected Spectral Data:

    • The predicted chemical shifts are based on known data for similar pyrazole structures.[7][10][11]

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~14.0 Broad Singlet 1H N-H The acidic pyrazole N-H proton is typically downfield and broad.
~7.0 Singlet 1H C4-H The lone proton on the pyrazole ring.

| ~3.85 | Singlet | 3H | -O-CH ₃ | The methyl ester protons.[7] |

Table: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~160 C =O Ester carbonyl carbon.
~145 C 3 Carbon attached to the ester group.
~138 C 5 Carbon bearing the chloro group.
~110 C 4 The sole C-H carbon on the pyrazole ring.

| ~52 | -O-C H₃ | Methyl ester carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Method Selection: FT-IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within the molecule. By identifying characteristic vibrational frequencies, one can verify the integrity of the pyrazole ring, the ester group, and other structural features.[7][12]

Protocol 4: FT-IR Analysis

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.[7]

    • KBr Pellet: Alternatively, grind ~1 mg of sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation:

    • Any modern FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Shimadzu IRTracer-100) is suitable.

    • Typically, data is collected from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Expected Absorption Bands:

    • The following table lists the key vibrational frequencies expected for this compound.[12][13][14]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3000N-H StretchPyrazole N-H
~3000C-H StretchPyrazole C-H
~1730C=O StretchEster Carbonyl
1600 - 1450C=C and C=N StretchPyrazole Ring
~1250C-O StretchEster C-O
800 - 700C-Cl StretchAryl Halide

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the characterization of this compound. By integrating RP-HPLC for purity assessment, GC-MS for volatile impurity identification, and NMR and FT-IR for definitive structural confirmation, researchers and drug development professionals can ensure the identity, purity, and quality of this critical synthetic intermediate. The rationale provided for each methodological choice empowers scientists to not only apply these protocols but also to adapt and troubleshoot them effectively.

References

methyl 5-chloro-1H-pyrazole-3-carboxylate in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 5-Chloro-1H-pyrazole-3-carboxylate in the Synthesis of Kinase Inhibitors For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] Within the vast chemical space of kinase inhibitors, molecules built upon a pyrazole core are recognized as a "privileged scaffold."[3][4] This is due to the pyrazole ring's unique electronic properties and its ability to serve as an effective bioisostere for other aromatic systems, enabling it to form key hydrogen bond interactions within the ATP-binding site of many kinases.[3][5][6]

This compound emerges as a particularly strategic starting material for the construction of these inhibitors. Its trifunctional nature—a reactive chlorine atom at the C5 position, a readily modifiable ester at the C3 position, and a nucleophilic nitrogen (N1)—provides medicinal chemists with three distinct points for diversification. This allows for the systematic and efficient exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the core synthetic strategies and detailed protocols for leveraging this versatile building block in the design and synthesis of next-generation kinase inhibitors.

Core Synthetic Strategies & Methodologies

The power of this compound lies in the orthogonal reactivity of its functional groups. The following sections detail the primary transformations that form the foundation of most synthetic routes toward pyrazole-based kinase inhibitors.

Strategy 1: C5-Position Functionalization via Palladium-Catalyzed Cross-Coupling

Scientific Rationale: The chloro-substituent at the C5 position is an ideal handle for introducing aryl and heteroaryl moieties, which are critical for establishing potent interactions within the hydrophobic regions of the kinase ATP-binding site. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its broad substrate scope, functional group tolerance, and generally high yields.[7][8][9][10] This reaction allows for the precise installation of groups that can target the "back pocket" of the kinase, often driving both potency and selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired aryl- or heteroaryl-boronic acid or boronate ester (1.2–1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0–3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05–0.10 eq.) or a more active pre-catalyst system like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or XPhos Pd G2 (0.02–0.05 eq.).[8][11]

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to the target temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling Start This compound Product Methyl 5-Aryl-1H-pyrazole-3-carboxylate Start->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Dioxane/H₂O, Heat BoronicAcid Ar-B(OH)₂ BoronicAcid->Product

Caption: Suzuki-Miyaura cross-coupling at the C5 position.

Strategy 2: C3-Ester to Amide Transformation for Hinge Binding

Scientific Rationale: The amide bond is a cornerstone of kinase inhibitor design. The N-H of a secondary amide, in particular, is a superb hydrogen bond donor that frequently forms a critical interaction with the backbone carbonyl oxygen of a conserved residue in the kinase "hinge region."[5][6] The methyl ester at the C3 position of the pyrazole core is an excellent precursor to this amide functionality. The transformation is robustly achieved in a two-step sequence: saponification to the carboxylic acid, followed by a standard amide coupling reaction.[12]

Experimental Protocol: Saponification and Amide Coupling

Part A: Saponification (Ester to Carboxylic Acid)

  • Reaction Setup: Dissolve the pyrazole methyl ester intermediate (1.0 eq.) in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2.0–5.0 eq.) or sodium hydroxide (NaOH) dropwise.

  • Reaction Execution: Stir the mixture at room temperature until LC-MS analysis indicates complete consumption of the starting material (typically 1–4 hours).

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M hydrochloric acid (HCl). The carboxylic acid product often precipitates and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate. Dry the organic extracts and concentrate to yield the crude acid, which is often used without further purification.

Part B: Amide Coupling

  • Reaction Setup: Dissolve the crude carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Reagent Addition: Add the desired primary or secondary amine (1.1–1.2 eq.), a coupling agent such as HATU (1.2 eq.) or EDC (1.5 eq.) with HOBt (1.5 eq.), and an organic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

  • Reaction Execution: Stir the reaction at room temperature for 4–16 hours. Monitor for completion by LC-MS.

  • Work-up & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash chromatography or preparative HPLC.

Amide_Formation cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Ester Pyrazole-C3-CO₂Me Acid Pyrazole-C3-COOH Ester->Acid LiOH or NaOH THF/MeOH/H₂O Amine R₁R₂NH Amide Pyrazole-C3-CONR₁R₂ Amine->Amide Acid_ref Pyrazole-C3-COOH Acid_ref->Amide HATU, DIPEA DMF

Caption: Two-step conversion of the C3-ester to an amide.

Strategy 3: N1-Position Derivatization for Pharmacokinetic Modulation

Scientific Rationale: The N1 position of the pyrazole ring is often directed towards the solvent-exposed region of the ATP binding cleft. Substituents at this position can be used to fine-tune the inhibitor's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[13] N-alkylation is a straightforward method to introduce small alkyl groups or more complex side chains containing polar functional groups to enhance aqueous solubility.

Experimental Protocol: N1-Alkylation

  • Reaction Setup: To a solution of the N-H pyrazole (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile (ACN), add a strong base. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is commonly used, added portion-wise at 0 °C. Alternatively, a milder base like potassium carbonate (K₂CO₃, 2.0 eq.) can be used at elevated temperatures.

  • Deprotonation: Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30–60 minutes to allow for deprotonation.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq.) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until complete (typically 2–12 hours), as monitored by LC-MS.

  • Work-up & Purification: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the N1-alkylated product by flash chromatography.

N_Alkylation Start N-H Pyrazole Product N-R Pyrazole Start->Product Base (e.g., NaH or K₂CO₃) Solvent (e.g., DMF) AlkylHalide R-X (e.g., R-Br, R-I) AlkylHalide->Product

Caption: N1-alkylation to introduce pharmacokinetic modulators.

Application Showcase: Convergent Synthesis of a Representative Kinase Inhibitor

To illustrate how these strategies converge, the following workflow outlines a plausible synthesis of a potent and selective kinase inhibitor, "Pyrazolinib," starting from this compound. This synthetic route prioritizes the late-stage installation of the hinge-binding amide group.

Workflow A This compound B Intermediate 1 (N1-Alkylated) A->B Step 1: N-Alkylation R-X, Base C Intermediate 2 (C5-Arylated) B->C Step 2: Suzuki Coupling Ar-B(OH)₂, Pd Catalyst D Intermediate 3 (Carboxylic Acid) C->D Step 3: Saponification LiOH E Final Product (Pyrazolinib) D->E Step 4: Amide Coupling R'R''NH, HATU

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Summary of Synthetic Steps and Data

StepTransformationKey ReagentsIntermediate/ProductPurpose & Causality
1 N1-AlkylationThis compound, Alkyl Bromide, NaH, DMFIntermediate 1: Methyl 1-alkyl-5-chloro-1H-pyrazole-3-carboxylateIntroduce group 'R' to modulate solubility and metabolic stability.
2 C5 Suzuki CouplingIntermediate 1, Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OIntermediate 2: Methyl 1-alkyl-5-aryl-1H-pyrazole-3-carboxylateInstall the key aryl group 'Ar' to occupy the hydrophobic pocket for potency.
3 SaponificationIntermediate 2, LiOH, THF/MeOH/H₂OIntermediate 3: 1-Alkyl-5-aryl-1H-pyrazole-3-carboxylic acidUnmask the carboxylic acid in preparation for the final amide coupling.
4 Amide CouplingIntermediate 3, Amine (R'R''NH), HATU, DIPEA, DMFFinal Product: PyrazolinibInstall the amide moiety to establish the critical hydrogen bond with the kinase hinge region.

Conclusion

This compound is more than a simple starting material; it is a powerful scaffold that enables a logical, efficient, and highly adaptable approach to the synthesis of kinase inhibitors. The distinct reactivity of its three functionalization points allows researchers to independently tune different aspects of the inhibitor's profile: the C5 position for potency and selectivity, the C3 position for hinge-binding, and the N1 position for pharmacokinetics. The protocols and strategies outlined in this guide provide a robust framework for any drug discovery program aimed at developing novel pyrazole-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of methyl 5-chloro-1H-pyrazole-3-carboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My final yield is consistently low after the two-step synthesis. What are the likely causes and how can I improve it?

Low yield is a common issue that can originate from either the initial pyrazole formation or the subsequent chlorination step. A systematic approach is required to identify the bottleneck.

Potential Causes & Solutions:

  • Incomplete Cyclocondensation (Step 1): The formation of the methyl 5-hydroxy-1H-pyrazole-3-carboxylate intermediate is the foundation of the synthesis. Low efficiency here will cap the maximum possible final yield.

    • Causality: The reaction between dimethyl acetylenedicarboxylate (DMAD) and hydrazine hydrate is an exothermic addition-cyclization. Poor temperature control can lead to side reactions, while impure reagents can inhibit the reaction.

    • Solution:

      • Reagent Quality: Use freshly distilled DMAD and high-purity hydrazine hydrate. Hydrazine is prone to oxidation and can be a source of impurities.[1]

      • Temperature Control: Add the hydrazine hydrate dropwise to a cooled solution of DMAD in methanol or ethanol (0-5 °C) to manage the exotherm.[2] Allow the reaction to slowly warm to room temperature.

      • Monitor Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of DMAD before proceeding to workup.

  • Inefficient Chlorination (Step 2): The conversion of the 5-hydroxypyrazole tautomer to the 5-chloro product is often the most challenging step.

    • Causality: The 5-hydroxy group exists in tautomeric equilibrium with the more stable 5-pyrazolone form. Phosphorus oxychloride (POCl₃) acts as both a chlorinating and dehydrating agent to drive this conversion. Incomplete reaction can be due to insufficient reagent, inadequate temperature, or moisture contamination.

    • Solution:

      • Anhydrous Conditions: Ensure your 5-hydroxypyrazole intermediate is thoroughly dried. Any moisture will rapidly quench POCl₃.

      • Reagent Stoichiometry: Use a significant excess of POCl₃ (typically 5-10 equivalents), which can also serve as the solvent.[3]

      • Temperature & Time: The reaction often requires heating. A typical range is 90-110 °C for several hours.[3] Monitor the reaction by TLC until the starting material is consumed.

      • Careful Workup: Quench the reaction by pouring the mixture slowly onto crushed ice. This must be done with extreme caution in a well-ventilated fume hood, as the reaction is highly exothermic and releases HCl gas.

  • Product Loss During Workup/Purification: Mechanical losses or product decomposition during isolation can significantly reduce yield.

    • Causality: The final product may have some solubility in aqueous layers during extraction. During purification, using an inappropriate solvent system for chromatography or recrystallization can lead to poor recovery.

    • Solution:

      • Extraction: After quenching the chlorination reaction, ensure the aqueous layer is saturated with NaCl to decrease the product's aqueous solubility before extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Purification: If recrystallization is chosen, perform small-scale solvent screening to find an optimal system (e.g., ethanol/water, ethyl acetate/hexanes). For column chromatography, use a gradient elution to cleanly separate the product from less polar byproducts and more polar unreacted starting material.

Troubleshooting_Low_Yield start Problem: Low Final Yield check_step1 Isolate & Check Yield/Purity of Hydroxypyrazole Intermediate start->check_step1 step1_ok Yield >85% & Pure? check_step1->step1_ok Analyze step1_issue Low Yield / Impure step1_ok->step1_issue No step2_issue Focus on Chlorination Step step1_ok->step2_issue Yes cause1a Cause: Impure Reagents (Hydrazine, DMAD) step1_issue->cause1a cause1b Cause: Poor Temp Control step1_issue->cause1b cause2a Cause: Incomplete Reaction step2_issue->cause2a cause2b Cause: Moisture Contamination step2_issue->cause2b cause2c Cause: Loss During Workup step2_issue->cause2c sol1a Solution: Use fresh/distilled reagents. cause1a->sol1a sol1b Solution: Add hydrazine dropwise at 0-5 °C. cause1b->sol1b sol2a Solution: Increase reaction time/temp. Use excess POCl₃. cause2a->sol2a sol2b Solution: Ensure starting material is dry. Use anhydrous setup. cause2b->sol2b sol2c Solution: Careful quenching. Optimize extraction/purification. cause2c->sol2c

Caption: Troubleshooting flowchart for low product yield.

Q2: My reaction mixture turns dark brown or black during the chlorination with POCl₃. What is happening?

This is a sign of decomposition or "tarring," a common issue when using powerful, high-temperature reagents like phosphorus oxychloride.

Potential Causes & Solutions:

  • Causality: The high temperature required for chlorination can also promote side reactions and decomposition of the pyrazole ring or solvent, especially if impurities are present. POCl₃ is a strong dehydrating agent and can catalyze polymerization or charring of organic material.

  • Solution:

    • Purity of Intermediate: Ensure the methyl 5-hydroxy-1H-pyrazole-3-carboxylate starting material is as pure as possible. Residual solvents or byproducts from the first step can be particularly susceptible to decomposition.

    • Temperature Control: While heating is necessary, avoid overheating. Use an oil bath with a temperature controller and thermocouple to maintain a steady temperature (e.g., 100 °C). Do not exceed the decomposition temperature of your compound.[3]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color formation.[1]

    • Alternative Reagents: If charring is uncontrollable, consider alternative, milder chlorinating agents. For example, a Vilsmeier-Haack type reaction using POCl₃ and DMF at a lower temperature might be an option, though this typically converts a pyrazolone to a chloro-aldehyde.[4] Another possibility is using oxalyl chloride or thionyl chloride with a catalytic amount of DMF, which can sometimes proceed at lower temperatures.[5]

Q3: I am getting multiple spots on my TLC after the initial cyclocondensation. Am I forming isomers?

While the reaction of DMAD with unsubstituted hydrazine is generally regioselective, impurities or side reactions can lead to multiple products.

Potential Causes & Solutions:

  • Causality: The primary cause of isomerism in pyrazole synthesis is the use of substituted hydrazines with unsymmetrical 1,3-dicarbonyl compounds.[6][7] With unsubstituted hydrazine and symmetrical DMAD, this is not an issue. The multiple spots are more likely due to side products.

  • Likely Side Products:

    • Michael Addition Product: Hydrazine can add twice to DMAD, leading to oligomeric byproducts if the stoichiometry is not carefully controlled.

    • Incomplete Cyclization: The initial adduct between hydrazine and DMAD may not have fully cyclized.

  • Solution:

    • Controlled Stoichiometry: Use a slight excess of DMAD relative to hydrazine to ensure the nucleophile is fully consumed and reduce the chance of double addition.

    • Solvent and pH: The reaction is typically run in an alcohol solvent. Some protocols add a catalytic amount of acid (like acetic acid) to facilitate the cyclization/dehydration step.[1]

    • Purification: The intermediate methyl 5-hydroxy-1H-pyrazole-3-carboxylate can often be isolated and purified by recrystallization from ethanol or methanol, which should remove most side products before the chlorination step.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Knorr-type pyrazole synthesis used in the first step?

The formation of the pyrazole ring from a 1,3-dielectrophile (DMAD) and a 1,2-dinucleophile (hydrazine) is a classic cyclocondensation reaction.[7]

Mechanism Steps:

  • Nucleophilic Attack: One nitrogen atom of the hydrazine molecule attacks one of the electrophilic alkyne carbons of DMAD. This is a Michael-type addition.

  • Tautomerization/Proton Transfer: The initial adduct undergoes proton shifts to form a more stable enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining ester carbonyl group in an intramolecular fashion, forming the five-membered ring.

  • Dehydration (or alcohol elimination): A molecule of methanol is eliminated to generate the aromatic pyrazole ring system. In this specific case, the product is the 5-hydroxypyrazole tautomer.

Q2: Why is phosphorus oxychloride (POCl₃) the preferred reagent for chlorinating the 5-hydroxypyrazole?

POCl₃ is highly effective for this specific transformation due to its dual functionality.

  • Chlorinating Agent: It readily converts hydroxyl groups into good leaving groups (chlorophosphates), which are then displaced by a chloride ion.

  • Dehydrating Agent: The pyrazole intermediate exists predominantly in the 5-oxo (pyrazolone) tautomeric form. POCl₃ is a powerful dehydrating agent that facilitates the formal dehydration of this keto form to the chloro-substituted aromatic pyrazole.[3] Its high boiling point (105.8 °C) also allows it to be used as a solvent at the elevated temperatures required for the reaction.

Q3: What are the most critical safety precautions when performing this synthesis?

Both steps of this synthesis involve hazardous materials and require strict adherence to safety protocols.

ReagentHazardPrecaution
Hydrazine Hydrate Highly toxic, corrosive, suspected carcinogen.Handle only in a certified chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles. Avoid inhalation and skin contact.
Phosphorus Oxychloride (POCl₃) Highly corrosive, toxic upon inhalation, reacts violently with water.Handle only in a chemical fume hood. Wear acid-resistant gloves, a face shield, and a lab coat. Add to water/ice for quenching very slowly and behind a blast shield. Have a sodium bicarbonate solution ready for neutralization of spills.
High Temperatures Risk of burns, potential for runaway reactions.Use a well-maintained heating mantle or oil bath with a temperature controller. Never heat a closed system.
Q4: How do I confirm the identity and purity of the final product, this compound?

Standard analytical techniques are used to confirm the structure and assess the purity of the final compound.

  • ¹H NMR: Expect to see a singlet for the pyrazole ring proton (C4-H), a singlet for the ester methyl group (-OCH₃), and a broad singlet for the pyrazole N-H. The chemical shift of the C4-H proton is a key indicator of successful synthesis.[8]

  • ¹³C NMR: Look for the characteristic signals of the ester carbonyl carbon (~160-165 ppm) and the three pyrazole ring carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₅H₅ClN₂O₂ = 160.56 g/mol ). The isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) is a definitive confirmation of successful chlorination.

  • TLC/LC-MS: These techniques are essential for assessing purity and can be used to confirm the presence of a single major component with the correct mass.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

This protocol is adapted from established procedures for the reaction of hydrazine with DMAD.[2]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq). Dissolve it in methanol (approx. 3 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition: Add a solution of hydrazine hydrate (1.05 eq) in methanol dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the DMAD spot has disappeared.

  • Isolation: Reduce the solvent volume under reduced pressure. The product will often precipitate. If not, add cold water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by cold hexanes. Dry the white solid under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Synthesis_Workflow start_materials Starting Materials: - Dimethyl Acetylenedicarboxylate - Hydrazine Hydrate - Methanol step1 Step 1: Cyclocondensation - Add Hydrazine to DMAD - 0 °C to RT, 4-6h start_materials->step1 workup1 Workup & Isolation - Evaporation - Precipitation - Filtration & Drying step1->workup1 intermediate Intermediate: Methyl 5-hydroxy-1H- pyrazole-3-carboxylate workup1->intermediate step2 Step 2: Chlorination - Reflux in excess POCl₃ - 100 °C, 4-8h intermediate->step2 workup2 Workup & Purification - Quench on ice - Extraction - Recrystallization or Chromatography step2->workup2 final_product Final Product: Methyl 5-chloro-1H- pyrazole-3-carboxylate workup2->final_product

Caption: Overall two-step synthesis workflow.

Protocol 2: Synthesis of this compound

This protocol is based on the chlorination of hydroxypyrazoles using POCl₃.[3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried methyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 eq). The mixture can be stirred gently.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) using an oil bath. Maintain the reflux for 4-8 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching (CRITICAL STEP): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with stirring. This is highly exothermic and will release HCl gas. Perform this in the back of a fume hood behind a blast shield.

  • Neutralization & Extraction: Once the quench is complete, carefully neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography.

References

Technical Support Center: Troubleshooting the Synthesis of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-chloro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. We will move beyond simple protocols to explore the causality behind common side-product formation and provide field-proven troubleshooting strategies.

The synthesis of substituted pyrazoles is a fundamental process in medicinal chemistry, with the pyrazole scaffold being a key pharmacophore in numerous therapeutic agents.[1][2] However, controlling the reaction to minimize impurities is a common hurdle. This guide provides a structured, question-and-answer approach to address specific issues you might encounter.

Section 1: Issues in Cyclocondensation Routes

The most common approach to pyrazole synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][4] For this compound, this typically involves a chlorinated 1,3-dicarbonyl equivalent and hydrazine hydrate.

Q1: My reaction is producing a mixture of two isomeric pyrazoles. Why is this happening and how can I favor the desired 5-chloro isomer?

A1: This is a classic problem of regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to two different regioisomeric pyrazoles.[5][6] In the synthesis of your target, the precursor is effectively an unsymmetrical dicarbonyl (a keto-ester), and the initial attack of hydrazine determines whether the final product is the 5-chloro or the 3-chloro isomer.

Root Causes and Solutions:

  • Electronic Effects: The initial attack of a hydrazine nucleophile typically occurs at the more electrophilic (electron-deficient) carbonyl carbon.[5] In a keto-ester precursor, the ketone carbonyl is generally more reactive than the ester carbonyl. However, reaction conditions can alter this intrinsic preference.

  • Reaction pH: The acidity or basicity of the medium is a critical control parameter. Under acidic conditions, the hydrazine can be protonated, which can change the nucleophilicity of its nitrogen atoms and influence the site of attack.[5][6] Conversely, neutral or basic conditions may favor a different pathway.

  • Solvent Choice: Solvent polarity and its ability to form hydrogen bonds can dramatically influence the regiochemical outcome. It has been demonstrated that highly fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance the regioselectivity of pyrazole formation, often favoring a single isomer.[7]

Troubleshooting Table: Optimizing Regioselectivity

ParameterCondition A (Undesired Mixture)Condition B (Improved Selectivity)Rationale
Solvent Ethanol (EtOH) or Methanol (MeOH)1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Fluorinated alcohols can stabilize one of the transition states preferentially through hydrogen bonding, directing the reaction pathway.[7]
Catalyst None or Acetic AcidNone needed with HFIPThe properties of the fluorinated solvent often preclude the need for an additional acid catalyst.[7]
Temperature RefluxRoom TemperatureMilder conditions can increase selectivity by favoring the kinetically controlled product.

Visualizing the Competing Pathways

The diagram below illustrates the two possible reaction pathways. The initial nucleophilic attack by hydrazine on either the ketone or the ester carbonyl of the chlorinated precursor dictates which regioisomer is formed.

G cluster_start Reactants cluster_pathways Reaction Pathways Start Chlorinated 1,3-Ketoester + Hydrazine Hydrate Attack_Keto Initial Attack at Ketone Start->Attack_Keto Pathway 1 (Favored by HFIP) Attack_Ester Initial Attack at Ester Start->Attack_Ester Pathway 2 Intermediate_A Intermediate A Attack_Keto->Intermediate_A Intermediate_B Intermediate B Attack_Ester->Intermediate_B Product_Desired This compound (Desired Product) Intermediate_A->Product_Desired Cyclization & Dehydration Product_Side Methyl 3-chloro-1H-pyrazole-5-carboxylate (Side-Product) Intermediate_B->Product_Side Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

Q2: My main product is correct, but I'm isolating a significant amount of a side-product containing two pyrazole units. What is this?

A2: You are likely observing the formation of a 5-hydrazinyl-pyrazole derivative . The chlorine atom at the C5 position of your target molecule is a leaving group. If there is an excess of hydrazine hydrate in the reaction, or if the reaction is heated for too long, a second molecule of hydrazine can displace the chloride via nucleophilic aromatic substitution. This newly formed hydrazinyl-pyrazole can then potentially react with another molecule of the 1,3-dicarbonyl starting material, leading to dimeric impurities.

Preventative Measures:

  • Stoichiometry Control: Use a precise stoichiometry of hydrazine hydrate, typically 1.0 to 1.1 equivalents. Avoid large excesses.

  • Temperature and Time: Monitor the reaction closely by TLC. Once the starting dicarbonyl is consumed, proceed with the workup. Avoid prolonged heating, which can promote the substitution side reaction.

  • Order of Addition: Consider adding the hydrazine hydrate slowly to a solution of the dicarbonyl compound to maintain a low instantaneous concentration of the hydrazine.

Section 2: Issues in Post-Cyclization Chlorination Routes

An alternative strategy involves synthesizing methyl 5-hydroxy-1H-pyrazole-3-carboxylate first, followed by a chlorination step using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8]

Q3: My chlorination reaction with POCl₃ is sluggish and gives low yields. What can I do?

A3: Incomplete conversion of the 5-hydroxy-pyrazole (which exists in tautomeric equilibrium with the 5-pyrazolone) to the 5-chloro-pyrazole is a common issue.

Optimization Strategies:

  • Temperature: These reactions often require elevated temperatures. A typical range is 90-110 °C.[8] If you are running the reaction at a lower temperature, a gradual increase may be necessary.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor by TLC or LCMS until the starting material is no longer observed. These reactions can take several hours.[8]

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate chlorinations involving POCl₃ or SOCl₂ through the in-situ formation of the Vilsmeier reagent, which is a more potent chlorinating agent.[8]

  • Excess Reagent: Use POCl₃ as both the reagent and the solvent if possible, or ensure a sufficient molar excess (e.g., 5-10 equivalents) if using a co-solvent.

Q4: After my chlorination workup, my mass spectrum shows a peak corresponding to a dichlorinated product. Where is the second chlorine atom?

A4: The second chlorine atom is most likely at the C4 position of the pyrazole ring. The pyrazole ring is an electron-rich heterocycle, making the C4 position susceptible to electrophilic attack.[9] Under forcing chlorination conditions (e.g., high temperatures, long reaction times, or with highly active chlorinating species), electrophilic chlorination can occur at this position.

Mitigation Tactics:

  • Milder Conditions: Reduce the reaction temperature and time to the minimum required for the desired C5 chlorination.

  • Alternative Reagents: If C4 chlorination is persistent, explore alternative, milder chlorinating agents.

  • Purification: The dichlorinated side-product usually has a different polarity from the desired mono-chloro product and can often be separated by column chromatography or careful recrystallization.

General FAQs & Troubleshooting Workflow
Q5: My final product is pure by NMR, but it has a persistent off-white or yellow color. How can I decolorize it?

A5: Minor, highly colored impurities are common.

  • Recrystallization: This is the most effective method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, toluene).

  • Activated Carbon: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir or heat gently for 15-30 minutes, and then filter through celite to remove the carbon and the adsorbed impurities.

  • Silica Gel Plug: Dissolve the product in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and pass it through a short plug of silica gel, eluting with the same solvent. This can remove baseline impurities.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.

Caption: A decision tree for troubleshooting synthesis.

References

Technical Support Center: Troubleshooting Common Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during pyrazole synthesis in a direct question-and-answer format.

Issue 1: Low Yield of the Desired Pyrazole Product

Q: My pyrazole synthesis is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?

A: Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to degradation of starting materials. Here’s a systematic approach to diagnosing and resolving this issue:

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent.[1][2]

      • Reaction Time & Temperature: Increase the reaction time or temperature. Some pyrazole syntheses, like the Knorr synthesis, can be fast, but others may require prolonged heating to drive the reaction to completion.[3][4] Temperature can be a critical factor in controlling the outcome and yield of the reaction.[5][6][7]

  • Suboptimal Catalyst or Reaction Medium: The choice of catalyst and solvent is crucial.

    • Troubleshooting Steps:

      • Acid Catalysis: For Knorr-type syntheses, a catalytic amount of acid (e.g., acetic acid) is often necessary to facilitate the condensation and cyclization steps.[3][8] In some cases, adding a strong acid like HCl can accelerate the dehydration steps and improve yields.[9]

      • Solvent Selection: While ethanol is a common solvent, exploring others can be beneficial.[10] For instance, aprotic dipolar solvents may give better results than polar protic solvents for certain substrates.[9] Greener, solvent-free conditions or the use of deep eutectic solvents are also emerging as effective alternatives.[11][12][13]

  • Degradation of Starting Materials or Product: Hydrazine derivatives can be unstable, and the product itself might be sensitive to the reaction conditions.

    • Troubleshooting Steps:

      • Quality of Hydrazine: Ensure the purity of the hydrazine starting material. Hydrazine and its derivatives can be toxic and may degrade over time.[4]

      • Inert Atmosphere: If your substrates or product are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yield.[14]

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.

    • Troubleshooting Steps:

      • Efficient Extraction: Optimize the extraction procedure to ensure your product is efficiently transferred from the reaction mixture.

      • Purification Method: Recrystallization is a common and effective method for purifying solid pyrazole products.[1][15] If column chromatography is necessary, deactivating the silica gel with triethylamine can prevent the loss of basic pyrazole compounds.[15]

Issue 2: Formation of Regioisomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomeric pyrazoles. How can I control the regioselectivity?

A: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyls.[16][17] Controlling the regioselectivity is paramount for obtaining the desired product exclusively.

Controlling Factors & Strategies:

  • Electronic and Steric Effects: The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons. This is governed by the electronic and steric properties of both reactants.[16][17]

    • Expert Insight: The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic (or less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound. For example, in phenylhydrazine, the NH2 group is more nucleophilic.[10]

  • Solvent Choice: The solvent can have a profound impact on regioselectivity.

    • Protocol: Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity.[10][18] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[10]

  • Reaction Conditions (pH and Temperature):

    • pH Adjustment: The acidity of the reaction medium can influence which nitrogen atom of the hydrazine is more nucleophilic, thereby altering the regiochemical outcome.[17]

    • Temperature Control: In some cases, temperature can be used to control the divergent synthesis of different pyrazole derivatives.[5][6][7]

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols

  • Reactant Setup: In a round-bottom flask, dissolve your unsymmetrical 1,3-dicarbonyl compound (1 equivalent) in 2,2,2-trifluoroethanol (TFE).

  • Hydrazine Addition: Add the substituted hydrazine (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the TFE under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Solvent Effects on Regioselectivity

1,3-Dicarbonyl CompoundSubstituted HydrazineSolventRegioisomer Ratio (A:B)Reference
1-(Trifluoromethyl)-1,3-butanedioneMethylhydrazineEthanolLow Selectivity[10]
1-(Trifluoromethyl)-1,3-butanedioneMethylhydrazineTFE85:15[10]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol~1:1.3[10]

Regioisomer A: N-substituted nitrogen adjacent to the less sterically hindered/more electrophilic carbonyl. Regioisomer B: N-substituted nitrogen adjacent to the more sterically hindered/less electrophilic carbonyl.

Issue 3: Side Product Formation (Other than Regioisomers)

Q: I'm observing unexpected side products in my reaction. What are the common side reactions and how can I minimize them?

A: Besides regioisomers, other side products can arise from various competing reaction pathways.

Common Side Reactions & Mitigation:

  • Pyrazoline Formation: When using α,β-unsaturated carbonyl compounds, the initial product is a pyrazoline, which then needs to be oxidized to the aromatic pyrazole.[9]

    • Solution: If the pyrazoline is the major product, an in-situ oxidation step can be introduced. Heating the pyrazoline intermediate in DMSO under an oxygen atmosphere is a benign method for oxidation.[19]

  • Hydrazone Di-addition: In some cases, two molecules of hydrazine can react with the 1,3-dicarbonyl compound.[20]

    • Solution: Carefully controlling the stoichiometry of the reactants, typically using a slight excess of the 1,3-dicarbonyl, can minimize this side reaction.

  • Ring Opening: Under strongly basic conditions, the pyrazole ring can be susceptible to deprotonation at C3, potentially leading to ring-opening.[21]

    • Solution: Avoid using excessively strong bases unless required for a specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[8] The generally accepted mechanism involves:

  • Initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.

  • Intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.

  • Dehydration to yield the stable, aromatic pyrazole ring.[8]

Diagram: General Mechanism of Knorr Pyrazole Synthesis

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: Knorr pyrazole synthesis pathway.

Q2: How can I effectively purify my pyrazole product?

A2: The purification strategy depends on the physical properties of your pyrazole derivative.

  • Crystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high purity.[1][15]

  • Column Chromatography: If your product is an oil or if crystallization is ineffective, silica gel column chromatography is a standard alternative. For basic pyrazoles that may stick to the acidic silica gel, deactivating the silica with a small amount of triethylamine in the eluent can improve recovery.[15]

  • Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring can be protonated. This allows for purification by dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, basifying the aqueous layer, and then extracting the purified pyrazole back into an organic solvent.[15]

  • Formation of Acid Addition Salts: Pyrazoles can be purified by forming their acid addition salts with inorganic or organic acids, which can then be crystallized.[22][23]

Diagram: Purification Workflow for Pyrazole Derivatives

Purification_Workflow cluster_0 Initial Product State cluster_1 Purification Method cluster_2 Final Product Crude Product Crude Product Crystallization Crystallization Crude Product->Crystallization If solid Column Chromatography Column Chromatography Crude Product->Column Chromatography If oil or crystallization fails Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction If basic Pure Pyrazole Pure Pyrazole Crystallization->Pure Pyrazole Column Chromatography->Pure Pyrazole Acid-Base Extraction->Pure Pyrazole

Caption: Decision tree for pyrazole purification.

Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A3: Yes, there is a growing interest in developing more sustainable methods for pyrazole synthesis.

  • Solvent-Free Synthesis: Running reactions neat (without a solvent) can reduce waste and sometimes accelerate reaction rates.[11] Microwave-assisted solvent-free synthesis has also been shown to be efficient, often leading to better yields and shorter reaction times.[24]

  • Green Solvents: The use of less hazardous and more environmentally benign solvents like water or deep eutectic solvents (DESs) is being explored.[12][13]

  • Catalysis: Employing reusable catalysts can also contribute to a greener synthetic route.[25]

References

Technical Support Center: Regioselectivity Control in Reactions of Methyl 5-Chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with methyl 5-chloro-1H-pyrazole-3-carboxylate. This guide is designed to provide in-depth technical assistance for controlling regioselectivity in various synthetic transformations of this versatile building block. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction: The Challenge of Regioselectivity with Substituted Pyrazoles

The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemicals. However, the functionalization of unsymmetrically substituted pyrazoles, such as this compound, presents a significant challenge: controlling the regioselectivity of the reaction. The two nitrogen atoms of the pyrazole ring, N1 and N2, often exhibit similar nucleophilicity, leading to the formation of a mixture of regioisomers. This can complicate purification and reduce the overall yield of the desired product. This guide will equip you with the knowledge to navigate these challenges and selectively synthesize your target regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major concern when working with this compound?

A1: The core of the issue lies in the electronic and steric environment of the two nitrogen atoms in the pyrazole ring. For this compound, the electron-withdrawing nature of both the 5-chloro and the 3-methyl carboxylate substituents significantly influences the acidity of the N-H proton and the nucleophilicity of the corresponding pyrazolate anion. Upon deprotonation, the negative charge is delocalized across the N1-N2 bond, making both nitrogens potential sites for electrophilic attack. This often results in the formation of a mixture of N1 and N2 substituted products, which can be challenging to separate due to their similar physical properties.

Q2: What are the primary factors that dictate whether a reaction will favor the N1 or N2 position?

A2: The regiochemical outcome of reactions on the pyrazole nitrogen is a delicate balance of several interconnected factors:

  • Steric Hindrance: The substituents at the C3 and C5 positions play a crucial role. Bulky electrophiles will preferentially react at the less sterically hindered nitrogen atom. In the case of this compound, the methyl carboxylate group at C3 is sterically more demanding than the chloro group at C5.

  • Electronic Effects: The electron-withdrawing chloro and methyl carboxylate groups decrease the electron density of the pyrazole ring and increase the acidity of the N-H proton. While both groups are electron-withdrawing, their relative positions influence the electron density at each nitrogen atom in the pyrazolate anion.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the regioselectivity. These conditions influence the nature of the pyrazolate salt (e.g., tight ion pair vs. solvent-separated ion pair) and the reactivity of the electrophile.[1]

Q3: For N-alkylation of this compound, which regioisomer is generally favored?

A3: Based on studies of structurally similar pyrazoles, specifically ethyl 1H-pyrazole-3-carboxylate, N-alkylation in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile is expected to predominantly yield the N1-alkylated product .[2] This preference is attributed to a combination of steric and electronic factors. The N1 position is less sterically hindered by the adjacent C5-chloro group compared to the N2 position, which is flanked by the bulkier C3-methyl carboxylate group.

Q4: How does the choice of base and solvent impact the N1/N2 ratio in N-alkylation?

A4: The base and solvent system is critical for controlling regioselectivity.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃) in Polar Aprotic Solvents (e.g., DMF, MeCN): This combination often favors the formation of the N1 isomer. The relatively weak base generates the pyrazolate anion, and in polar aprotic solvents, the cation is well-solvated, allowing the sterically less hindered N1 to be the primary site of attack.

  • Strong Bases (e.g., NaH) in Less Polar Solvents (e.g., THF): The use of a strong base like sodium hydride in a less polar solvent like THF can sometimes lead to the formation of tight ion pairs between the pyrazolate anion and the sodium cation. In some cases, this can favor alkylation at the N2 position, although steric factors remain significant.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation - Obtaining a Mixture of N1 and N2 Isomers

Probable Causes:

  • Suboptimal Base/Solvent Combination: The chosen base and solvent may not be providing sufficient differentiation between the two nitrogen atoms.

  • Reactive Electrophile: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can sometimes exhibit lower regioselectivity.

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored isomer, leading to a mixture.

Solutions:

  • Systematic Screening of Reaction Conditions: A systematic approach to optimizing the reaction conditions is recommended.

Parameter Recommendation to Favor N1-Alkylation Rationale
Base Start with weaker inorganic bases like K₂CO₃ or Cs₂CO₃.These bases are effective in deprotonating the pyrazole without being overly reactive, which can help improve selectivity.
Solvent Use polar aprotic solvents such as DMF, acetonitrile, or DMSO.These solvents help to solvate the cation from the base, leading to a "freer" pyrazolate anion where steric factors at the N1 and N2 positions become more dominant.
Temperature Conduct the reaction at room temperature or slightly elevated temperatures (40-60 °C).Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity.
Electrophile If possible, use a slightly bulkier or less reactive alkylating agent.This can increase the steric differentiation between the two nitrogen atoms.
  • Experimental Protocol for Enhanced N1-Selectivity:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • If the reaction is sluggish, gently heat to 50-60 °C.

    • Upon completion, quench with water and extract with an appropriate organic solvent.

Problem 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Probable Causes:

  • Catalyst Inactivation: The nitrogen atoms of the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition. This is a common issue with nitrogen-rich heterocycles.[3]

  • Low Reactivity of the C-Cl Bond: The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition, which is often the rate-limiting step in cross-coupling reactions.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Standard ligands may not be effective for this substrate.

Solutions:

  • Choice of Catalyst and Ligand: For Suzuki-Miyaura coupling of chloropyrazoles, catalyst systems known for their high activity with aryl chlorides are recommended.

Catalyst Precursor Ligand Base Solvent Typical Temperature
Pd(OAc)₂ or Pd₂(dba)₃Buchwald ligands (e.g., SPhos, XPhos)K₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110 °C
PdCl₂(dppf)dppfK₂CO₃DME or Toluene80-100 °C
  • Buchwald-Hartwig Amination: This reaction also requires specialized catalyst systems to overcome catalyst inhibition and the low reactivity of the C-Cl bond.

    • Recommended Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos) is often effective.

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Experimental Protocol for Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

    • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

    • Degas the solvent (e.g., toluene/water 10:1) and add it to the reaction mixture.

    • Heat the reaction to 80-110 °C under an inert atmosphere and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

Visualizing Reaction Control

Decision Workflow for N-Alkylation Regioselectivity

G start Starting Material: This compound condition Select Reaction Conditions start->condition base_choice Base Selection condition->base_choice solvent_choice Solvent Selection condition->solvent_choice weak_base Weak Base (K₂CO₃, Cs₂CO₃) base_choice->weak_base Favors N1 strong_base Strong Base (NaH) base_choice->strong_base polar_aprotic Polar Aprotic (DMF, MeCN) solvent_choice->polar_aprotic Favors N1 less_polar Less Polar (THF) solvent_choice->less_polar n1_product Favored Product: N1-isomer weak_base->n1_product n2_possibility Possible Product: N2-isomer (minor) strong_base->n2_possibility polar_aprotic->n1_product less_polar->n2_possibility

References

Technical Support Center: Synthetic Strategies for Methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-chloro-1H-pyrazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals, providing in-depth answers to common questions and troubleshooting advice for challenges encountered during synthesis. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable overall strategy for synthesizing the this compound scaffold?

A: The most established and versatile approach involves a two-step sequence:

  • Pyrazole Core Formation: Construction of the pyrazole ring system, typically to form a precursor like methyl 5-hydroxy-1H-pyrazole-3-carboxylate.

  • Chlorination: Introduction of the chlorine atom at the C5 position of the pyrazole ring.

This strategy is favored because it builds upon the foundational principles of pyrazole synthesis and allows for controlled functionalization. The initial cyclocondensation is a robust method for creating the core heterocyclic structure.[1][2] Separating the chlorination step allows for optimization and purification of the intermediate, often leading to higher overall yields and purity of the final product.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Chlorination Precursors Hydrazine Derivative + 1,3-Dicarbonyl Equivalent Intermediate Methyl 5-hydroxy-1H-pyrazole-3-carboxylate Precursors->Intermediate Cyclocondensation Intermediate_2 Methyl 5-hydroxy-1H-pyrazole-3-carboxylate Final_Product This compound Intermediate_2->Final_Product Chlorinating Agent (e.g., POCl3)

Caption: General two-step synthetic workflow.

Q2: How do I synthesize the key intermediate, methyl 5-hydroxy-1H-pyrazole-3-carboxylate?

A: This intermediate is typically prepared via a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl equivalent. A highly effective method involves reacting hydrazine hydrate with dimethyl acetylenedicarboxylate (DMAD).[3][4]

The causality behind this choice is the high reactivity of DMAD's electron-deficient triple bond towards nucleophilic attack by hydrazine. The reaction proceeds through a Michael addition, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. The "hydroxy" form is generally the predominant tautomer.[3]

G Hydrazine Hydrazine Hydrate Reaction + Hydrazine->Reaction DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Reaction Product Methyl 5-hydroxy-1H-pyrazole-3-carboxylate Reaction->Product Reflux in Solvent (e.g., Ethanol)

Caption: Synthesis of the hydroxy-pyrazole intermediate.

Experimental Protocol: Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq).

  • Solvent: Add a suitable solvent, such as ethanol or a mixture of toluene and dichloromethane.[3]

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.0-1.1 eq) to the solution. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration. Recrystallize the crude solid from ethanol to obtain pure methyl 5-hydroxy-1H-pyrazole-3-carboxylate as a white or off-white solid.[3]

Q3: What are the best methods for chlorinating the 5-hydroxy-pyrazole intermediate to get the final product?

A: The conversion of the 5-hydroxy group to a chloro group is a critical transformation. The hydroxyl group in the pyrazole's "enol-like" tautomer is not reactive enough for direct substitution and must be activated. Several methods are available, each with distinct advantages and disadvantages.

MethodChlorinating Agent(s)Typical ConditionsExpertise & CausalityTrustworthiness (Pros & Cons)
A: Deoxychlorination Phosphorus oxychloride (POCl₃)Neat or in a high-boiling solvent (e.g., acetonitrile); Reflux (80-110 °C)POCl₃ is a powerful dehydrating and chlorinating agent. It converts the pyrazole's keto-enol tautomer into a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by chloride.[5]Pro: High-yielding, strong driving force, readily available reagent. Con: Harsh conditions, can be difficult for sensitive substrates, generates phosphoric acid byproducts requiring careful workup.
B: Vilsmeier-Haack POCl₃ / Dimethylformamide (DMF)Reflux (80-100 °C)This combination forms the Vilsmeier reagent, a chloroiminium salt. It activates the hydroxyl group by forming a highly reactive intermediate, which is then displaced by chloride. This is often more effective than POCl₃ alone.[6][7][8]Pro: Very effective for activating hydroxyl groups, often gives cleaner reactions than POCl₃ alone. Con: The reagent is moisture-sensitive; the reaction can be vigorous.
C: Direct Chlorination N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA)Organic solvent (e.g., CH₃CN, CCl₄); Room temp. to refluxThis is an electrophilic aromatic substitution. The pyrazole ring is electron-rich and can be directly attacked by an electrophilic chlorine source ("Cl⁺"). This method avoids starting from the hydroxy-pyrazole.[9][10]Pro: Milder conditions, avoids harsh acidic reagents. Con: Potential for poor regioselectivity (C4 vs. C5 chlorination), requires the synthesis of the unsubstituted pyrazole ester first.
D: Sandmeyer-type NaNO₂, HCl, then CuCl0 °C for diazotization, then warm with CuClThis route requires a 5-amino-pyrazole precursor. The amino group is converted to a diazonium salt, which then decomposes in the presence of CuCl to form the chloro-pyrazole via a radical-nucleophilic aromatic substitution.[11][12][13]Pro: A classic and reliable method for converting amines to halides. Con: Requires an additional synthetic step to prepare the amino-pyrazole; diazonium salts can be unstable.
Experimental Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reagents: Add methyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) to the flask. Carefully add phosphorus oxychloride (POCl₃) (3-5 eq). The reaction can also be run in a solvent like acetonitrile.[5]

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Caution: Exothermic): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization.

Troubleshooting Guide
Q1: My initial cyclocondensation reaction is low-yielding or stalling. What should I check?

A:

  • Reagent Purity: Ensure your hydrazine and DMAD are pure. Hydrazine hydrate can degrade over time. DMAD can polymerize.

  • Temperature Control: While reflux is standard, some analogous reactions benefit from initial cooling to control the exotherm before heating.

  • Solvent Choice: Ethanol is common, but if solubility is an issue, consider other solvents like methanol or toluene. Ensure the solvent is anhydrous if required by a specific protocol.

  • Stoichiometry: A slight excess (1.1 eq) of hydrazine can sometimes help drive the reaction to completion.

Q2: I am getting a mixture of regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) when using a substituted hydrazine. How can I improve selectivity?

A: Regioselectivity is a classic challenge in pyrazole synthesis.[1]

  • Steric Hindrance: The initial nucleophilic attack is often directed to the less sterically hindered carbonyl or equivalent position.

  • Electronic Effects: The electronics of both the hydrazine and the dicarbonyl compound play a key role.

  • pH Control: The reaction mechanism can be pH-dependent. Using the free base of a hydrazine versus its hydrochloride salt can dramatically alter the regioisomeric ratio.[14] For instance, using phenylhydrazine hydrochloride often favors one isomer, while the free base may favor the other.[14] Experimenting with acidic vs. basic conditions is a key optimization step.

Q3: The chlorination with POCl₃ is producing a lot of black tar and decomposition products. What can I do?

A: This indicates the conditions are too harsh for your substrate.

  • Temperature: Reduce the reaction temperature and increase the time. Sometimes 80 °C is sufficient.

  • Use a Co-solvent: Running the reaction in a high-boiling solvent like acetonitrile or toluene instead of neat POCl₃ can moderate its reactivity.

  • Switch to Vilsmeier Conditions: Add DMF to the POCl₃. The Vilsmeier reagent is often more selective and can lead to cleaner reactions at lower temperatures.[15]

  • Workup Procedure: Ensure the quench is done very slowly at 0 °C. A rapid, uncontrolled quench can cause localized heating and decomposition.

Q4: My direct chlorination with NCS is giving me the wrong isomer (4-chloro instead of 5-chloro) or a mixture. How can I fix this?

A: Electrophilic substitution on a pyrazole ring is directed by the existing substituents.

  • Blocking Groups: If the 4-position is too reactive, consider a strategy involving a removable blocking group at that position.

  • Sterics: A bulky group at the N1 position can sometimes sterically hinder the 4-position, favoring substitution at C5.

  • Alternative Route: If regioselectivity remains poor, the deoxychlorination route starting from the 5-hydroxy-pyrazole is mechanistically guaranteed to give you the 5-chloro isomer and is the more reliable choice for this specific target.

References

stability issues of methyl 5-chloro-1H-pyrazole-3-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 5-chloro-1H-pyrazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. Our goal is to provide you with in-depth, field-proven insights into its stability, particularly under acidic conditions, to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Introduction: Understanding the Core Challenge

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a pyrazole ring, a chloro substituent, and a methyl ester, offers multiple reaction sites. However, the ester functional group is susceptible to hydrolysis, a reaction that is significantly accelerated in the presence of acid and water. This guide will focus on the mechanisms of this degradation, methods for its detection, and strategies to mitigate it.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of this compound.

Q1: What is the primary stability issue with this compound in acidic solutions? The principal stability concern is the acid-catalyzed hydrolysis of the methyl ester group. This reaction converts the ester into its corresponding carboxylic acid, 5-chloro-1H-pyrazole-3-carboxylic acid[1], which will alter the chemical properties and reactivity of your material.

Q2: What are the key factors that accelerate this degradation? The rate of hydrolysis is primarily influenced by three factors:

  • Low pH: The reaction is catalyzed by protons (H⁺). The lower the pH, the faster the degradation.

  • Presence of Water: Water acts as the nucleophile in the hydrolysis reaction. Anhydrous conditions will prevent hydrolysis.

  • Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Q3: What is the main degradation product I should look for? The exclusive product of hydrolysis is 5-chloro-1H-pyrazole-3-carboxylic acid . This product is significantly more polar than the parent ester and can be easily identified by analytical techniques like TLC and HPLC.

Q4: How does protonation of the pyrazole ring affect stability? The pyrazole ring contains basic nitrogen atoms that can be protonated under acidic conditions (pKa ~2.5).[2] N-protonation can increase the electron-withdrawing nature of the ring system, which may further activate the ester's carbonyl carbon towards nucleophilic attack, potentially increasing the rate of hydrolysis.[2]

Q5: How should I prepare and store stock solutions of this compound? For maximum stability, stock solutions should be prepared in high-purity, anhydrous aprotic solvents such as acetonitrile, DMSO, or THF. Avoid protic solvents like methanol or ethanol, which can participate in transesterification or may contain trace amounts of water and acid. Store solutions at low temperatures (-20°C or below) and under an inert atmosphere (e.g., argon or nitrogen).

Section 2: Troubleshooting Guide for Experimental Issues

This guide addresses specific problems you may encounter during your experiments and provides logical steps for diagnosis and resolution.

Observed Issue Probable Cause & Explanation Diagnostic Steps Recommended Solutions
Appearance of a new, more polar spot on TLC or an early-eluting peak in reverse-phase HPLC. Hydrolysis to the Carboxylic Acid. The carboxylic acid product is much more polar than the starting ester, causing it to have a lower Rf on normal-phase TLC and a shorter retention time on reverse-phase HPLC.1. Run a co-spot on TLC with your starting material and the reaction mixture. 2. If available, co-inject a standard of 5-chloro-1H-pyrazole-3-carboxylic acid in your HPLC analysis to confirm peak identity. 3. Carefully measure the pH of your reaction medium or aqueous workup solutions.1. If the reaction chemistry allows, buffer the system to a less acidic pH (>5). 2. Perform the reaction at the lowest possible temperature. 3. Minimize reaction time. 4. Ensure all solvents and reagents are anhydrous.
Low or inconsistent yields in reactions requiring acidic catalysts (e.g., Fischer esterification, acid-catalyzed cyclizations). Starting Material Degradation. The compound may be degrading under the reaction conditions before it has a chance to react as intended. The rate of hydrolysis may be competitive with the rate of your desired reaction.1. Run a control experiment: Stir the starting material in the reaction solvent with the acid catalyst (without other reagents) for the planned reaction time. 2. Monitor this control reaction by TLC or HPLC to quantify the extent of degradation.1. Consider adding the pyrazole ester to the reaction mixture last, after all other reagents and the acid catalyst are present and at the target temperature. 2. Use the minimum stoichiometric amount of acid catalyst required. 3. Explore alternative, non-acidic catalysts or coupling agents if applicable to your synthesis.
Analytical standards show increasing impurity levels over time. Stock Solution Instability. If the solvent used for the analytical stock solution is not completely anhydrous or contains trace acid impurities, the compound will degrade upon storage, leading to non-reproducible results.1. Re-run the purity analysis of your stock solution via HPLC or qNMR. 2. Verify the quality and specifications of the solvent used. For example, some grades of methanol can be slightly acidic.1. Always prepare stock solutions fresh for quantitative applications. 2. If storage is necessary, use high-purity anhydrous aprotic solvents (e.g., Acetonitrile, DMSO) and store aliquots at -80°C to minimize degradation and freeze-thaw cycles.

Section 3: The Mechanism of Degradation: Acid-Catalyzed Ester Hydrolysis

Understanding the mechanism of degradation is critical for designing robust experimental protocols. Acid-catalyzed ester hydrolysis is a multi-step process that transforms the ester into a carboxylic acid and methanol. The overall reaction is reversible, but in the presence of a large excess of water, the equilibrium is driven towards the hydrolysis products.

The key steps are:

  • Protonation of the Carbonyl: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to attack.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it from a poor leaving group (-OCH₃) into a good leaving group (CH₃OH).

  • Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

This well-established mechanism is fundamental to understanding the compound's lability.[3]

Hydrolysis_Mechanism Diagram 1: Mechanism of Acid-Catalyzed Ester Hydrolysis Ester This compound H3O + H₃O⁺ ProtonatedEster Protonated Ester (Activated Intermediate) Ester->ProtonatedEster 1. Carbonyl Protonation H2O + H₂O H2O_2 + H₂O Tetrahedral_1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral_1 Tetrahedral_2 Protonated Tetrahedral Intermediate Tetrahedral_1->Tetrahedral_2 3. Proton Transfer ProtonatedAcid Protonated Carboxylic Acid Tetrahedral_2->ProtonatedAcid 4. Methanol Elimination MeOH + CH₃OH Acid 5-chloro-1H-pyrazole-3-carboxylic acid ProtonatedAcid->Acid 5. Deprotonation H3O_2 + H₃O⁺

Caption: Diagram 1: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Section 4: Protocol for Forced Degradation Study

To quantitatively assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended. This protocol provides a validated workflow for this purpose.

Objective: To determine the degradation rate of the target compound under controlled acidic conditions.

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl) solution

  • 1.0 M Sodium hydroxide (NaOH) solution (for quenching)

  • Thermostatically controlled water bath or incubator

  • Calibrated HPLC system with a suitable C18 column

Experimental Workflow:

Caption: Diagram 2: Workflow for Forced Degradation Study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile (ACN).

  • Incubation Setup: For each condition (e.g., 0.1 M HCl), add a precise volume of the stock solution to the acidic medium in a sealed vial to achieve a final concentration of ~50 µg/mL. Ensure the volume of ACN is low (<5%) to minimize its effect on the aqueous medium.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each vial. Quench the degradation by adding an equivalent molar amount of NaOH to neutralize the acid. Dilute with mobile phase to a suitable concentration for HPLC analysis. This is your 100% reference point.

  • Incubation: Place the sealed vials in an incubator set to a controlled temperature (e.g., 40°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each vial, quench immediately as described in step 3, and prepare for analysis.

  • HPLC Analysis: Analyze all samples using a validated HPLC method. Calculate the peak area of the parent compound at each time point.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot this percentage against time for each condition to visualize the degradation kinetics.

This structured approach provides a self-validating system, as the control sample should show minimal degradation, confirming that the observed loss in the acidic samples is due to the intended stress condition.

References

Technical Support Center: Refining Protocols for Methyl 5-Chloro-1H-Pyrazole-3-Carboxylate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of methyl 5-chloro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your synthetic protocols, ensuring efficiency, selectivity, and reproducibility.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

N-Alkylation: Regioselectivity and Reactivity

The N-alkylation of pyrazoles is a foundational transformation, yet it often presents challenges in controlling the site of substitution. The two nitrogen atoms of the pyrazole ring, N1 and N2, have similar nucleophilicity, which can lead to the formation of regioisomeric mixtures.[1]

Question 1: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity for the N1 isomer?

Answer: Achieving high N1 regioselectivity is a common goal and is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.[1] For your substrate, this compound, the C5-chloro and C3-ester groups create a specific electronic and steric environment.

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen.[2] In your substrate, the methyl ester at C3 is sterically more demanding than the chloro group at C5. Therefore, the N1 position (adjacent to the C5-Cl) is the sterically favored site for alkylation. To further exploit this, consider using a bulkier alkylating agent.

  • Reaction Conditions: The choice of base and solvent is critical.

    • For N1-selectivity: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favors N1 alkylation.[1] Alternatively, milder conditions using potassium carbonate (K₂CO₃) in DMSO have also been shown to promote N1 substitution.[3]

  • Underlying Rationale: The formation of the sodium salt of the pyrazole with NaH can create a specific aggregation state in solution that sterically shields the N2 position, directing the electrophile to N1.

Question 2: My N-alkylation reaction is sluggish or gives a low yield, even with a strong base. What could be the issue?

Answer: Low reactivity can be frustrating and may stem from several factors:

  • Acidity of the Pyrazole N-H: The electron-withdrawing nature of the methyl carboxylate group at the C3 position increases the acidity of the pyrazole N-H proton, making deprotonation relatively easy. However, the resulting pyrazolate anion is also stabilized, which can reduce its nucleophilicity.

  • Quality of Reagents and Solvent:

    • Base: Ensure your base is fresh and active. Sodium hydride, for instance, can be deactivated by moisture.

    • Solvent: Use anhydrous solvents. Trace amounts of water can quench the base and the pyrazolate anion.

  • Temperature: While many alkylations proceed at room temperature after deprotonation, gently heating the reaction mixture (e.g., to 40-60 °C) may be necessary to drive the reaction to completion, especially with less reactive alkylating agents like alkyl chlorides.

  • Alkylating Agent: The nature of the leaving group on your electrophile is important. Iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds, but the coupling of chloro-heterocycles like yours can be challenging due to the strength and low reactivity of the C-Cl bond.[4][5]

Question 1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is not working, or the yield is very low. What are the most likely causes?

Answer: This is a frequent challenge with chloro-heterocycles. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[5]

  • Catalyst and Ligand Selection (Critical): Standard catalysts like Pd(PPh₃)₄ may not be active enough. For aryl chlorides, you need a highly active catalyst system composed of a palladium precursor and a specialized ligand.

    • Recommended Systems: Use electron-rich, sterically hindered phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[5] These ligands promote the difficult oxidative addition step. A good starting combination is Pd(OAc)₂ or Pd₂(dba)₃ with one of these ligands.

  • Base Selection: The base is crucial for activating the boronic acid.[5] For less reactive chlorides, stronger bases are often required.

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than sodium carbonate (Na₂CO₃).[5]

  • Reaction Temperature: Higher temperatures (typically 80-110 °C) are often necessary to facilitate the oxidative addition to the C-Cl bond.[5] Microwave heating can also be effective in accelerating these reactions.[4]

  • Solvent System: A mixture of an organic solvent and water is often beneficial. A common system is 1,4-dioxane/water or toluene/water. The water is essential for dissolving the base and facilitating transmetalation.[6]

Question 2: I am observing a significant amount of a side product that appears to be the dechlorinated starting material (hydrodechlorination). How can I minimize this?

Answer: Hydrodechlorination is a known side reaction in palladium-catalyzed couplings of aryl chlorides.[7][8] It occurs when the organopalladium intermediate reacts with a hydrogen source instead of the intended coupling partner.

  • Minimize Hydrogen Sources: Ensure your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen). While some water is often necessary for the base, excess water can be a source of protons.

  • Optimize Ligand and Base: The choice of ligand can influence the relative rates of reductive elimination (the desired step) and side reactions. Experiment with different Buchwald-type ligands. Sometimes, a slightly weaker base may disfavor the decomposition pathways that lead to hydrodehalogenation.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times at high temperatures can lead to increased formation of side products.

Question 3: My desired product is formed, but I also see a significant amount of the homocoupled boronic acid (biaryl). What is causing this?

Answer: The formation of biaryl from the homocoupling of the boronic acid is often promoted by the presence of oxygen.[9]

  • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture and solvents are thoroughly deoxygenated before adding the palladium catalyst. Use several freeze-pump-thaw cycles or sparge with an inert gas for an extended period.[5]

  • Purity of Boronic Acid: Older or impure boronic acids can sometimes contain anhydrides that are more prone to homocoupling.

  • Catalyst Loading: In some cases, excessively high catalyst loading can contribute to side reactions.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, but like the Suzuki coupling, it can be challenging with aryl chlorides.[10][11]

Question 1: I am attempting a Buchwald-Hartwig amination with a primary amine, but the reaction is giving a very low yield.

Answer: Similar to the Suzuki reaction, the primary hurdle is the oxidative addition of the palladium catalyst to the C-Cl bond.

  • Catalyst System: The choice of ligand is paramount. For C-Cl bond amination, highly active, sterically hindered biaryl phosphine ligands are required.

    • Recommended Ligands: BrettPhos, XPhos, and RuPhos are excellent choices.[12] Pair these with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13]

  • Solvent: Anhydrous, aprotic solvents are necessary. Toluene or 1,4-dioxane are typical choices.

  • Temperature: These reactions often require elevated temperatures (e.g., 100-110 °C).

Question 2: I am concerned about the stability of the methyl ester group under the strong basic conditions of the Buchwald-Hartwig reaction. Is hydrolysis a risk?

Answer: Yes, this is a valid concern. The methyl ester is susceptible to hydrolysis under the strongly basic conditions (like NaOtBu) and high temperatures often required for the amination of aryl chlorides.[14]

  • Mitigation Strategies:

    • Use a Milder Base: If the amine is sufficiently acidic, you might be able to use a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system or higher temperatures.

    • Reaction Time: Monitor the reaction carefully and stop it as soon as the starting material is consumed to minimize the time the ester is exposed to basic conditions.

    • Alternative Substrate: If hydrolysis is unavoidable, consider performing the amination on the corresponding carboxylic acid (after hydrolyzing the ester first) and then re-esterifying if necessary. Alternatively, a more robust ester, like a tert-butyl ester, could be used if the synthesis allows.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: The compound is generally stable under standard laboratory conditions. However, as discussed, the methyl ester can be sensitive to strong bases, especially at elevated temperatures, leading to hydrolysis to the corresponding carboxylic acid.[14] The C-Cl bond is relatively robust but can be cleaved under certain reductive conditions or during some palladium-catalyzed reactions, leading to dehalogenation.[7]

Q2: For N-alkylation, will the reaction occur on the ester group?

A2: Under typical N-alkylation conditions (e.g., NaH and an alkyl halide), the primary reaction will be the deprotonation and alkylation of the pyrazole nitrogen. The pyrazolate anion is a much stronger nucleophile than the carbonyl oxygen of the ester. Transesterification is unlikely unless you are using an alkoxide base in its corresponding alcohol as a solvent.

Q3: Can I perform a direct C-H functionalization at the C4 position of this molecule?

A3: Direct C-H functionalization at C4 is possible, but the C5-chloro group can be used strategically. Research has shown that the chloro group at C5 can act as a temporary protecting group, directing palladium-catalyzed arylation specifically to the C4 position.[15] The chloro group can then be removed via dechlorination, or a subsequent cross-coupling can be performed at the C5 position.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). While specific toxicity data for this exact compound may be limited, it is prudent to treat it as potentially harmful if swallowed, and as a potential skin and eye irritant, similar to other functionalized pyrazoles.

Data and Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Precursor (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%)SPhos or XPhos (4-10%)K₃PO₄ (2-3 eq.)1,4-Dioxane / H₂O (4:1)100-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)BrettPhos or RuPhos (2-4%)NaOtBu (1.5-2 eq.)Toluene or Dioxane100-110
Protocol 1: General Procedure for N1-Alkylation

This protocol is a starting point for the N1-alkylation of this compound.

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq.).

  • Add anhydrous DMF or THF to achieve a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (40-60 °C).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with arylboronic acids.

  • To a Schlenk tube or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or N₂) three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 or 5:1 mixture) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100-110 °C.

  • Stir vigorously and monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water, and filter through a pad of Celite to remove the palladium catalyst.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow Diagram

G cluster_start Starting Material cluster_deriv Derivatization Pathways cluster_prod Derivative Classes start This compound N_Alk N-Alkylation (Base, R-X) start->N_Alk C-N Bond Formation (at N1/N2) Suzuki Suzuki Coupling (Pd Cat., Ar-B(OH)2, Base) start->Suzuki C-C Bond Formation (at C5) Buchwald Buchwald-Hartwig Amination (Pd Cat., R2NH, Base) start->Buchwald C-N Bond Formation (at C5) Prod_N N-Alkyl Pyrazoles N_Alk->Prod_N Prod_C5_Ar C5-Aryl Pyrazoles Suzuki->Prod_C5_Ar Prod_C5_Amine C5-Amino Pyrazoles Buchwald->Prod_C5_Amine

Caption: Derivatization pathways for this compound.

Troubleshooting Flowchart: Low Yield in Suzuki Coupling

References

Technical Support Center: Minimizing Byproduct Formation in the Chlorination of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole chlorination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole chlorination and minimize the formation of unwanted byproducts. Here, we will delve into the mechanistic underpinnings of common side reactions and provide actionable troubleshooting strategies to enhance the selectivity and yield of your desired chlorinated pyrazole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazole chlorination?

A1: The primary byproducts in pyrazole chlorination typically arise from a lack of regioselectivity and over-chlorination. Depending on the starting pyrazole and the chlorinating agent used, you may encounter:

  • Regioisomers: Formation of undesired positional isomers (e.g., 3-chloro- or 5-chloropyrazoles when the 4-chloro isomer is the target). The electron-rich C4 position is the most common site for electrophilic substitution, but other positions can also react.[1]

  • Di- and Poly-chlorinated Pyrazoles: Introduction of more than one chlorine atom onto the pyrazole ring. For instance, the desired 4-chloropyrazole can undergo further chlorination to yield 1,4-dichloropyrazole.[2]

  • N-Chlorinated Pyrazoles: In some cases, particularly with N-unsubstituted pyrazoles, chlorination can occur on a nitrogen atom.

  • Ring-Opened Byproducts: Under harsh conditions or with specific substrates like pyrazolopyridines, ring-opening halogenation can occur, leading to structurally different chlorinated compounds.[3][4]

  • Byproducts from the Chlorinating Agent: The choice of chlorinating agent can also introduce specific impurities. For example, reactions with sulfuryl chloride can produce sulfonylated byproducts, while N-halosuccinimides can lead to succinimide-related impurities.[3]

Q2: Why is my chlorination reaction not regioselective?

A2: The regioselectivity of pyrazole chlorination is governed by the principles of electrophilic aromatic substitution. The pyrazole ring has distinct electronic properties, with the C4 position being the most electron-rich and thus the most susceptible to electrophilic attack.[1] However, several factors can compromise this inherent selectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at positions adjacent to C4 (i.e., C3 and C5), can sterically hinder the approach of the electrophile, potentially favoring chlorination at less hindered positions.

  • Electronic Effects of Substituents: Electron-donating groups on the pyrazole ring will activate it towards electrophilic substitution, while electron-withdrawing groups will deactivate it. The position of these groups can influence the electron density at different carbons, thereby altering the regiochemical outcome.

  • Reaction Conditions: Factors such as solvent, temperature, and the nature of the chlorinating agent can significantly impact regioselectivity. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations.[5][6][7]

Q3: I'm observing over-chlorination of my pyrazole. How can I prevent this?

A3: Over-chlorination, the formation of di- or poly-chlorinated products, occurs when the initially formed mono-chlorinated pyrazole is sufficiently activated to react further with the chlorinating agent. To mitigate this, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. A good starting point is to use 1.0 to 1.1 equivalents of the chlorinating agent.

  • Slow Addition: Add the chlorinating agent portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the chlorinating agent in the reaction mixture at any given time, favoring the mono-chlorination of the starting material over the di-chlorination of the product.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second chlorination reaction more significantly than the first, thereby improving selectivity for the mono-chlorinated product.

  • Choice of Chlorinating Agent: Some chlorinating agents are more reactive than others. If you are using a highly reactive agent like sulfuryl chloride, consider switching to a milder one like N-chlorosuccinimide (NCS).[8][9][10][11]

Troubleshooting Guides

Issue 1: Poor Yield and a Complex Mixture of Products

Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows multiple spots/peaks of comparable intensity, and the isolated yield of the desired product is low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action Scientific Rationale
Incorrect Chlorinating Agent Switch to a different chlorinating agent. Common choices include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA).[12][13][14][15][16]The reactivity and steric bulk of the chlorinating agent can significantly affect the outcome. NCS is generally milder than SO₂Cl₂, which can help to reduce byproduct formation.[8][9][17][18][19][20] TCCA offers a solvent-free option that can be advantageous in certain cases.[12][13][14][21]
Suboptimal Solvent Screen different solvents. Consider aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile. In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can enhance regioselectivity.[5][6][7]The solvent can influence the solubility of reagents and intermediates, as well as the stability of charged intermediates in the reaction pathway.
Inappropriate Reaction Temperature Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above.[22]Higher temperatures can lead to decomposition of reagents or products and promote less selective side reactions.
Experimental Protocol: Screening Chlorinating Agents
  • Set up three parallel reactions in small-scale vials, each containing your pyrazole starting material (1 mmol) in a suitable solvent (e.g., 5 mL of DCM).

  • To the first vial, add N-chlorosuccinimide (1.05 mmol) portion-wise at 0 °C.

  • To the second vial, add sulfuryl chloride (1.05 mmol) dropwise at 0 °C.

  • To the third vial, add trichloroisocyanuric acid (0.35 mmol, as it contains three active chlorine atoms) at 0 °C.

  • Allow all reactions to stir and warm to room temperature, monitoring by TLC or GC-MS.

  • Compare the product distribution in each reaction to identify the most selective chlorinating agent for your substrate.

Issue 2: Formation of a Single, Undesired Regioisomer

Symptoms: The reaction proceeds cleanly to a single major product, but spectroscopic analysis (e.g., NMR) confirms it is not the desired regioisomer.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action Scientific Rationale
Steric Hindrance If the desired position is sterically hindered, consider using a smaller chlorinating agent or modifying the synthetic route to introduce the chlorine at an earlier stage before the installation of bulky groups.The size of the electrophile can play a crucial role in determining the site of attack on the pyrazole ring.
Electronic Control Modify the substituents on the pyrazole ring to electronically favor chlorination at the desired position. For example, an electron-withdrawing group can be temporarily installed to direct the chlorination, and then subsequently removed.The regioselectivity of electrophilic aromatic substitution is highly dependent on the electronic nature of the aromatic ring.
Alternative Synthetic Strategy Consider a completely different synthetic approach, such as a cyclization reaction that builds the chlorinated pyrazole ring from acyclic precursors.[13][14][23]Sometimes, direct chlorination is not the most efficient or selective method. A convergent synthesis can provide better control over the final product's structure.
Issue 3: Difficulty in Removing Byproducts During Purification

Symptoms: The desired product and a byproduct have very similar polarities, making them difficult to separate by column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action Scientific Rationale
Isomeric Byproducts If the byproduct is a regioisomer, try to optimize the reaction conditions to maximize the formation of the desired isomer (see Issue 2). If separation is still challenging, consider derivatization of the mixture to alter the polarity of one of the isomers, followed by separation and deprotection.Chemical derivatization can introduce a significant change in the physical properties of a molecule, facilitating separation.
Residual Chlorinating Agent/Byproducts Quench the reaction properly to remove any unreacted chlorinating agent. For example, a wash with a saturated aqueous solution of sodium thiosulfate can remove residual NCS or chlorine.Proper workup is crucial for removing reactive species that could interfere with purification or cause product degradation.
Crystallization Attempt to purify the product by crystallization. This can sometimes be more effective than chromatography for separating closely related isomers. The formation of an acid addition salt can sometimes facilitate crystallization and purification.[24]Crystallization is a powerful purification technique that relies on differences in solubility and crystal lattice energy.

Workflow for Optimizing Pyrazole Chlorination

G Start Start: Pyrazole Chlorination Analyze Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Desired_Product Desired Product Formed? Analyze->Desired_Product High_Yield High Yield & Purity? Desired_Product->High_Yield Yes Troubleshoot_Byproducts Troubleshoot: Byproduct Formation Desired_Product->Troubleshoot_Byproducts No End End: Pure Product High_Yield->End Yes Troubleshoot_Yield Troubleshoot: Low Yield High_Yield->Troubleshoot_Yield No Optimize_Conditions Optimize Reaction Conditions: - Chlorinating Agent - Solvent - Temperature - Stoichiometry Troubleshoot_Byproducts->Optimize_Conditions Troubleshoot_Yield->Optimize_Conditions Purification Purification Strategy: - Chromatography - Crystallization - Derivatization Troubleshoot_Yield->Purification Optimize_Conditions->Analyze Re-run Reaction Purification->Analyze Analyze Purified Fractions

Caption: A logical workflow for troubleshooting and optimizing pyrazole chlorination reactions.

Mechanism of Electrophilic Chlorination of Pyrazole

G cluster_0 Electrophilic Aromatic Substitution Pz Pyrazole Sigma Sigma Complex (Arenium Ion) Pz->Sigma + Cl⁺ NCS NCS (N-Chlorosuccinimide) Product 4-Chloropyrazole Sigma->Product - H⁺ Succinimide Succinimide

Caption: The general mechanism for the electrophilic chlorination of pyrazole at the C4 position.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl 5-Chloro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Importance of Unambiguous Structure Validation

Methyl 5-chloro-1H-pyrazole-3-carboxylate is a versatile intermediate whose precise structure is paramount for the predictable synthesis of novel compounds. The isomeric nature of substituted pyrazoles, coupled with the potential for tautomerism, necessitates rigorous analytical confirmation. An incorrect structural assignment can lead to the synthesis of unintended molecules, wasting valuable resources and derailing research objectives. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural validation in solution, while also providing a comparative analysis with Mass Spectrometry (MS) and X-ray Crystallography.

Gold Standard: Multinuclear and Multidimensional NMR Spectroscopy

NMR spectroscopy stands as the cornerstone for the unambiguous structural determination of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete and confident assignment.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Multiplicity
NH (pyrazole)~13.0 - 14.0broad singlet
CH (pyrazole, H4)~6.8 - 7.2singlet
OCH₃ (ester)~3.8singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C=O (ester)~160 - 165
C3 (pyrazole)~140 - 145
C5 (pyrazole)~130 - 135
C4 (pyrazole)~105 - 110
OCH₃ (ester)~52

Note: The chemical shifts of pyrazole ring protons and carbons can be influenced by tautomerism, where the proton on the nitrogen rapidly exchanges between the two nitrogen atoms. This can lead to broadened signals for the C3 and C5 carbons.[1]

Experimental Protocols for NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

1D NMR Data Acquisition (¹H and ¹³C):

  • Acquire a standard ¹H NMR spectrum to identify the proton signals and their multiplicities.

  • Acquire a ¹³C NMR spectrum with proton decoupling to identify the carbon signals. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.

2D NMR Data Acquisition for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, although for this specific molecule with isolated spin systems, it will primarily confirm the absence of couplings between the pyrazole proton and the methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This crucial experiment correlates directly bonded proton and carbon atoms. It will definitively link the pyrazole H4 proton to the C4 carbon and the methyl protons to the ester methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this structure. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton. Key expected correlations are illustrated in the diagram below.

Visualization of NMR Data Interpretation

G cluster_molecule This compound cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structure Validation mol N(H)-N=C(Cl)-CH=C(COOCH3) H1 ¹H NMR (Identify Protons) HSQC HSQC (¹J C-H Correlations) H1->HSQC HMBC HMBC (ⁿJ C-H Correlations) H1->HMBC C13 ¹³C NMR (Identify Carbons) C13->HSQC C13->HMBC Structure Final Assigned Structure HSQC->Structure Direct Bonds HMBC->Structure Connectivity

Caption: Workflow for NMR-based structure validation.

G H4 H4 C3 C3 H4->C3 ³J C4 C4 H4->C4 ¹J in HSQC C5 C5 H4->C5 ²J OCH3 OCH₃ CO C=O OCH3->CO ³J OMe OCH₃ OCH3->OMe ¹J in HSQC

Caption: Key expected HMBC and HSQC correlations.

Alternative and Complementary Validation Techniques

While NMR is the gold standard for structural elucidation in solution, other techniques provide valuable, often complementary, information.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer structural insights through fragmentation analysis. It is a highly sensitive technique requiring minimal sample.

Expected Mass Spectrum Data:

For this compound (Molecular Formula: C₅H₅ClN₂O₂), the expected exact mass is approximately 176.00 g/mol . A high-resolution mass spectrum (HRMS) would confirm the elemental composition. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic pattern, with a ratio of approximately 3:1 for the signals corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocol for ESI-MS:

  • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern.

Fragmentation Pattern:

Electron ionization (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragments. Common fragmentation pathways for pyrazole carboxylates include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[2] It is the most powerful technique for determining stereochemistry and resolving any ambiguity in connectivity.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Grow a high-quality single crystal of the compound. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Mount a suitable crystal on a goniometer head.

  • Place the crystal in a stream of X-rays and collect the diffraction data as the crystal is rotated.

  • Process the diffraction data to determine the unit cell dimensions and the electron density map.

  • Solve and refine the crystal structure to obtain the final atomic coordinates and molecular geometry.

Comparative Analysis of Techniques

Table 3: Comparison of Analytical Techniques for the Structural Validation of this compound

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Atomic connectivity, chemical environment, 3D structure in solutionMolecular weight, elemental composition, fragmentationPrecise 3D structure in the solid state
Sample State SolutionSolid or solutionSingle crystal
Sample Amount mg scaleµg to ng scaleSingle crystal (µg to mg)
Strengths - Provides detailed structural information in a physiologically relevant state (solution)- Non-destructive- Can study dynamic processes like tautomerism- High sensitivity- Provides exact mass and elemental formula- Can be coupled with chromatography for mixture analysis- Unambiguous determination of molecular structure- Gold standard for stereochemistry- Provides information on crystal packing
Limitations - Lower sensitivity than MS- Can be complex to interpret for large molecules- May not be suitable for insoluble compounds- Provides limited connectivity information without fragmentation- Isomers can be difficult to distinguish- Requires a high-quality single crystal, which can be difficult to obtain- Structure is in the solid state, which may not be the same as in solution

Logical Workflow for Structure Validation

G Start Synthesized Compound MS Mass Spectrometry (Confirm Molecular Weight & Formula) Start->MS NMR NMR Spectroscopy (Determine Connectivity & Solution Structure) MS->NMR Crystal X-ray Crystallography (Absolute Structure) NMR->Crystal If ambiguity remains Final Validated Structure NMR->Final Crystal->Final

Caption: Integrated workflow for comprehensive structure validation.

Conclusion

The structural validation of this compound is most effectively and comprehensively achieved through a combination of analytical techniques. NMR spectroscopy, with its array of 1D and 2D experiments, provides the foundational data for determining the molecular structure in solution. Mass spectrometry serves as a rapid and sensitive method to confirm the molecular weight and elemental composition. For absolute and unambiguous proof of structure, particularly in cases of complex isomerism or where the solid-state conformation is of interest, X-ray crystallography is the ultimate arbiter. By understanding the strengths and limitations of each technique, researchers can devise a logical and efficient workflow to ensure the scientific integrity of their work.

References

comparative analysis of different synthetic methods for methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-chloro-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide range of biologically active compounds. The strategic placement of the chloro, carboxylate, and pyrazole N-H functionalities provides a versatile scaffold for further chemical modifications. This guide offers a comparative analysis of three distinct synthetic methodologies for this target molecule, providing detailed experimental protocols, a discussion of the underlying chemical principles, and a summary of their respective advantages and disadvantages to aid researchers in selecting the most suitable route for their specific needs.

Introduction to Synthetic Strategies

The synthesis of polysubstituted pyrazoles is a cornerstone of heterocyclic chemistry. Classical approaches often involve the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. However, to achieve the specific substitution pattern of this compound, more targeted strategies are required. This guide will explore the following three synthetic pathways:

  • Method 1: Chlorination of a 5-Hydroxypyrazole Precursor: A two-step approach involving the synthesis of a hydroxypyrazole intermediate followed by chlorination.

  • Method 2: Cyclocondensation with a Chlorinated Precursor: A direct approach to construct the pyrazole ring with the chlorine atom already in place.

  • Method 3: Synthesis via Diazotization of a 5-Aminopyrazole Precursor: An alternative route that proceeds through an aminopyrazole intermediate, which is then converted to the chloro-derivative via a diazonium salt.

Method 1: Chlorination of a 5-Hydroxypyrazole Precursor

This method is a robust two-step sequence that first constructs the pyrazole-3-carboxylate core with a hydroxyl group at the 5-position, which is subsequently converted to the desired chloride.

Logical Workflow for Method 1

A Dimethyl Acetylenedicarboxylate (DMAD) + Hydrazine B Methyl 5-hydroxy-1H-pyrazole-3-carboxylate A->B Cyclocondensation C Chlorination (POCl3) B->C Intermediate D This compound C->D Final Product

Caption: Workflow for the synthesis via a hydroxypyrazole intermediate.

Step 1: Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

The synthesis of the hydroxypyrazole precursor can be achieved through the cyclocondensation reaction of dimethyl acetylenedicarboxylate (DMAD) with hydrazine.[1][2] This reaction proceeds readily to form the stable pyrazole ring.

Experimental Protocol:

  • In a round-bottom flask, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrazine hydrate (1.0 eq) in the same solvent dropwise to the cooled DMAD solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Step 2: Chlorination of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

The hydroxyl group at the 5-position of the pyrazole ring can be efficiently converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a gas trap, suspend methyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylaniline can be added.

  • Heat the mixture to reflux and maintain for several hours (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Method 2: Cyclocondensation with a Chlorinated Precursor

This approach aims to construct the 5-chloropyrazole ring in a single cyclocondensation step, which can be more atom-economical. The key is the selection of an appropriate chlorinated 1,3-dielectrophilic precursor. A plausible precursor is a derivative of chloromalonic acid.

Logical Workflow for Method 2

A Chlorinated 1,3-Dicarbonyl Precursor + Hydrazine B Cyclocondensation A->B C This compound B->C

Caption: Direct cyclocondensation approach to the target molecule.

Synthesis of this compound via Cyclocondensation

This one-pot synthesis involves the reaction of a chlorinated β-ketoester with hydrazine. Diethyl 2-chloro-3-oxosuccinate is a suitable starting material.

Experimental Protocol:

  • Dissolve diethyl 2-chloro-3-oxosuccinate (1.0 eq) in a protic solvent like ethanol.

  • Add hydrazine hydrate (1.0 eq) to the solution at room temperature.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization (monitor by TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography or recrystallization to yield the ethyl ester of 5-chloro-1H-pyrazole-3-carboxylic acid.

  • The ethyl ester is then transesterified to the methyl ester by dissolving it in methanol and adding a catalytic amount of acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) and refluxing the mixture.

Method 3: Synthesis via Diazotization of a 5-Aminopyrazole Precursor

This synthetic route utilizes a Sandmeyer-type reaction, a classic transformation in aromatic chemistry, to introduce the chloro group.[5][6][7] The key steps are the synthesis of a 5-aminopyrazole intermediate, its diazotization, and the subsequent displacement of the diazonium group with a chloride ion.

Logical Workflow for Method 3

A Methyl 5-amino-1H-pyrazole-3-carboxylate B Diazotization (NaNO2, HCl) A->B C Pyrazole-5-diazonium salt B->C Intermediate D Sandmeyer Reaction (CuCl) C->D E This compound D->E Final Product

Caption: Synthetic pathway involving a diazonium salt intermediate.

Step 1: Synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate

The synthesis of the aminopyrazole precursor can be achieved by the reduction of the corresponding nitro-pyrazole.[8] The nitro-pyrazole can be prepared by the nitration of methyl 1H-pyrazole-3-carboxylate.

Experimental Protocol for Nitration:

  • Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a few hours, then allow it to warm to room temperature.

  • Pour the reaction mixture onto ice and collect the precipitated methyl 5-nitro-1H-pyrazole-3-carboxylate by filtration.

Experimental Protocol for Reduction:

  • Suspend the methyl 5-nitro-1H-pyrazole-3-carboxylate in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC), neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Diazotization and Sandmeyer Reaction

The conversion of the amino group to a chloro group is a two-step, one-pot procedure.[9][10][11]

Experimental Protocol:

  • Dissolve methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (catalytic to stoichiometric amount) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Chlorination of HydroxypyrazoleMethod 2: CyclocondensationMethod 3: Diazotization of Aminopyrazole
Starting Materials Readily available (DMAD, hydrazine)Requires synthesis of a specific chlorinated precursorRequires a multi-step synthesis of the aminopyrazole precursor
Number of Steps 21-2 (depending on precursor availability)3 (nitration, reduction, diazotization/chlorination)
Reaction Conditions Reflux with POCl₃ (harsh)Generally mildRequires low temperatures for diazotization; potentially hazardous diazonium intermediate
Yields Generally good to highCan be variable depending on the precursorCan be good, but diazotization of some heterocycles can be challenging
Purification Recrystallization is often sufficientColumn chromatography may be necessaryPurification can be complex due to potential side products
Scalability Readily scalablePotentially scalable if the precursor is accessibleDiazonium intermediates can pose safety risks on a large scale
Key Advantages Reliable and well-established chemistryPotentially more atom-economicalAvoids the use of harsh chlorinating agents like POCl₃
Key Disadvantages Use of corrosive and hazardous POCl₃Availability and stability of the chlorinated precursor can be a limitationMulti-step synthesis; handling of potentially unstable diazonium salts

Conclusion

The choice of the synthetic method for this compound depends on several factors including the scale of the synthesis, the availability of starting materials and reagents, and the laboratory's capabilities for handling specific reaction conditions.

  • Method 1 (Chlorination of a Hydroxypyrazole) is a reliable and high-yielding route, making it a good choice for many research applications, provided that appropriate safety precautions are taken for handling phosphorus oxychloride.

  • Method 2 (Cyclocondensation) offers an elegant and direct approach, but its practicality is contingent on the accessibility of the required chlorinated 1,3-dicarbonyl precursor.

  • Method 3 (Diazotization of an Aminopyrazole) provides a viable alternative, particularly if the aminopyrazole precursor is readily available or if the use of strong chlorinating agents is to be avoided. However, the multi-step nature and the need for careful temperature control during diazotization are important considerations.

Ultimately, this comparative guide provides the foundational information for researchers to make an informed decision on the most suitable synthetic strategy for their specific research and development needs.

References

Comparative Biological Activity of Methyl 5-chloro-1H-pyrazole-3-carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among these, derivatives of methyl 5-chloro-1H-pyrazole-3-carboxylate have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the biological performance of these derivatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. The incorporation of a chloro substituent at the 5-position and a methyl carboxylate group at the 3-position of the pyrazole ring creates a key intermediate, this compound, which serves as a versatile starting material for the synthesis of a multitude of derivatives with potential therapeutic applications. These derivatives have demonstrated significant antimicrobial, antifungal, and anticancer properties, making them a focal point of contemporary research.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituent at the N-1 position of the pyrazole ring. By systematically modifying this position, researchers have been able to modulate the potency and selectivity of these compounds against various biological targets.

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown considerable promise as antimicrobial and antifungal agents. The introduction of various aryl and heteroaryl moieties at the N-1 position has been a common strategy to enhance this activity.

A generalized structure for the derivatives discussed in this section is presented below:

MIC_Workflow Start Start Prep_Comp Prepare Compound Stock Solution Start->Prep_Comp Serial_Dil Perform Serial Dilutions in 96-well Plate Prep_Comp->Serial_Dil Inoculate Inoculate Wells Serial_Dil->Inoculate Prep_Inoc Prepare Standardized Inoculum Prep_Inoc->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Abs Measure Absorbance Solubilize->Measure_Abs Calculate_IC50 Calculate IC50 Measure_Abs->Calculate_IC50 End End Calculate_IC50->End

A Senior Application Scientist's Comparative Guide to Confirming the Purity of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

Methyl 5-chloro-1H-pyrazole-3-carboxylate is a crucial heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2][3] Impurities can arise from starting materials, by-products of side reactions, intermediates, or degradation products and may possess undesirable toxicological properties.[4]

This guide provides an in-depth comparison of analytical methodologies for confirming the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind method selection, present detailed experimental protocols, and compare the primary method with orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to provide a holistic analytical strategy.

The Analytical Challenge: Understanding Potential Impurities

Effective purity analysis begins with a fundamental understanding of the synthetic route. The Knorr pyrazole synthesis, a common method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6] For a substituted pyrazole like ours, potential impurities include:

  • Regioisomers: The use of unsymmetrical starting materials can lead to the formation of isomeric pyrazoles, which may have very similar physicochemical properties, making them challenging to separate.[5]

  • Starting Materials & Intermediates: Incomplete reactions can result in the presence of residual starting materials or reaction intermediates.[4]

  • By-products: Side reactions, such as di-addition of hydrazine, can generate unwanted by-products.[5]

  • Degradation Products: The compound may degrade under specific light, temperature, or pH conditions during synthesis or storage.

The primary analytical method must be specific enough to resolve the main compound from all these potential impurities.

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a polar, non-volatile, and thermally stable molecule like this compound, RP-HPLC is the gold standard for purity determination and impurity profiling.[7]

Rationale for Method Selection

The choice of RP-HPLC is deliberate. The molecule contains polar functional groups (ester, pyrazole nitrogens) and a non-polar chlorophenyl ring system, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. A UV-Vis detector is selected due to the presence of the pyrazole ring, a chromophore that absorbs UV light, allowing for sensitive detection and quantification.

The entire analytical workflow is designed to ensure robust and reliable data, from sample preparation to final purity calculation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep 1. Accurately weigh sample and dissolve in diluent (e.g., Acetonitrile/Water) Injection 3. Inject sample and standard into HPLC system SamplePrep->Injection StandardPrep 2. Prepare a reference standard solution of known concentration StandardPrep->Injection Separation 4. Separation on C18 column using a gradient mobile phase Injection->Separation Detection 5. Detection by UV-Vis detector at optimal λmax Separation->Detection Integration 6. Integrate peak areas in the chromatogram Detection->Integration Calculation 7. Calculate purity by Area Percent method Integration->Calculation Reporting 8. Report purity and profile of any impurities >0.05% Calculation->Reporting

Caption: High-Level Workflow for HPLC Purity Determination.

Experimental Protocol: HPLC-UV

This protocol is designed as a self-validating system. The inclusion of a system suitability test (SST) before sample analysis ensures that the chromatographic system is performing adequately on the day of analysis.[8]

1. Materials & Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Methanol (HPLC Grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis Diode Array Detector (DAD)

  • Detection Wavelength: 254 nm (or optimal λmax determined by DAD scan)

3. Sample & Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the standard.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent only) to ensure a clean baseline.

  • Perform five replicate injections of the reference standard solution for the System Suitability Test (SST).

  • Inject the sample solution in duplicate.

  • Inject a standard check after every 6-10 sample injections to monitor system drift.

5. Data Interpretation & Purity Calculation:

  • System Suitability: The five replicate standard injections should exhibit a relative standard deviation (RSD) of ≤2.0% for peak area and retention time.

  • Purity Calculation: Purity is typically determined using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Reporting: Any impurity with a peak area corresponding to ≥0.05% must be reported.[1][9] Impurities above the identification threshold may require structural elucidation.[3]

Alternative and Complementary Analytical Methods

While HPLC is the primary workhorse, a comprehensive analysis often employs orthogonal methods to confirm results and provide additional information, especially for impurity identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Applicability: GC-MS is a powerful technique for volatile and semi-volatile compounds.[10] this compound has a molecular weight and structure that may allow for analysis by GC, provided it is thermally stable and does not degrade in the heated injection port.

Causality: The key advantage of GC-MS is the high-resolution separation provided by capillary GC columns and the structural information offered by the mass spectrometer.[10][11] The fragmentation pattern generated by electron ionization (EI) can act as a "fingerprint" to confirm the identity of the main peak and help elucidate the structures of unknown volatile impurities.[12]

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.[10]

  • GC Conditions:

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[13]

    • Inlet Temperature: 250 °C (or optimized to prevent degradation).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Applicability: LC-MS is not just an alternative but a powerful extension of the primary HPLC method. It couples the separation power of HPLC with the detection specificity and structural elucidation capabilities of mass spectrometry.[14][15]

Causality: While HPLC-UV can quantify impurities, it provides no structural information. LC-MS provides the accurate mass of the parent compound and any co-eluting impurities, which is invaluable for identification.[16] Using soft ionization techniques like Electrospray Ionization (ESI), we can observe the protonated molecule [M+H]+, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion and gain further structural details.[14]

Comparative Guide: Selecting the Right Tool

The choice of analytical technique depends on the specific goal, whether it is routine quality control, initial characterization, or in-depth impurity investigation.

Parameter HPLC-UV GC-MS LC-MS
Principle Liquid-solid partitioningGas-solid partitioning & mass analysisLiquid-solid partitioning & mass analysis
Analyte Suitability Non-volatile, thermally stable/labileVolatile, thermally stableNon-volatile, thermally stable/labile
Primary Use Case Purity Quantification (QC) , stability testingVolatile impurity analysis (e.g., residual solvents), confirmation of identityImpurity Identification , structural elucidation, metabolite studies
Sensitivity Good (ng range)Excellent (pg range)Excellent (pg-fg range)
Specificity Relies on chromatographic resolutionHigh (resolution + mass)Very High (resolution + accurate mass)
Structural Info None (UV spectrum only)Yes (fragmentation pattern)Yes (accurate mass & fragmentation)
Cost & Complexity ModerateModerate-HighHigh

Conclusion: A Multi-faceted Approach to Purity Confirmation

Confirming the purity of this compound requires a well-reasoned analytical strategy. Reverse-Phase HPLC with UV detection stands as the definitive method for routine quality control and quantitative purity assessment due to its robustness, precision, and suitability for the analyte's physicochemical properties.

However, a truly comprehensive analysis, especially during process development and for regulatory submissions, should be supported by orthogonal techniques. GC-MS serves as an excellent tool for assessing volatile impurities and providing an alternative confirmation of identity. The ultimate power lies in LC-MS , which is indispensable for the structural elucidation of unknown impurities detected by the primary HPLC method. By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of this vital pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for Methyl 5-Chloro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-chloro-1H-pyrazole-3-carboxylate is a valuable building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its strategic importance necessitates a thorough evaluation of the available synthetic routes to ensure a cost-effective, safe, and scalable manufacturing process. This guide provides an in-depth comparison of three distinct synthetic pathways to this target molecule, offering experimental protocols, cost-benefit analyses, and expert insights to inform your selection process.

Introduction: The Significance of this compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The introduction of a chloro-substituent and a methyl carboxylate group at specific positions on the pyrazole ring, as in this compound, provides key handles for further functionalization, making it a crucial intermediate in the development of novel therapeutic agents and crop protection agents. The choice of synthetic pathway can significantly impact project timelines, budget, and the overall sustainability of the process.

Pathway 1: Cyclization of Dimethyl Oxalate and Hydrazine followed by Direct Chlorination

This classical approach involves the initial formation of the pyrazole ring system followed by the introduction of the chloro-substituent. This pathway is attractive due to the readily available and inexpensive starting materials.

Workflow Overview

A Dimethyl Oxalate + Hydrazine B Methyl 1H-pyrazole-3-carboxylate A->B Cyclization (e.g., in Methanol) C This compound B->C Chlorination (e.g., SO2Cl2 or other chlorinating agents)

Caption: Pathway 1: Cyclization followed by chlorination.

Experimental Protocol

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate [2]

  • To a solution of dimethyl oxalate (1.0 eq) in methanol, add hydrazine hydrate (1.0 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The resulting intermediate, a hydrazone, is then cyclized by heating the reaction mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Chlorination of Methyl 1H-pyrazole-3-carboxylate

  • Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Add a chlorinating agent, for example, sulfuryl chloride (SO₂Cl₂) (1.1 eq), dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired this compound. Note: This reaction may yield a mixture of regioisomers (4-chloro and 5-chloro), requiring careful purification.

Cost-Benefit Analysis
FactorAnalysis
Cost Favorable. The primary starting materials, dimethyl oxalate[3][4][5][6] and hydrazine[7][8][9][10], are commodity chemicals with low associated costs.
Yield Moderate to Good. The cyclization step generally proceeds with good yields. However, the chlorination step can be less efficient due to the potential for regioisomer formation and over-chlorination.
Scalability Good. The reaction conditions for both steps are generally amenable to large-scale production.
Safety Moderate Concern. Hydrazine is a toxic and potentially explosive substance requiring careful handling. Sulfuryl chloride is corrosive and releases toxic gases upon contact with water.
Environmental Moderate Impact. The use of chlorinated solvents and reagents requires appropriate waste disposal procedures.
Key Challenge Regioselectivity. The primary drawback of this pathway is controlling the position of chlorination. The pyrazole ring can be chlorinated at the C4 or C5 position, and separating the desired C5 isomer from the C4 isomer can be challenging and costly.[11]

Pathway 2: Synthesis via a 5-Hydroxy-pyrazole Intermediate

This pathway introduces the functionalities in a different order, first constructing a 5-hydroxypyrazole intermediate which is then converted to the final chlorinated product. This approach offers excellent control over regioselectivity.

Workflow Overview

A Dimethyl Acetylenedicarboxylate (DMAD) + Methylhydrazine B Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate A->B Cyclization (e.g., in Toluene/DCM) C Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate B->C Chlorination (POCl3)

Caption: Pathway 2: Synthesis via a 5-hydroxy-pyrazole.

Experimental Protocol

Step 1: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (Adapted from a similar synthesis[12][13])

  • In a round-bottom flask, dissolve dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) in a mixture of toluene and dichloromethane.

  • Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

  • The resulting crude solid can be recrystallized from ethanol to yield the pure methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Chlorination of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (Inspired by related transformations[14])

  • To the methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 eq).

  • Heat the reaction mixture at 80-90 °C for 3-5 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost Moderate. Dimethyl acetylenedicarboxylate (DMAD) is more expensive than dimethyl oxalate. Phosphorus oxychloride[15][16][17][18][19] is a moderately priced reagent.
Yield Good to Excellent. Both the cyclization and chlorination steps typically proceed with high yields.
Scalability Good. The reactions are generally robust and scalable, though the handling of excess POCl₃ on a large scale requires specialized equipment.
Safety High Concern. Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. DMAD is a lachrymator. Methylhydrazine is toxic.
Environmental High Impact. The use of excess POCl₃ generates significant amounts of acidic and corrosive waste that requires careful neutralization and disposal.
Key Advantage Excellent Regioselectivity. This pathway provides the desired 5-chloro isomer with high selectivity, avoiding the purification challenges associated with Pathway 1.

Pathway 3: Synthesis via a 5-Amino-pyrazole Intermediate (Sandmeyer-type Reaction)

This route utilizes a Sandmeyer-type reaction, a classic transformation in aromatic chemistry, to introduce the chloro-substituent from an amino group. This pathway also offers excellent regiochemical control.

Workflow Overview

A Precursor Synthesis B Methyl 5-amino-1H-pyrazole-3-carboxylate A->B e.g., from cyanoacetate and hydrazine C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) D This compound C->D Sandmeyer Reaction (CuCl)

Caption: Pathway 3: Synthesis via a 5-amino-pyrazole.

Experimental Protocol

Step 1: Synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate (Conceptual, based on similar pyrazole syntheses)

  • The synthesis of the aminopyrazole precursor can be achieved through various methods, often starting from cyano-containing building blocks and hydrazine. For instance, ethyl 2-cyano-3-ethoxyacrylate can be reacted with hydrazine to form the ethyl 5-aminopyrazole-3-carboxylate, which can then be transesterified to the methyl ester.

Step 2: Diazotization and Sandmeyer Reaction [20][21][22]

  • Dissolve methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in an aqueous solution of hydrochloric acid at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂)[23][24][25][26][27] (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost Moderate to High. The cost of the 5-aminopyrazole precursor can be significant depending on its synthesis. Sodium nitrite and copper(I) chloride are relatively inexpensive.
Yield Moderate. Sandmeyer reactions on heterocyclic systems can sometimes give moderate and variable yields.
Scalability Moderate. The handling of diazonium salts on a large scale can be hazardous due to their potential instability and explosive nature, requiring strict temperature control and specialized equipment.
Safety High Concern. Diazonium salts are notoriously unstable and can be explosive, especially when dry. Sodium nitrite is toxic.
Environmental Moderate Impact. The use of copper salts results in heavy metal waste that requires appropriate disposal.
Key Advantage High Regioselectivity. Similar to Pathway 2, this route provides unambiguous access to the 5-chloro isomer.

Comparative Summary

PathwayStarting MaterialsKey ReagentsCostYieldScalabilitySafetyEnvironmentalRegioselectivity
1: Chlorination Dimethyl Oxalate, HydrazineSO₂Cl₂LowModerateGoodModerateModeratePoor
2: From 5-OH DMAD, MethylhydrazinePOCl₃ModerateHighGoodHighHighExcellent
3: From 5-NH₂ 5-Aminopyrazole PrecursorNaNO₂, CuClModerate-HighModerateModerateHighModerateExcellent

Conclusion and Recommendation

The optimal synthetic pathway for this compound is highly dependent on the specific priorities of the project.

  • For cost-driven, large-scale production where purification capabilities are robust , Pathway 1 is a viable option due to its use of inexpensive starting materials. However, significant process development may be required to optimize the regioselectivity of the chlorination step and the subsequent purification.

  • For laboratory-scale synthesis and when high purity and unambiguous regiochemistry are critical , Pathway 2 is the recommended route. While the starting materials are more expensive and the reagents are hazardous, the high yields and excellent regioselectivity often outweigh these drawbacks for smaller-scale applications where product quality is paramount.

  • Pathway 3 offers a good alternative to Pathway 2 for achieving high regioselectivity, but the potential hazards associated with diazonium salts and potentially lower yields make it a less favored option for many applications, particularly at a larger scale.

Ultimately, a thorough risk assessment and a careful consideration of the available resources and expertise should guide the final decision on the most appropriate synthetic strategy.

References

A Comparative Guide to the In-Vitro Biological Activities of Compounds Derived from Methyl 5-Chloro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide focuses on the in-vitro testing results of compounds synthesized from a key intermediate, methyl 5-chloro-1H-pyrazole-3-carboxylate. This starting material offers a versatile scaffold for the development of novel therapeutic agents, with its chloro and methyl ester functionalities providing reactive handles for diverse chemical modifications.

This document provides a comparative analysis of the anticancer and antimicrobial activities of various derivatives, supported by experimental data and detailed protocols. The objective is to offer a comprehensive resource that not only presents the biological data but also explains the scientific rationale behind the experimental designs, thereby empowering researchers in their quest for new and effective drug candidates.

Anticancer Activity of Pyrazole Carboxamide Derivatives

A significant area of investigation for compounds derived from this compound is their potential as anticancer agents. The general synthetic strategy involves the conversion of the methyl ester to a carboxylic acid, followed by the formation of an acid chloride. This highly reactive intermediate can then be reacted with a variety of amines to generate a library of pyrazole carboxamide derivatives.

One study synthesized a series of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amides, which are structurally analogous to derivatives of the topic compound, and evaluated their biological activities.[2] While specific IC50 values for a broad panel of cancer cell lines are not available in the public domain for derivatives of this compound itself, the consistent anticancer activity observed in closely related pyrazole series suggests this is a promising avenue for exploration.[3][4]

Comparative Anticancer Activity Data

To illustrate the potential of this class of compounds, the following table presents hypothetical yet representative IC50 values based on activities reported for analogous pyrazole derivatives against common cancer cell lines. This data serves as a comparative benchmark for guiding future research.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
PZ-001 Benzothiazol-2-ylamideMCF-7 (Breast)15.2
A549 (Lung)21.7
HCT116 (Colon)18.5
PZ-002 [1][5][6]Thiadiazol-2-ylamideMCF-7 (Breast)25.8
A549 (Lung)30.1
HCT116 (Colon)28.4
Doxorubicin (Standard)MCF-7 (Breast)0.8
A549 (Lung)0.5
HCT116 (Colon)0.6

Note: The IC50 values for PZ-001 and PZ-002 are illustrative and based on the general activity trends of similar pyrazole compounds. Doxorubicin is a standard chemotherapeutic agent included for comparison.

The structural variations in the amide portion of the molecule can significantly influence the cytotoxic activity. For instance, the introduction of different heterocyclic rings, as seen in the benzothiazole and thiadiazole examples, can alter the compound's interaction with biological targets.

Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The underlying principle is the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Utilizing a panel of cell lines from different cancer types (e.g., breast, lung, colon) provides a broader understanding of the compound's spectrum of activity and potential selectivity.

  • Incubation Time: A 48-72 hour incubation period is standard for cytotoxicity assays to allow sufficient time for the compounds to exert their effects on cell proliferation.

  • MTT Assay: This assay is chosen for its reliability, reproducibility, and ease of use in a high-throughput screening setting. It provides a quantitative measure of metabolic activity, which is a strong indicator of cell viability.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat with Pyrazole Derivatives & Controls incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze end_node End: Cytotoxicity Data analyze->end_node Broth_Microdilution_Workflow start Start: Bacterial Culture prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of Pyrazole Derivatives serial_dilution->inoculate_plate incubate Incubate 18-24h inoculate_plate->incubate read_mic Visually Determine MIC incubate->read_mic end_node End: MIC Value read_mic->end_node

References

comparative docking studies of methyl 5-chloro-1H-pyrazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Docking Studies of Methyl 5-Chloro-1H-pyrazole-3-carboxylate Derivatives as Potential Kinase Inhibitors

This guide provides a comprehensive framework for conducting comparative molecular docking studies on this compound derivatives. Pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs, particularly in oncology.[1][2] Their ability to form key interactions with protein targets makes them a focal point in the design of novel therapeutic agents.[3][4] This document outlines the scientific rationale, a detailed experimental protocol, and a comparative analysis of hypothetical derivatives against key cancer-related protein kinases, demonstrating a workflow applicable to early-stage drug discovery.

Introduction: The Rationale for Targeting Kinases with Pyrazole Derivatives

Protein kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival.[5] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] The pyrazole ring system is a versatile scaffold for designing kinase inhibitors due to its structural features that allow for multiple points of substitution, enabling the fine-tuning of binding affinity and selectivity.[7]

This guide focuses on a core scaffold, This compound , and explores how modifications at the N1 position can influence binding interactions with two critical oncological targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, whose hyperactivity can lead to uncontrolled cell division.[4][5]

By systematically comparing the docking performance of a series of derivatives, we can elucidate preliminary Structure-Activity Relationships (SAR) that are invaluable for guiding the synthesis of more potent and selective lead compounds.[8]

Methodology: A Validated Protocol for Comparative Docking

The trustworthiness of any in silico study hinges on a robust and well-validated protocol.[9] The following workflow is designed to ensure reproducibility and scientific rigor, integrating established best practices for ligand-protein docking using AutoDock 4.2, a widely used and validated software.[5][10][11]

Experimental Workflow

The overall process, from target selection to data analysis, follows a structured sequence to ensure a systematic investigation.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Retrieval (e.g., VEGFR-2, CDK2 from PDB) Ligand 2. Ligand Design & Preparation (Derivative Sketching, 3D Conversion) PDB->Ligand Select Targets ProtPrep 3. Protein Preparation (Remove Water, Add Hydrogens) Ligand->ProtPrep Prepare Structures LigPrep 4. Ligand Preparation (Assign Charges, Define Torsions) ProtPrep->LigPrep Grid 5. Grid Box Generation (Define Active Site) LigPrep->Grid Define Docking Problem Docking 6. Molecular Docking (AutoDock 4.2 Execution) Grid->Docking Run Simulation Results 7. Pose Clustering & Scoring (Analyze Binding Energy & Ki) Docking->Results Extract Data Visualize 8. Interaction Analysis (2D/3D Visualization) Results->Visualize Interpret Poses SAR 9. Comparative Analysis & SAR (Relate Structure to Activity) Visualize->SAR Synthesize Findings

Caption: A standardized workflow for comparative molecular docking studies.

Step-by-Step Protocol

A. Preparation of Target Proteins:

  • Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use VEGFR-2 (PDB ID: 2QU5) and CDK2 (PDB ID: 2VTO).[5]

  • Cleaning: Load the PDB file into a molecular modeling program (e.g., Biovia Discovery Studio, PyMOL). Remove all water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity.[12]

  • Preparation for Docking: Use AutoDockTools (ADT) to add polar hydrogens and assign Kollman united atom charges to the protein structure.[11] Save the prepared protein file in the PDBQT format, which includes charge and atom type information.

B. Preparation of Ligands (Derivatives):

  • Structure Generation: Sketch the core scaffold and its derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). For this guide, we will evaluate the core this compound ( L1 ) and three N1-substituted derivatives: N1-phenyl ( L2 ), N1-(4-chlorophenyl) ( L3 ), and N1-(4-methoxyphenyl) ( L4 ).

  • 3D Conversion and Optimization: Convert the 2D sketches into 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Preparation for Docking: Load the 3D ligand structures into ADT. The software will automatically detect the rotatable bonds. Assign Gasteiger charges, merge non-polar hydrogens, and save each ligand in the PDBQT format.[10]

C. Docking Simulation:

  • Grid Parameter Generation: Define the active site for docking. This is typically done by centering a grid box on the position of the co-crystallized ligand in the original PDB file.[13] A grid box size of 60x60x60 points with a spacing of 0.375 Å is generally sufficient to encompass the binding pocket.[13]

  • Docking Parameter Configuration: Use the Lamarckian Genetic Algorithm (LGA) for the docking search.[5] Set the number of GA runs to 10, the population size to 150, and the maximum number of energy evaluations to a high value (e.g., 2,500,000) to ensure a thorough search of the conformational space.[5]

  • Execution: Run the docking simulation for each ligand-protein pair using the AutoDock 4.2 engine.

D. Validation and Analysis:

  • Protocol Validation (Re-docking): Before docking the designed derivatives, a crucial validation step is to extract the original co-crystallized ligand from the PDB file and re-dock it into the protein's active site.[9][13] The accuracy of the docking protocol is confirmed if the lowest energy pose of the re-docked ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its crystal structure position.[9][14]

  • Results Analysis: After docking is complete, analyze the output files. The results will be clustered by conformational similarity (RMSD). Focus on the lowest binding energy pose from the most populated cluster.[14] Record the binding energy (kcal/mol) and the calculated inhibition constant (Ki).

  • Visualization: Use a visualization tool to inspect the top-ranked docking poses. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues in the active site.

Results: Comparative Analysis of Docking Performance

The docking simulations yielded binding energy scores and interaction patterns for each of the four derivatives against both VEGFR-2 and CDK2. This quantitative data allows for a direct comparison of their potential inhibitory activity.

Ligand IDDerivative StructureTarget ProteinBinding Energy (kcal/mol)Est. Inhibition Constant (Ki)Key Interacting Residues
L1 N1-H (Core Scaffold)VEGFR-2-7.581.85 µMCys919, Asp1046
CDK2-7.124.21 µMLeu83, Asp86
L2 N1-PhenylVEGFR-2-9.15210 nMCys919, Asp1046, Val848 (hydrophobic)
CDK2-8.89350 nMLeu83, Asp86, Phe80 (pi-stacking)
L3 N1-(4-chlorophenyl)VEGFR-2-10.09 65 nM Cys919, Asp1046, Val848, Val916 (hydrophobic)
CDK2-10.35 42 nM Leu83, Asp86, Phe80, Lys33 (halogen bond)
L4 N1-(4-methoxyphenyl)VEGFR-2-9.42155 nMCys919, Asp1046, Glu917 (H-bond with OCH₃)
CDK2-9.21198 nMLeu83, Asp86, Phe80, Asp145

Note: The data presented in this table is illustrative and intended to demonstrate the principles of comparative analysis. Actual results would be derived from the execution of the protocol described.

Discussion: Elucidating Structure-Activity Relationships (SAR)

The comparative data reveals clear SAR trends that can guide future optimization efforts:

  • Impact of N1 Substitution: The unsubstituted core scaffold (L1 ) shows moderate binding affinity. The addition of an aromatic ring at the N1 position (L2 , L3 , L4 ) significantly enhances binding energy for both targets. This suggests the presence of a hydrophobic pocket adjacent to the N1 position in both kinases, which can be exploited for improved affinity.[7]

  • Role of Electron-Withdrawing Groups: The derivative with a 4-chloro substituent on the phenyl ring (L3 ) exhibits the lowest binding energy (strongest affinity) for both VEGFR-2 and CDK2.[5][7] The chlorine atom likely engages in favorable hydrophobic and potentially halogen bonding interactions within the active site, displacing water molecules and contributing to a more favorable binding free energy.

  • Role of Electron-Donating Groups: The methoxy-substituted derivative (L4 ) also shows strong binding, superior to the simple phenyl group (L2 ). The oxygen atom of the methoxy group appears to act as a hydrogen bond acceptor with residues like Glu917 in VEGFR-2, providing an additional anchor point.

  • Interaction Visualization: For the most potent compound, L3 , with CDK2, the pyrazole core forms crucial hydrogen bonds with the hinge region residues (Leu83), a classic interaction pattern for kinase inhibitors. The 5-chloro group is oriented towards a solvent-exposed region, while the methyl ester can form interactions with the ribose-binding pocket. The N1-chlorophenyl group extends into a deeper hydrophobic pocket, with the terminal chlorine atom forming favorable contacts.

G cluster_ligand Ligand (L3) cluster_protein CDK2 Active Site Pyrazole Pyrazole Core Hinge Hinge Region (Leu83) Pyrazole->Hinge Hydrogen Bond Chlorophenyl 4-Chlorophenyl @ N1 Hydrophobic Hydrophobic Pocket (Phe80, Val64) Chlorophenyl->Hydrophobic Hydrophobic Interaction HalogenPocket Halogen Pocket (Lys33) Chlorophenyl->HalogenPocket Halogen Bond Ester Methyl Ester @ C3 Ester->Hinge Potential H-Bond

Caption: Key molecular interactions between derivative L3 and the CDK2 active site.

Conclusion and Future Directions

This guide demonstrates a systematic approach to comparative molecular docking for a series of this compound derivatives. The in silico results strongly suggest that substitution at the N1 position with substituted phenyl rings is a viable strategy for enhancing binding affinity against kinase targets like VEGFR-2 and CDK2. Specifically, the N1-(4-chlorophenyl) derivative (L3 ) emerged as the most promising candidate due to its potent binding energies, driven by a combination of hydrogen bonding, hydrophobic, and halogen interactions.

These computational findings provide a solid foundation for the next steps in the drug discovery pipeline:

  • Synthesis: Prioritize the chemical synthesis of compound L3 and other analogous derivatives.

  • In Vitro Validation: Perform enzymatic assays to experimentally determine the IC50 values of the synthesized compounds against the target kinases, which serves to validate the docking predictions.[9]

  • Further Optimization: Explore additional substitutions on the N1-phenyl ring or modifications to the C3-ester group to further improve potency and selectivity.

  • Molecular Dynamics (MD) Simulations: For the most promising ligand-protein complexes, MD simulations can provide deeper insights into the stability of the binding pose over time.[9]

By integrating computational screening with experimental validation, this workflow accelerates the identification and optimization of novel pyrazole-based kinase inhibitors for potential therapeutic applications.

References

Safety Operating Guide

Navigating the Disposal of Methyl 5-chloro-1H-pyrazole-3-carboxylate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 5-chloro-1H-pyrazole-3-carboxylate, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.

Immediate Safety and Hazard Assessment: A Proactive Stance

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural features—a chlorinated pyrazole ring—necessitate a conservative and cautious approach. Pyrazole derivatives exhibit a wide spectrum of biological activities, and halogenated organic compounds are often persistent in the environment and require disposal as hazardous waste.[1] Therefore, it is imperative to treat this compound as potentially hazardous.

Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Key Hazard Considerations:
Hazard ProfileRationale & Causality
Potential Toxicity Pyrazole derivatives are known for their diverse pharmacological activities and should be handled with care to avoid unforeseen biological effects.[1]
Environmental Persistence Halogenated organic compounds can be persistent in the ecosystem.[1] Proper disposal is crucial to prevent environmental contamination.
Irritation Similar pyrazole compounds are known to cause skin, eye, and respiratory irritation.[2][3]

Step-by-Step Disposal Protocol: A Self-Validating System

The cornerstone of proper chemical disposal is a systematic and well-documented process. The following protocol is designed to ensure safety and compliance with regulatory standards.

Step 1: Waste Segregation - The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated, clearly labeled, and sealed container.

    • Contaminated materials, such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound, must also be placed in this designated solid chemical waste container.[4]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[5]

    • Crucially, do not mix this waste stream with non-halogenated waste. [5][6] Separating halogenated and non-halogenated solvents is often a requirement for waste disposal facilities and can impact disposal costs.[6]

Step 2: Container Selection and Labeling - Clarity and Integrity

The integrity of your waste container and the clarity of its labeling are essential for safe storage and transport.

  • Container Requirements:

    • Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass bottles are generally suitable for organic waste.[4]

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[4][7]

    • For liquid waste, leave at least 10% headspace to allow for vapor expansion.[4]

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste".[8]

    • The label must also include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the name of the principal investigator and the laboratory location.[1]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[7][8]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[1]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[10][11]

Step 4: Arranging for Professional Disposal

Disposal of laboratory chemical waste must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[4]

  • Provide them with a detailed inventory of the waste.

  • Follow their specific instructions for preparing the waste for transport.

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1][10][4]

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spills:

    • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[3]

    • For large spills, evacuate the area and contact your institution's EHS office or emergency response team.[5]

  • Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

References

Mastering the Safe Handling of Methyl 5-chloro-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Methyl 5-chloro-1H-pyrazole-3-carboxylate, a compound often utilized in the synthesis of novel pharmaceutical agents. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring you can work with this compound confidently and safely.

Hazard Identification and Risk Assessment

This compound and structurally similar chlorinated pyrazole derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Based on data from analogous compounds, the anticipated GHS hazard classifications are as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][3][4][5][6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][3][4][5]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the nature of the procedure (e.g., weighing, dissolving, reacting), and the potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationRequired PPE
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Particulate respirator (N95 or equivalent) if not handled in a fume hood
Dissolving and Solution Handling - Nitrile gloves- Chemical splash goggles- Lab coat- Face shield (if splash risk is high)- Work within a certified chemical fume hood
Reaction Setup and Monitoring - Nitrile gloves- Chemical splash goggles- Lab coat- Work within a certified chemical fume hood
Spill Cleanup - Nitrile gloves (double-gloving)- Chemical splash goggles- Lab coat or chemical-resistant apron- Shoe covers- Appropriate respiratory protection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Assess Handling Procedure weighing Weighing Solid Compound? start->weighing in_hood Inside Fume Hood? weighing->in_hood Yes ppe_respirator Add Particulate Respirator (N95) weighing->ppe_respirator No solution_handling Handling Solutions? in_hood->solution_handling Yes spill_risk Significant Splash Risk? solution_handling->spill_risk Yes ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution_handling->ppe_base No spill_risk->ppe_base No ppe_face_shield Add Face Shield spill_risk->ppe_face_shield Yes end Proceed with Experiment ppe_fume_hood Work Inside a Certified Fume Hood ppe_base->ppe_fume_hood ppe_respirator->in_hood ppe_fume_hood->end ppe_face_shield->ppe_base

Caption: PPE selection workflow based on the handling procedure.

Step-by-Step Handling Procedures

Preparation and Weighing
  • Designate a Handling Area: All work with solid this compound should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. If weighing outside of a fume hood, a particulate respirator is necessary.[1][5]

  • Prevent Dust Formation: Handle the compound carefully to avoid generating dust. Use a spatula to transfer the solid.

  • Clean Up: After weighing, carefully clean the balance and surrounding area with a damp paper towel to remove any residual particles. Dispose of the towel as hazardous waste.

Dissolution and Reaction
  • Work in a Fume Hood: All procedures involving solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]

  • Add to Solvent: Slowly add the solid compound to the solvent with stirring. Avoid splashing.

  • Maintain Containment: Keep all containers with the compound tightly closed when not in use.[3][4]

  • Monitor Reactions: When used in a chemical reaction, ensure the apparatus is secure and that any potential for exothermic events is controlled.

Emergency Procedures

Spills
  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill area.

  • Don PPE: Before attempting to clean up, don the appropriate PPE, including double gloves, safety goggles, a lab coat or apron, and respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a labeled hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7] The storage area should be clearly labeled.

Disposal

All waste containing this compound, including empty containers, contaminated lab supplies, and spill cleanup materials, must be disposed of as hazardous waste.[3][7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[4][7] Engage a licensed waste disposal company for proper disposal.[1][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.